Plantamajoside

Catalog No.
S539855
CAS No.
104777-68-6
M.F
C29H36O16
M. Wt
640.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plantamajoside

CAS Number

104777-68-6

Product Name

Plantamajoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

KFEFLPDKISUVNR-QJEHNBJNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Plantamajoside;

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

The exact mass of the compound Plantamajoside is 640.2003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The Putative Biosynthesis Pathway of Plantamajoside

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the proposed pathway based on current scientific understanding. The core structure of plantamajoside is derived from two primary building blocks: a phenylethanoid moiety (hydroxytyrosol) and a caffeoyl moiety, which are linked to a glucose unit [1]. The early, crucial step involves the formation of the iridoid scaffold, a precursor shared among many compounds in Plantago species.

G Start Primary Metabolism (Phenylalanine, Tyrosine) IridoidScaffold Iridoid Scaffold (e.g., Nepetalactol) Start->IridoidScaffold Via Iridoid Pathway Hydroxytyrosol Hydroxytyrosol (Phenylethanoid Aglycone) Start->Hydroxytyrosol CaffeoylCoA Caffeoyl-CoA Start->CaffeoylCoA P1 PRISE Family Enzymes (e.g., Iridoid Synthase) IridoidScaffold->P1 P3 Glycosylation & Esterification Hydroxytyrosol->P3 CaffeoylCoA->P3 Acteoside Acteoside (Verbascoside) P4 Glycosyltransferase (Glucose vs. Rhamnose) Acteoside->P4 This compound This compound This compound->P4 P1->Hydroxytyrosol Proposed Path P2 Dehydrogenation/ Hydroxylation P3->Acteoside P3->this compound P4->Acteoside Rhamnose P4->this compound Glucose

Figure 1: Proposed biosynthetic pathway for this compound and its close relative, acteoside. The key branch point is the final glycosylation step, which determines the specific compound formed.

Key Experimental Evidence and Methodologies

Research has uncovered critical parts of this pathway, particularly the early steps involving the iridoid backbone.

Core Iridoid Cyclization Enzyme

A pivotal study identified and characterized PmMOR (Plantago major multisubstrate oxido-reductase), a key enzyme in the PRISE family that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol [2]. This compound is the foundational iridoid scaffold from which compounds like aucubin (a precursor in the this compound pathway) are derived [3] [2].

Experimental Protocol for Enzyme Characterization [2]:

  • 1. Gene Identification & Cloning: The PmMOR gene was identified by mining an P. major EST database using sequences from known iridoid synthases. The gene was codon-optimized, synthesized, and cloned into an expression vector with an N-terminal poly-histidine tag.
  • 2. Protein Expression & Purification: The recombinant protein was overexpressed in E. coli and purified to homogeneity using nickel-affinity chromatography (exploiting the His-tag) followed by size-exclusion chromatography.
  • 3. Enzymatic Activity Assay: Activity was measured spectrophotometrically by monitoring NADPH consumption at 340 nm. The assay mixture typically included the enzyme, NADPH, and a substrate (8-oxogeranial, citral, or progesterone) in a suitable buffer.
  • 4. Product Characterization (NMR): For the 8-oxogeranial substrate, a large-scale reaction was performed using an NADPH regeneration system. The crude product was extracted and analyzed by ¹H Nuclear Magnetic Resonance (NMR) to confirm the formation of the cyclized product, nepetalactol, by comparing its spectrum with known standards.
Quantitative Data on Enzyme Activity

The table below summarizes the kinetic parameters of the PmMOR enzyme with different substrates, demonstrating its promiscuous activity [2].

Substrate Reaction Type Kₘ (μM) kcat (s⁻¹) kcat/Kₘ (s⁻¹ M⁻¹)
8-Oxogeranial Reductive Cyclization 368 0.93 2.5 x 10³
Citral Reduction 82 0.90 1.1 x 10⁴
Progesterone Reduction 41 0.12 2.9 x 10³

Table 1: Kinetic parameters of the recombinant PmMOR enzyme. Kₘ is the Michaelis constant; kcat is the turnover number. Data sourced from [2].

Research Gaps and Future Directions

While the role of enzymes like PmMOR in forming the iridoid backbone is established, the subsequent steps leading specifically to this compound remain a rich area for investigation.

  • Key Unknowns: The specific enzymes responsible for the hydroxylation and dehydrogenation that convert the iridoid scaffold into the phenylethanoid aglycone (hydroxytyrosol part) are not yet identified. Furthermore, the glycosyltransferases that attach the final sugar (glucose for this compound vs. rhamnose for acteoside) have not been characterized [2] [1].
  • Suggested Experimental Approaches: To fill these gaps, the following modern techniques are particularly powerful:
    • Transcriptomics & Gene Co-expression Analysis: Compare gene expression profiles of Plantago tissues with high and low this compound content to identify candidate genes involved in its biosynthesis.
    • Heterologous Expression: Express candidate genes (e.g., putative glycosyltransferases) in model systems like E. coli or yeast to test their function and substrate specificity.
    • Stable Isotope Labeling & Metabolite Profiling: Use labeled precursors (e.g., ¹³C-glucose) to trace the flow of carbon through the pathway and identify intermediates.

References

Metabolites Analysis of Plantamajoside via Gut Microbiota Interaction

Author: Smolecule Technical Support Team. Date: February 2026

The following data is synthesized from a 2023 study titled "Metabolites analysis of plantamajoside based on gut microbiota-drug interaction" published in Phytomedicine [1]. This study is central to your query and provides specific quantitative data and methodologies.

Table 1: Identified Metabolites of this compound and Their Quantitative Profile

This table summarizes the metabolites produced when this compound is incubated with gut microbiota, and their measured concentrations.

Metabolite Name Status / Final Concentration Proposed Metabolic Pathway
This compound (Parent compound) Rapidly metabolized Starting compound [1]
Calceolarioside A Identified intermediate Deglycosylation [1]
Dopaol Glucoside Identified intermediate Deglycosylation [1]
Caffeic Acid Identified metabolite Further breakdown [1]
Hydroxytyrosol Final product (Quantified) Final breakdown product [1]
3-(3-hydroxyphenyl) propionic acid (3-HPP) Final product (Quantified) Final breakdown product [1]

Table 2: Impact of this compound on Gut Microbiota-Derived Metabolites

This table outlines how this compound influences the production of key endogenous metabolites by gut bacteria, based on targeted metabolomics.

Metabolite Category Specific Metabolite Effect of this compound Potential Biological Significance
Short-Chain Fatty Acids (SCFAs) Acetic Acid Inhibited production [1] Modulates gut environment [1]
Tryptophan Metabolism Kynurenic Acid (KYNA) Inhibited production [1] Linked to immune and neuronal signaling [1]
Kynurenine (KN) Inhibited production [1] Linked to immune and neuronal signaling [1]
Indole Propionic Acid (IPA) Promoted production [1] Associated with antitumor activity and gut health [1]
Indole Formaldehyde (IALD) Promoted production [1] Microbial-tryptophan metabolite [1]

Detailed Experimental Protocol: Metabolite Identification

The following methodology is adapted from the 2023 study to serve as a guide for key experiments [1].

  • 1. Sample Preparation:

    • Incubation: Anaerobically incubate this compound with a suspension of gut microbiota (e.g., from rat or human fecal samples) in a suitable culture medium.
    • Control: Include a control group without the substrate (this compound) to account for background metabolites.
    • Termination: Stop the reactions at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) by immersing the samples in an ice bath and subsequently processing them.
  • 2. Metabolite Extraction:

    • Add a pre-chilled organic solvent (e.g., methanol or acetonitrile) to the incubation mixture to precipitate proteins.
    • Vortex vigorously for a set period (e.g., 3-5 minutes), then centrifuge at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes at 4°C.
    • Carefully collect the supernatant and either evaporate it to dryness under a gentle nitrogen stream or perform a direct dilution for analysis.
  • 3. Metabolite Analysis via LC-MS/MS:

    • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., LC/MS(n)-IT-TOF) coupled with an LC system.
    • Chromatography: Employ a reverse-phase C18 column. The mobile phase typically consists of water and acetonitrile, both with a modifier like 0.1% formic acid, using a gradient elution program to separate the metabolites.
    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to achieve broad metabolite coverage. Data-Dependent Acquisition (DDA) can be used to automatically obtain MS/MS fragmentation data for structural elucidation.
  • 4. Data Processing and Metabolite Identification:

    • Use the high-resolution mass data to determine the precise molecular formula of potential metabolites.
    • Analyze the MS/MS fragmentation patterns and compare them with the parent compound and available reference standards or databases to propose chemical structures.
    • For quantitative analysis of specific metabolites (like hydroxytyrosol and 3-HPP), use Multiple Reaction Monitoring (MRM) with optimized transitions for each compound and generate calibration curves using authentic standards.

Visualizing the Metabolic Pathway and Biological Impact

The diagram below illustrates the metabolic fate of this compound and its subsequent effects on gut microbiota metabolism, as revealed by the study.

plantamajoside_pathway cluster_metabolites Gut Microbiota-Derived Metabolites This compound This compound SCFAs Short-Chain Fatty Acids (e.g., Acetic Acid) This compound->SCFAs Inhibits TryptophanMets Tryptophan Metabolites This compound->TryptophanMets Modulates Calceolarioside_A Calceolarioside_A This compound->Calceolarioside_A Deglycosylation Dopaol_Glucoside Dopaol_Glucoside This compound->Dopaol_Glucoside Deglycosylation KYNA_KN Kynurenic Acid (KYNA) & Kynurenine (KN) TryptophanMets->KYNA_KN Inhibits IPA_IALD Indole Propionic Acid (IPA) & Indole Formaldehyde (IALD) TryptophanMets->IPA_IALD Promotes Caffeic_Acid Caffeic_Acid Calceolarioside_A->Caffeic_Acid Hydroxytyrosol Hydroxytyrosol Dopaol_Glucoside->Hydroxytyrosol H3PP H3PP Caffeic_Acid->H3PP 3-(3-Hydroxyphenyl) Propionic Acid (3-HPP)

This diagram maps the stepwise degradation of this compound by gut microbiota into its final metabolites and highlights its modulatory effect on key microbial metabolic pathways.

Key Conclusions and Research Implications

The interaction between this compound and gut microbiota is a critical determinant of its biological activity [1]. The study concludes that:

  • Low Bioavailability, Active Metabolites: this compound itself has low bioavailability but is extensively metabolized by gut microbiota into smaller, active phenolic compounds like hydroxytyrosol, caffeic acid, and 3-HPP [1].
  • Modulation of Endogenous Pathways: Beyond its own metabolism, this compound influences the gut microbial ecosystem by inhibiting SCFA production and modulating tryptophan metabolism, specifically promoting the production of indole propionic acid (IPA) [1].
  • Therapeutic Potential: The observed biological effects are likely not from the parent compound but from these gut microbiota-derived metabolites. The study specifically suggests that hydroxytyrosol, caffeic acid, and IPA may have a potential association with the antitumor activity of this compound [1].

Recommendations for Further Research

To build upon these findings and create a more comprehensive whitepaper, you could focus on the following:

  • Validate Mechanisms: Confirm the proposed antitumor mechanisms of the key metabolites (hydroxytyrosol, caffeic acid, IPA) using in vitro and in vivo models.
  • Expand Protocol Scope: Develop detailed protocols for assessing the impact of these metabolites on the gut-barrier function, inflammation, and specific signaling pathways like the gut-brain axis.
  • Investigate Strain Specificity: Identify which specific bacterial strains or communities are responsible for the biotransformation of this compound and the shifts in SCFA/tryptophan metabolism.

References

Pharmacological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Plantamajoside exhibits a multifaceted pharmacological profile. The following table details its key bioactivities and the underlying molecular mechanisms as identified in preclinical studies.

Pharmacological Activity Postulated Mechanism of Action Experimental Models (Examples)
Antioxidative Scavenges free radicals, reduces oxidative stress, decreases activities of SOD, catalase, and GSH-Px [1] Acute myocardial infarction models [1]
Anti-inflammatory Inhibits PI3K/AKT and NF-κB signaling pathways; suppresses pro-inflammatory factors (COX-2, iNOS, IL-6, TNF-α) [1] [2] Osteoarthritis, pulmonary inflammation models [1]
Antifibrotic Binds to RAGE receptor, suppresses RAGE/autophagy/EndoMT pathway; downregulates fibrosis-related factors (α-SMA, TGF-β) [1] Cardiac fibrosis, liver fibrosis models [1]
Antitumor Induces apoptosis, inhibits cell growth/invasion, reduces mitochondrial membrane potential, inhibits p-p38 MAPK and p-AKT [1] [2] Lung cancer (95D cell line), cervical cancer, hepatocellular carcinoma [1] [2]
Antimicrobial Disrupts microbial metabolic processes, inhibits formation of aggregates and biofilms [1] Bacterial, fungal, and viral infection models [1]
Neuroprotective Reduces neuronal death, inhibits microglia polarization, alleviates substantia nigra damage, modulates apoptosis factors (caspase-3, Bcl-2/Bax) [1] [3] Acute spinal cord injury, Alzheimer's disease, Parkinson's disease models [1] [3]
Antidiabetic Inhibits pancreatic β-cell ferroptosis via xCT/GPX4 pathway; upregulates DNAJC11 to alleviate endoplasmic reticulum stress and apoptosis [1] [4] Type 2 Diabetic mouse model (HFD+STZ); high glucose & palmitic acid-induced β-cell damage [1] [4]

Detailed Experimental Insights

Inhibition of Ferroptosis in Diabetes

A 2025 study provides a detailed mechanism for PMS in protecting pancreatic β-cells, a key pathology in Type 2 Diabetes Mellitus (T2DM) [4].

  • Experimental Protocol:

    • In Vivo: A T2DM mouse model was established using a high-fat diet (HFD) for eight weeks followed by a single intraperitoneal injection of streptozotocin (STZ) at 30 mg/kg. PMS was administered via gavage at 25, 50, and 100 mg/kg/d for eight weeks. The ferroptosis inhibitor Ferrostatin-1 (Fer-1) and the GPX4 inhibitor RSL-3 were used as controls [4].
    • In Vitro: Pancreatic β-cell damage was induced using high glucose (HG) and palmitic acid (PA) conditions [4].
    • Assays: Oral glucose tolerance test (OGTT), HOMA-IR, HbA1c measurement, H&E staining, and analysis of ferroptosis and xCT/GPX4 pathway markers [4].
  • Key Finding: PMS alleviates pancreatic β-cell damage by inhibiting iron-dependent lipid peroxidation (ferroptosis). This protective effect is achieved by enhancing the xCT/GPX4 signaling axis, a critical cellular defense pathway against ferroptosis [4]. The workflow of this mechanism can be visualized as follows:

G A High Glucose/Palmitic Acid B Induces Ferroptosis A->B C Pancreatic β-cell Damage B->C D This compound (PMS) E Activates xCT/GPX4 Pathway D->E F Inhibits Lipid Peroxidation E->F F->B Inhibits G Protects β-cells F->G H Ameliorates Type 2 Diabetes G->H

Induction of Apoptosis in Cancer Cells

Research on a highly metastatic human lung cancer cell line (95D) illustrates the antitumor mechanisms of PMS [2].

  • Experimental Protocol:

    • 95D cells were treated with varying concentrations of PMS (0, 50, 100, and 200 µg/mL) for 24 hours [2].
    • Assays: Cell viability (CCK-8), colony and sphere formation (proliferation and stemness), wound healing and Transwell (migration and invasion), flow cytometry for apoptosis and mitochondrial membrane potential, and Western blotting for protein expression (p-p38 MAPK, p-AKT, caspases, Bcl-2/Bax) [2].
  • Key Finding: PMS inhibited proliferation, stemness, migration, and invasion, while initiating apoptosis in 95D cells. The mechanism involves the dephosphorylation (deactivation) of p38 MAPK and AKT, as well as inducing mitochondrial dysfunction, which leads to cell death [2].

Modulation of Apoptosis in Neuroprotection

A study on acute spinal cord injury (ASCI) in rats revealed the anti-apoptotic effects of PMS [3].

  • Experimental Protocol:

    • The ASCI rat model was established using Allen's weight-hit method. Rats were treated with PMS at 20, 40, and 80 mg/kg [3].
    • Assays: Basso-Beattie-Bresnahan (BBB) locomotor rating scale, H&E staining, TUNEL staining, Western blot, and RT-qPCR for apoptosis-related factors (caspase-3, caspase-9, PARP, Bax, Bcl-2) [3].
  • Key Finding: PMS treatment improved locomotor function and reduced neuronal apoptosis in a concentration-dependent manner. It achieved this by modulating the expression of key apoptotic regulators, specifically downregulating pro-apoptotic proteins (Bax, cleaved caspase-3, caspase-9) and upregulating the anti-apoptotic protein Bcl-2 [3]. This apoptotic pathway is summarized below:

G PMS This compound (PMS) Bcl2 Upregulates Bcl-2 PMS->Bcl2 Bax Downregulates Bax PMS->Bax CytoC Reduces Cytochrome C Release Bcl2->CytoC Promotes Bax->CytoC Inhibits Casp9 Inactivates Caspase-9 CytoC->Casp9 Casp3 Inactivates Caspase-3 Casp9->Casp3 Apop Inhibits Apoptosis Casp3->Apop

Metabolism and Bioavailability

A critical aspect of this compound's pharmacology is its interaction with the gut microbiome, which significantly influences its activity and efficacy [5].

  • Low Bioavailability: PMS itself has very low bioavailability [5].
  • Microbial Metabolism: It is rapidly metabolized by gut microbiota into smaller active phenolic compounds. Identified metabolites include hydroxytyrosol, 3-HPP, caffeic acid, calceolarioside A, and dopaol glucoside [5].
  • Modulation of Gut Environment: PMS can also affect the metabolic output of gut bacteria, such as inhibiting the production of acetic acid and kynurenine pathway metabolites, while promoting the production of indole propionic acid (IPA) [5]. These microbial metabolites may contribute significantly to the observed systemic bioactivities of PMS, such as its antitumor effects [5].

Conclusion and Research Prospects

This compound is a versatile natural product with compelling therapeutic potential across multiple disease areas, including diabetes, cancer, fibrotic disorders, and neurological conditions. Its efficacy is attributed to a multi-targeted mechanism involving key signaling pathways like PI3K/AKT, NF-κB, MAPK, and xCT/GPX4 [1] [4] [2].

Future research should prioritize:

  • Clinical Translation: Conducting rigorous human clinical trials to validate preclinical findings.
  • Metabolite Activity: Further elucidating the pharmacological roles of its gut microbial metabolites.
  • Formulation Optimization: Developing novel delivery systems to overcome its inherently low bioavailability.

Given its strong safety profile and multifaceted mechanisms of action, this compound represents a promising candidate for the development of novel nutraceutical or pharmaceutical agents [6].

References

Plantamajoside Pharmacokinetic Parameters in Rats

Author: Smolecule Technical Support Team. Date: February 2026

This data is from a study where rats were orally administered an extract of Plantago asiatica, the primary natural source of plantamajoside [1] [2].

Parameter Value (Mean ± SD) Description
Tmax (min) 16.7 ± 2.8 Time to reach maximum plasma concentration (indicates rapid absorption)
Cmax (ng/mL) Not explicitly stated in provided results Maximum plasma concentration
Elimination Constant (1/h) 0.28 ± 0.01 Rate at which the compound is removed from the body
Linear Range (ng/mL) 0.2 - 200 The validated range for the analytical assay
Correlation Coefficient (r) > 0.9983 Indicates excellent linearity for the quantification method
Accuracy (% Relative Error) -4.2 to 8.1 Measures the closeness of the assay's results to the true value
Precision (% RSD) 2.7 to 10.2 Measures the assay's reproducibility

Experimental Protocol Overview

The summarized data above was generated using a rigorous and sensitive LC-MS/MS method. Here is a detailed breakdown of the core experimental protocol for your reference.

  • Analytical Method: A sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed for simultaneous determination of this compound and acteoside in rat plasma [1] [2].
  • Chromatography: An XDB-C18 column was used with a mobile phase of acetonitrile and 0.1% formic acid in water, which provided sharp peak shapes and inhibited tailing [1].
  • Detection: Mass detection was performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity [2].
  • Sample Preparation: Rat plasma samples were processed using protein precipitation with methanol, which achieved a high recovery rate for the analytes [1].
  • Validation: The method was fully validated, demonstrating excellent linearity over the range of 0.2-200 ng/mL, with precision and accuracy well within accepted limits for bioanalytical methods [2].

The workflow below illustrates the key stages of this pharmacokinetic study.

start Study Initiation a1 Administer Plantago asiatica extract to rats start->a1 a2 Collect blood plasma samples at time points a1->a2 a3 Process samples: Protein precipitation a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Data Processing & PK Parameter Calculation a4->a5 end PK Profile: Rapid absorption and clearance a5->end

Pharmacological Significance & Research Context

The pharmacokinetic properties of this compound are directly relevant to its observed pharmacological effects in modern research.

  • Therapeutic Potential: Recent studies highlight this compound's potential in managing Type 2 Diabetes (T2DM). It has been shown to protect pancreatic β-cells from a specific type of cell death called ferroptosis by activating the xCT/GPX4 signaling pathway [3] [4]. This mechanism helps reduce damage and improve outcomes in diabetic models [4].
  • Broader Bioactivities: Research also indicates that this compound possesses a range of other pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects [3]. These are underpinned by its modulation of various signaling pathways like NF-κB, PI3K/AKT, and MAPK [3].

Current Research Limitations and Future Directions

When interpreting this data, it's crucial to be aware of its context and limitations to guide future studies.

  • Preclinical Data: The available detailed pharmacokinetic data is from rat studies only [1] [2]. Human pharmacokinetic data for this compound is not yet available, which is a critical gap that needs to be filled before clinical development.
  • Natural Extract vs. Pure Compound: The study was conducted using a Plantago asiatica extract, which contains multiple compounds. The pharmacokinetics of this compound in this multi-component context may differ from those of a pure, isolated compound due to potential interactions [1].
  • Need for Further Study: As concluded in the foundational research, further investigations on the pharmacokinetics of this compound and other components in P. asiatica are warranted [1].

References

Plantamajoside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Plantamajoside

This compound is a prominent phenylethanoid glycoside found in various Plantago species, recognized for its multifaceted therapeutic potential and significance in natural product research. This bioactive compound has attracted substantial scientific interest due to its potent antioxidant properties, demonstrating remarkable free radical scavenging capabilities that surpass many common antioxidants [1]. As a caffeoyl phenylethanoid glycoside, this compound's chemical structure incorporates hydroxycinnamic acid and phenylethanoid moieties, contributing to its diverse biological activities and making it a compelling candidate for pharmaceutical development [2] [3]. The compound's presence in Plantago species, particularly Plantago major and Plantago lanceolata, has been extensively characterized through advanced analytical techniques, revealing significant variations in concentration based on plant source, extraction methodology, and environmental factors [2].

Research conducted over the past decade has elucidated this compound's involvement in multiple signaling pathways, including its inhibitory effects on pro-inflammatory mediators and its role in apoptosis induction in cancerous cells [4]. The compound's mechanistic actions extend to antimicrobial applications, where it demonstrates synergistic effects with conventional antibiotics against drug-resistant pathogens [5]. This comprehensive technical review integrates current extraction methodologies, analytical protocols, and pharmacological data to provide researchers with a foundational resource for advancing this compound investigation and therapeutic application development.

Botanical Sources and Distribution

This compound is predominantly found in species belonging to the Plantaginaceae family, with the genus Plantago representing the primary natural reservoir for this valuable phytochemical [2]. The distribution of this compound across various Plantago species exhibits significant quantitative variation, influenced by botanical factors including plant organ localization, developmental stage, and environmental growing conditions [3]. Understanding these distribution patterns is crucial for selecting appropriate source material for research and commercial extraction purposes.

Primary Plant Sources
  • Plantago major: Commonly known as broadleaf plantain, this species represents one of the richest sources of this compound [2]. The leaves of P. major contain substantial quantities of this compound alongside other phenylethanoid glycosides such as acteoside [6]. Recent phytochemical characterization has confirmed that this compound is one of the most prevalent non-volatile constituents in this species, with concentrations varying based on extraction methodology and plant provenance [2].

  • Plantago lanceolata: Known as ribwort plantain, this species also contains significant amounts of this compound in its aerial parts [2]. Comparative phytochemical studies have demonstrated that P. lanceolata exhibits a similar phenylethanoid profile to P. major, though with quantitative differences in the relative concentrations of specific compounds [2].

  • Other Plantago Species: Several additional species within the Plantago genus have been identified as containing this compound, including Plantago asiatica, Plantago media, and Plantago ovata [3]. These species may represent alternative sources for extraction, particularly in regions where they are more readily available or cultivated.

Table 1: this compound Distribution in Plantago Species

Plant Species Primary Plant Part Relative Concentration Extraction Yield Indicators
Plantago major Leaves High 1.92% polysaccharide yield from hot water extraction [3]
Plantago lanceolata Leaves Moderate to High 0.64% polysaccharide yield from hot water extraction [3]
Plantago media Leaves Moderate 2.79% polysaccharide yield from hot water extraction [3]
Plantago ovata Leaves Moderate 15% polysaccharide yield from hot water extraction [3]
Plantago asiatica Seeds Low to Moderate 6.2% polysaccharide yield from boiled water extraction [3]
Factors Influencing this compound Content

The concentration of this compound in plant materials is influenced by numerous environmental and agricultural factors. Research indicates that cultivation conditions, including soil composition, sunlight exposure, and water availability, significantly impact the production of secondary metabolites in Plantago species [2]. Additionally, harvesting timing represents a critical consideration, as phenylethanoid glycoside concentrations fluctuate throughout the growing season and peak during specific developmental stages [2].

Post-harvest processing methods substantially affect this compound preservation in raw materials. Studies have demonstrated that drying techniques and storage conditions can either preserve or degrade bioactive compounds, with freeze-drying generally superior to air-drying for maintaining phenylethanoid integrity [2]. The plant organ selection also plays a crucial role, with leaves typically containing higher concentrations of this compound compared to stems, roots, or seeds in most Plantago species [3].

Extraction Methodologies

The extraction of this compound from plant materials employs various techniques ranging from conventional methods to advanced green technologies. Extraction efficiency is influenced by multiple parameters including solvent selection, temperature, pressure, and extraction duration [2] [7]. Optimal extraction conditions must balance maximizing yield with preserving compound integrity, as excessive heat or prolonged extraction times may degrade thermolabile constituents [7].

Conventional Extraction Techniques

Solvent extraction represents the most widely utilized approach for this compound isolation. The choice of extraction solvent significantly impacts both yield and purity, with hydroalcoholic mixtures demonstrating particular efficacy [2]. Methanol-water and ethanol-water systems in varying proportions have been successfully employed to extract this compound from Plantago leaves, with the alcoholic component facilitating cell wall penetration and the aqueous component enhancing phenolic compound solubility [2].

Heat-assisted extraction methods, including reflux and Soxhlet extraction, have been utilized to improve extraction efficiency. However, these techniques require careful temperature control to prevent degradation of heat-sensitive compounds [7]. Maceration at ambient temperature with periodic agitation represents a simpler alternative that avoids thermal degradation, though it typically requires extended extraction durations ranging from several hours to days [2].

Table 2: Extraction Method Comparison for this compound Recovery

Extraction Method Optimal Conditions Relative Yield Advantages Limitations
Hydroalcoholic Extraction 50-80% ethanol or methanol, 40-60°C, 1-3 hours High High efficiency, broad compound spectrum, cost-effective Solvent residue concerns, requires evaporation
Supercritical Fluid Extraction (SFE) CO₂, 40-80°C, 4000 psi, 15 min static + 45 min dynamic [7] Moderate to High Green technology, minimal solvent residue, tunable selectivity High equipment cost, parameter optimization critical
Hot Water Extraction 80-90°C, 1-2 hours, solid-to-liquid ratio 1:10-1:20 [3] Moderate Non-toxic, simple operation, high polysaccharide co-extraction Lower selectivity, possible thermal degradation
Ultrasound-Assisted Extraction 40-60°C, 30-60 minutes, hydroalcoholic solvent High Reduced extraction time, improved yield, moderate temperature Potential radical formation, equipment scaling challenges
Advanced Extraction Technologies

Supercritical fluid extraction (SFE) utilizing carbon dioxide has emerged as a promising green technology for this compound isolation. Research on related Plantago species has demonstrated that SFE conducted at 40°C and 4000 psi pressure effectively preserves thermolabile bioactive compounds while providing favorable extraction yields [7]. The temperature parameter in SFE presents a critical consideration, as lower temperatures (40°C) have been associated with enhanced biological activity in extracts compared to those obtained at higher temperatures (80°C), despite moderately increased yield at elevated temperatures [7].

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) represent additional advanced techniques that improve extraction efficiency through physical mechanisms. UAE employs cavitation forces to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time [2]. MAE utilizes electromagnetic energy to generate internal heating within plant tissues, facilitating rapid transfer of compounds to the solvent [2]. Both methods offer advantages including reduced solvent consumption, shorter processing times, and improved extraction yields compared to conventional techniques.

The following workflow diagram illustrates the decision-making process for selecting appropriate extraction methodologies based on research objectives and available resources:

G Start Plant Material Preparation M1 Solvent Selection Start->M1 S1 Hydroalcoholic Mixtures M1->S1 S2 Supercritical CO₂ M1->S2 S3 Water-Based Systems M1->S3 M2 Extraction Method Decision E1 Conventional Maceration M2->E1 E2 SFE (Supercritical) M2->E2 E3 Ultrasound- Assisted M2->E3 E4 Heat-Assisted Reflux M2->E4 M3 Parameter Optimization P1 Temperature Control M3->P1 P2 Time Optimization M3->P2 P3 Pressure Modulation M3->P3 M4 Extract Processing End Crude Extract for Analysis M4->End S1->M2 S2->M2 S3->M2 E1->M3 E2->M3 E3->M3 E4->M3 P1->M4 P2->M4 P3->M4

Extraction Methodology Decision Workflow

Analytical Techniques and Characterization

Advanced analytical techniques are essential for the identification, quantification, and characterization of this compound in Plantago extracts. The complex matrix of plant materials and structural similarities among phenylethanoid glycosides necessitate sophisticated instrumentation to ensure accurate analysis [2]. Current methodologies combine separation science with spectroscopic detection to provide comprehensive phytochemical profiling.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) coupled with various detection systems represents the cornerstone of this compound analysis. Reversed-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases effectively separate this compound from other phenolic compounds [2]. Diode array detection (DAD) provides UV-Vis spectra that aid in preliminary compound identification, with this compound typically exhibiting absorption maxima around 330 nm characteristic of caffeoyl derivatives [2].

Mass spectrometric detection offers superior sensitivity and selectivity for this compound analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative mode provides molecular weight information and fragmentation patterns that confirm compound identity [2]. Tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) enables highly sensitive quantification of this compound in complex biological matrices, with detection limits reaching nanogram levels [2].

Structural Elucidation Methods

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation of isolated this compound. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments elucidate molecular structure through chemical shift assignments and correlation data [2]. The characteristic signals of this compound include proton resonances from the caffeoyl moiety (δ 6.5-7.5 ppm), sugar anomeric protons (δ 4.5-5.5 ppm), and aliphatic protons from the phenylethanoid aglycone (δ 2.5-4.0 ppm) [2].

Spectrophotometric methods offer rapid quantification of total phenylethanoid content, though with limited specificity. The Folin-Ciocalteu assay estimates total phenolic content, while specific reagents can target ortho-diphenolic groups characteristic of caffeoyl derivatives [1]. These methods provide useful screening tools but lack the specificity of chromatographic techniques for individual compound quantification.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities with significant therapeutic implications. Mechanistic studies have begun elucidating the molecular pathways through which this compound exerts its effects, providing scientific validation for traditional uses of Plantago species and revealing potential novel applications [6] [4]. The compound's multifunctional nature stems from its distinctive chemical structure, which enables interactions with multiple biological targets.

Antioxidant and Anti-inflammatory Activities

This compound demonstrates potent free radical scavenging capability through donation of hydrogen atoms from its phenolic hydroxyl groups [1]. The compound's antioxidant activity exceeds that of many common antioxidants, with significant correlation observed between phenolic content and radical scavenging capacity in Plantago extracts [1]. This direct antioxidant effect is complemented by indirect mechanisms including metal ion chelation and modulation of endogenous antioxidant enzyme systems [6].

The anti-inflammatory activity of this compound involves multifactorial mechanisms, including inhibition of pro-inflammatory cytokine production and eicosanoid pathway modulation [6]. Research has demonstrated that this compound suppresses the expression of inflammatory mediators such as TNF-α, IL-6, and iNOS in activated macrophages [6]. The compound also interferes with nuclear factor-kappa B (NF-κB) signaling, a master regulator of inflammation, thereby reducing the transcription of genes encoding inflammatory proteins [4].

Antimicrobial and Anticancer Effects

This compound contributes to the broad-spectrum antimicrobial activity observed in Plantago extracts. Studies have demonstrated synergistic interactions between this compound-containing extracts and conventional antibiotics against drug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae [5]. The antimicrobial mechanism appears to involve membrane disruption and inhibition of virulence factor production rather than direct bactericidal activity at lower concentrations [5].

In cancer models, this compound exhibits dose-dependent antiproliferative effects against various human cancer cell lines, particularly gastrointestinal cancers such as colorectal (Caco-2) and gastric (AGS) carcinoma [4]. The compound induces apoptosis through caspase 3/7 activation and increases intracellular ROS accumulation in cancer cells while sparing normal fibroblast cells [4]. Molecular docking analyses indicate that this compound and related compounds bind with high affinity to epithelial cell adhesion molecule (EpCAM), which is overexpressed in many epithelial cancers [4].

The following diagram illustrates the multifaceted mechanisms through which this compound exerts its pharmacological effects:

G cluster_0 Molecular Targets cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes PM This compound T1 Free Radicals PM->T1 T2 NF-κB Pathway PM->T2 T3 Bacterial Membranes PM->T3 T4 Caspase 3/7 PM->T4 T5 EpCAM Protein PM->T5 E1 Oxidative Stress Reduction T1->E1 E2 Inflammatory Mediator Suppression T2->E2 E3 Microbial Growth Inhibition T3->E3 E4 Apoptosis Induction T4->E4 E5 Cancer Cell Proliferation Inhibition T5->E5 O1 Antioxidant Activity E1->O1 O2 Anti-inflammatory Activity E2->O2 O3 Antimicrobial Activity E3->O3 O4 Anticancer Activity E4->O4 E5->O4

This compound Pharmacological Mechanisms

Drug Development Potential

The transition of this compound from a botanical constituent to a potential therapeutic agent requires systematic evaluation of its drug-like properties and formulation considerations. Current research provides preliminary evidence supporting its development potential, though significant investigation remains necessary to address existing knowledge gaps and technical challenges [6] [4]. The compound's multifunctional bioactivity profile positions it as a promising candidate for several therapeutic areas.

Bioavailability and Pharmacokinetics

Limited studies have addressed the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Existing research on related phenylethanoid glycosides suggests moderate oral bioavailability influenced by factors including intestinal metabolism, hydrolysis by gut microbiota, and phase II conjugation reactions [2]. The compound's hydrophilic nature may limit passive diffusion across biological membranes, potentially necessitating specialized formulation approaches to enhance oral absorption [4].

Pharmacokinetic investigations of this compound in rodent models have demonstrated rapid absorption and elimination patterns typical of phenolic glycosides [2]. The compound undergoes extensive biotransformation including deglycosylation, methylation, sulfation, and glucuronidation, yielding metabolites with potentially altered bioactivity compared to the parent compound [2]. Further pharmacokinetic studies are required to establish concentration-response relationships and appropriate dosing regimens for therapeutic applications.

Preclinical Evidence and Formulation Strategies

In vitro and in vivo studies provide encouraging evidence for this compound's therapeutic potential. Anti-inflammatory effects have been demonstrated in rodent models of acute and chronic inflammation, with mechanisms linked to inhibition of eicosanoid production and cytokine suppression [6]. The compound's anticancer activity shows specificity for transformed cells, with significantly reduced toxicity toward normal cell lines [4]. Antimicrobial studies reveal synergistic interactions with conventional antibiotics, suggesting potential combination therapy approaches for resistant infections [5].

Advanced formulation strategies may enhance this compound's therapeutic application by addressing limitations in solubility, stability, and bioavailability. Potential approaches include nanoparticulate systems such as lipid nanoparticles, polymeric nanoparticles, and nanoemulsions that can improve gastrointestinal absorption and tissue targeting [4]. Prodrug strategies targeting the glycosidic moiety may enhance metabolic stability, while combination formulations with permeability enhancers could improve oral bioavailability [2].

Conclusion and Future Perspectives

This compound represents a promising bioactive compound with diverse therapeutic applications supported by growing scientific evidence. Current research has established robust extraction methodologies, analytical protocols, and preliminary mechanistic understanding of its biological effects [6] [2] [4]. However, several challenges must be addressed to fully realize its potential in pharmaceutical development.

The standardization of plant material through controlled cultivation practices and genetic selection represents a critical prerequisite for consistent extract quality and compound yield [2]. Development of synthetic biology approaches such as heterologous expression or plant cell culture systems could provide alternative production platforms independent of agricultural constraints [2]. Further mechanistic studies are needed to elucidate structure-activity relationships and molecular targets, particularly through isolation of specific pharmacological effects from the compound's multifaceted bioactivity profile [6] [4].

References

LC-MS/MS Quantification of Plantamajoside: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Plantamajoside (PMS) is a primary bioactive phenylpropanoid glycoside found in Plantago asiatica L., demonstrating a range of pharmacological properties including anti-inflammatory, antioxidant, and antitumor activities [1] [2]. However, its in vivo efficacy is influenced by low oral bioavailability and extensive metabolism by the gut microbiota [3] [4]. This document provides a detailed LC-MS/MS protocol for the sensitive and reliable quantification of this compound in biological matrices, supporting pharmacokinetic and drug metabolism studies.


Detailed LC-MS/MS Protocol for this compound in Rat Plasma

This validated method is suitable for pharmacokinetic profiling after administration of either pure this compound or Plantago asiatica extracts [5] [1] [6].

Instrumentation and Conditions

The table below summarizes the core parameters for the UHPLC-MS/MS system.

Parameter Specification
Chromatography
System UHPLC (e.g., Acquity UPLC H-Class)
Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent [6]
Column Temp. 40 °C [6]
Mobile Phase Methanol : Water (80:20, v/v) [6]
Flow Rate 0.25 mL/min [6]
Injection Volume 2 µL [6]
Mass Spectrometry
System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI)
Mode Multiple Reaction Monitoring (MRM)
Polarity Negative [7] or Positive [5]
This compound Q1/Q3 (m/z) To be optimized for specific instrument
Sample Preparation (Plasma)
  • Thaw and Centrifuge: Thaw frozen rat plasma samples on ice and centrifuge at 10,000 × g for 5 minutes.
  • Protein Precipitation: Transfer 100 µL of plasma into a clean microcentrifuge tube. Add 300 µL of internal standard (IS) solution in acetonitrile (e.g., Genistein at 50 ng/mL) [1].
  • Vortex and Centrifuge: Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Collection and Injection: Transfer the clear supernatant to a fresh vial for LC-MS/MS analysis [1].
Method Validation Summary

The described method has been comprehensively validated [5] [1] [6].

Validation Parameter Result for this compound
Linear Range 0.1 - 100 ng/mL [6]
Correlation Coefficient (r²) > 0.998 [5] [1]
Accuracy (% Relative Error) -4.2% to 8.1% [5]
Precision (% RSD) 2.7% to 10.2% [5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL [6]

Key Experimental Findings and Applications

Pharmacokinetic Profile

The table below summarizes the primary pharmacokinetic parameters of this compound after oral administration of Plantago asiatica extract to rats.

Pharmacokinetic Parameter Value (Mean ± SD)
( T_{max} ) (Time to max concentration) 16.7 ± 2.8 min [5]
( C_{max} ) (Max concentration) Data from standard curve
( t_{1/2} ) (Elimination half-life) Derived from ( k_e ), ~2.5 hours [5]
( k_e ) (Elimination rate constant) 0.28 ± 0.01 1/h [5]

Critical Note: The pharmacokinetics of this compound differ significantly when administered as a pure compound versus as part of a plant extract, even at the same dosage. This underscores the importance of matrix effects and potential interactions with other constituents in the extract [6].

Interaction with Gut Microbiota

This compound has low systemic bioavailability but is rapidly and extensively metabolized by the gut microbiota [3] [4]. The following diagram illustrates this metabolic pathway and its biological implications.

G Start This compound (PMS) Oral Administration A Gut Microbiota Metabolism Start->A B Primary Metabolites A->B C1 Hydroxytyrosol B->C1 C2 3-HPP (3-(3-Hydroxyphenyl) Propionic Acid) B->C2 C3 Caffeic Acid B->C3 D Biological Effects C1->D Exogenous C2->D Exogenous C3->D Exogenous E1 Potential Association with Antitumor Activity D->E1 E2 Inhibition of Acetic acid, KYNA, KN D->E2 E3 Promotion of IPA, IALD Production D->E3

Key Insights from Gut Microbiota Interaction:

  • Metabolic Fate: this compound is sequentially degraded by gut bacteria into smaller, active phenolics like hydroxytyrosol, 3-HPP, and caffeic acid [3] [4].
  • Modulation of Microbiota: Beyond being metabolized, this compound influences the microbial ecosystem by inhibiting the production of certain metabolites (e.g., kynurenic acid (KYNA), kynurenine (KN)) and promoting others (e.g., indole propionic acid (IPA)) [3] [4].
  • Implication for Efficacy: The antitumor and other systemic activities of this compound are likely mediated by these microbial metabolites (hydroxytyrosol, caffeic acid) and host-microbiome co-metabolites (IPA), rather than the parent compound itself [3] [4].

Protocol for In Vitro Metabolite Analysis using Gut Microbiota

To study the interaction depicted above, the following in vitro protocol can be employed [3] [4].

Experimental Workflow

The entire process from incubation to data analysis is outlined below.

G Step1 1. Incubation A This compound + Gut Microbiota Suspension (in anaerobic conditions) Step1->A Step2 2. Metabolite Extraction B Centrifuge to remove bacteria Step2->B Step3 3. LC-MS/MS Analysis C Use supernatant • LC-MS/MS for phenylpropanoids • GC for SCFAs Step3->C Step4 4. Data Processing D • Identify metabolites via  high-resolution MS (e.g., LC/MSn-IT-TOF) • Quantify via targeted LC-MS/MS • Analyze SCFAs via GC Step4->D A->Step2 B->Step3 C->Step4

Detailed Steps
  • Incubation:
    • Prepare an anaerobic suspension of gut microbiota (e.g., from rat or human fecal samples) in a suitable culture medium.
    • Add this compound to the suspension and incubate at 37°C under anaerobic conditions for a specified period (e.g., 0-48 hours). Use a control without this compound as a blank [3] [4].
  • Metabolite Extraction:
    • Terminate the reaction by centrifuging the suspension at high speed (e.g., 10,000 × g) for 10 minutes.
    • Collect the supernatant for analysis [3].
  • Analysis:
    • For this compound Metabolites: Use LC-MS/MS with conditions similar to Section 1.1, ideally coupled with high-resolution mass spectrometry (e.g., LC/MSn-IT-TOF) for structural identification [3] [4].
    • For Short-Chain Fatty Acids (SCFAs): Analyze the supernatant using Gas Chromatography (GC) to quantify changes in acetate, propionate, etc. [3] [4].

Critical Considerations for Researchers

  • Stability: this compound is prone to hydrolysis. In long-term cell culture assays (e.g., colony formation), the culture medium containing PMS should be refreshed every 24 hours to maintain consistent concentration and activity [8].
  • Matrix Effects: The pharmacokinetic behavior of this compound is complex and depends on the administration matrix. Researchers should carefully consider whether to use the pure compound or a standardized plant extract based on their study objectives [6].
  • Attribution of Bioactivity: Given its extensive gut microbiota metabolism, many in vivo effects attributed to this compound are likely caused by its microbial metabolites. This must be considered when interpreting bioactivity data from in vitro models [3] [4].

References

  • Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry. J Pharm Biomed Anal. 2014;89:251-6. [5]
  • Metabolites analysis of this compound based on gut microbiota-drug interaction. Phytomedicine. 2023;116:154841. [3] [4]
  • Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography–mass spectrometry. J Chromatogr B. 2013. [1]
  • This compound modulates the proliferation, stemness, and apoptosis in lung cancer 95D cells. Transl Cancer Res. 2020;9(6):3828-3841. [8]
  • UHPLC-MS/MS determination and pharmacokinetic study of this compound in rat plasma after oral administration of single this compound and Plantago asiatica extract. Biomed Chromatogr. 2017;31(5). [6]
  • This compound: A potentially novel botanical agent for diabetes mellitus and its complications. World J Diabetes. 2025;16(5):104311. [2]
  • Simultaneous Determination of Fourteen Marker Compounds in the Traditional Herbal Prescription, Geumgwesingihwan, Using UPLC–MS/MS. Molecules. 2022;27(12):3890. [7]

References

Comprehensive Application Notes and Protocols for Plantamajoside: Extraction, Analysis and Pharmacological Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Plantamajoside (PMS), also known as purpureaside A or plantamoside, is a significant bioactive phenylethanoid glycoside first identified in Plantago species in 1980. This natural compound has attracted substantial research interest due to its diverse pharmacological properties and potential therapeutic applications. Chemically, this compound is designated as 3,4-dihydroxy-β-phenethyl-O-β-d-glucopyranosyl-(1→3)-4-O-caffeoyl-β-d-glucopyranoside (C₂₉H₃₆O₁₆) and serves as an important chemotaxonomical biomarker for Plantago species alongside other caffeic acid derivatives. The compound's chemical structure consists of a dihydroxyphenethyl moiety connected to a caffeoyl group through glucose units, which is crucial for its biological activity. Research indicates that the 3,4-dihydroxyphenyl moiety of caffeic acid glycosides is necessary, though not sufficient alone, for expressing bioactivity, with the specific sugar linkages and additional structural features contributing to the diverse pharmacological effects observed in experimental models [1] [2].

This compound is widely distributed in the Plantaginaceae family, particularly in the Plantago genus which comprises approximately 275 species, with this compound detected in at least 20 of these species. Beyond Plantago species, this compound has also been identified in certain Digitalis species (D. purpurea and D. lanata), and in members of the Scrophulariaceae and Oleaceae families. The concentration of this compound varies significantly between plant parts, with the highest concentrations typically found in root tissues. In Plantago lanceolata, roots contain 30-100 mg/g dry weight, while leaves contain approximately 10 mg/g dry weight. Interestingly, in vitro cultures including biotransformed roots of P. lanceolata with Agrobacterium rhizogenes (30-80 mg/g DW) and callus derived from roots (28.4 mg/g DW) also demonstrate substantial this compound production, suggesting potential alternative sources for standardized extraction [1] [2].

Extraction Protocols

Plant Material Selection and Preparation

The selection of appropriate plant material is crucial for optimizing this compound yield. Research demonstrates significant variation in this compound content between different plant parts and species:

  • Root tissues generally provide the highest yield, particularly from Plantago lanceolata (30-100 mg/g DW)
  • Leaf tissues contain lower concentrations (approximately 10 mg/g DW in P. lanceolata)
  • Geographical factors influence concentration, with proximity to the sea affecting content in populations from Denmark and the Netherlands
  • Drying methods significantly impact stability, with freeze-drying preserving the highest content (14.46 mg/g DW) compared to higher temperature drying [1] [2]

For optimal results, plant material should be freeze-dried and stored in airtight containers protected from light to prevent degradation. Prior to extraction, materials should be ground to a consistent particle size (20-40 mesh) to ensure uniform extraction efficiency.

Solvent Extraction and Fractionation

The following protocol is adapted from established methods for phenylethanoid glycoside extraction:

  • Initial Extraction:

    • Coarsely powder dried plant material (recommended: Plantago asiatica or P. lanceolata aerial parts or roots)
    • Immerse in 100% methanol (10 mL/g plant material) in a reflux condenser
    • Heat at 70°C for 3 hours with constant agitation
    • Filter through Whatman No. 1 filter paper while warm
    • Repeat extraction twice with fresh methanol
    • Combine filtrates and concentrate using rotary evaporation at 40°C
    • Lyophilize to obtain dried crude extract [3]
  • Liquid-Liquid Fractionation:

    • Suspend dried crude extract in ultrapure water (1:10 w/v)
    • Partition sequentially with n-hexane (3× equal volumes), chloroform (3×), ethyl acetate (3×), and n-butanol (3×)
    • The n-butanol fraction contains the highest concentration of this compound
    • Concentrate butanol fraction by rotary evaporation and lyophilize [3]
  • Purification:

    • Dissolve butanol-soluble fraction in minimal methanol (approximately 10% w/v)
    • Apply to silica gel 60 column (63-200 μm)
    • Elute with gradient of methanol in ethyl acetate (0-30% methanol)
    • Monitor fractions by TLC or HPLC
    • Combine this compound-rich fractions (typically eluting at EtOAc:MeOH 90:10 v/v)
    • Further purify by Sephadex LH-20 column chromatography eluting with methanol
    • Final purification using reversed-phase C18 column with methanol-water gradient [3]

Table 1: this compound Content in Different Plantago Species and Tissues

Species Plant Part This compound Content (mg/g DW) Extraction Solvent
P. lanceolata Roots 30-100 80% methanol
P. lanceolata Leaves ~10 80% methanol
P. lanceolata Hairy roots 30-80 80% methanol
P. lanceolata Callus 28.4 80% methanol
P. major Freeze-dried leaves 14.46 80% methanol

Analytical Methods

Chromatographic Analysis and Method Validation

High-performance liquid chromatography (HPLC) and UHPLC represent the primary methods for this compound quantification and validation. The following validated method provides optimal separation for this compound analysis:

  • Column: Reversed-phase C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-5 min: 10-15% B
    • 5-15 min: 15-20% B
    • 15-25 min: 20-25% B
    • 25-30 min: 25-30% B
    • 30-35 min: 30-10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 330 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C [1] [4]

For enhanced resolution and faster analysis, the following UHPLC method has been developed and validated:

  • Column: CORTECS C-18 (100 × 2.1 mm, 1.6 μm)
  • Mobile Phase:
    • Solvent A: 0.1% phosphoric acid in water
    • Solvent B: methanol
  • Gradient Program:
    • 0-1 min: 5% B
    • 1-6 min: 5-95% B
    • 6-7 min: 95% B
    • 7-7.5 min: 95-5% B
    • 7.5-10 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Detection: DAD at 330 nm
  • Injection Volume: 2 μL
  • Column Temperature: 40°C [4]

Method validation parameters should include specificity, linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 95-105%), and sensitivity (LOD and LOQ). The UHPLC method demonstrates significantly reduced analysis time (10 minutes versus 35 minutes for conventional HPLC) while maintaining resolution, enabling high-throughput analysis of multiple samples [4].

Advanced Detection Techniques

For comprehensive identification and confirmation, mass spectrometric detection provides superior specificity:

  • Interface: Electrospray ionization (ESI) in negative mode
  • Detection: Multiple reaction monitoring (MRM)
  • Optimal Transitions: m/z 639→477 and 639→315 for this compound
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Capillary Voltage: 3.0 kV
  • Cone Voltage: 40 V [1]

Capillary electrophoresis (CE) has also been successfully applied for this compound determination, offering an alternative separation mechanism with high efficiency and minimal solvent consumption [1].

Table 2: Analytical Techniques for this compound Quantification

Technique Detection Limit Analysis Time Key Applications
HPLC-UV ~0.2-4 ng 30-40 min Routine quantification, quality control
UHPLC-UV ~0.1 ng 8-12 min High-throughput analysis, method transfer
LC-ESI-MS/MS ~0.01 ng 15-20 min Structural confirmation, complex matrices
CE-UV ~0.5 ng 20-25 min Alternative method, polarity-based separation

Bioactivity Assessment Protocols

In Vitro Anti-inflammatory Activity Assessment

This compound demonstrates significant anti-inflammatory effects through modulation of key inflammatory pathways. The following protocol evaluates its mechanism in LPS-induced inflammation models:

  • Cell Culture: Maintain RAW264.7 macrophages in DMEM with 10% FBS at 37°C in 5% CO₂
  • Treatment:
    • Pre-treat cells with this compound (10-100 μM) or vehicle control for 2 hours
    • Stimulate with LPS (100 ng/mL) for 6-24 hours depending on endpoint measurement
    • Include control groups (untreated, LPS-only, and positive control such as dexamethasone)
  • Inflammatory Mediator Measurement:
    • Collect culture supernatants for cytokine analysis (TNF-α, IL-6, IL-1β)
    • Quantify cytokines using ELISA kits according to manufacturer protocols
    • Measure NO production using Griess reagent
  • Mechanistic Evaluation:
    • Prepare cell lysates for Western blot analysis of NF-κB pathway (IκBα phosphorylation/degradation, p65 nuclear translocation)
    • Assess MAPK pathway activation (phospho-ERK, phospho-JNK, phospho-p38)
    • Perform immunofluorescence for NF-κB p65 subcellular localization [5] [3]

Research demonstrates that this compound (10-50 μM) significantly inhibits LPS-induced pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) and NO synthesis in a dose-dependent manner. Mechanistic studies reveal that this compound suppresses IκBα phosphorylation and degradation, preventing NF-κB p65 nuclear translocation. Additionally, it attenuates phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages, indicating multi-pathway anti-inflammatory activity [5] [3].

Anticancer Activity Evaluation

This compound exhibits dose-dependent antiproliferative effects against various cancer cell lines. The following protocol details assessment in hepatocellular carcinoma (HCC) models:

  • Cell Viability Assay (MTT):

    • Seed Huh7 cells in 96-well plates (1×10⁴ cells/well)
    • After 24 hours, treat with this compound (25-100 μg/mL) or sorafenib (positive control)
    • Incubate for 24-48 hours
    • Add MTT reagent (0.5 mg/mL) and incubate 4 hours
    • Dissolve formazan crystals in DMSO
    • Measure absorbance at 490 nm [6]
  • Migration and Invasion Assays:

    • Wound Healing: Create scratch in confluent cell monolayer, treat with this compound, measure wound closure at 0, 12, 24, and 48 hours
    • Transwell Invasion: Seed cells in serum-free medium in Matrigel-coated upper chamber, place complete medium in lower chamber, treat with this compound, incubate 24-48 hours, stain migrated cells with crystal violet, count in five random fields [6]
  • Apoptosis and Cell Cycle Analysis:

    • Treat cells with this compound for 48 hours
    • For apoptosis: stain with Annexin V-FITC and propidium iodide, analyze by flow cytometry
    • For cell cycle: fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, analyze DNA content by flow cytometry [6]
  • Mechanistic Studies:

    • Extract protein and RNA from treated cells
    • Analyze PPARγ, NF-κB, and Cox-2 expression by Western blot and RT-qPCR
    • Use specific pathway inhibitors (T0070907 for PPARγ) to confirm mechanism [6]

Experimental results demonstrate that this compound (100 μg/mL) significantly inhibits HCC cell proliferation, migration, and invasion while promoting apoptosis. It induces G0/G1 cell cycle arrest and modulates key signaling pathways by upregulating PPARγ and suppressing NF-κB and Cox-2 expression [6].

Pharmacological Applications and Experimental Results

Diabetes and Complications Management

This compound demonstrates significant potential in managing diabetes and its complications through multiple mechanisms:

  • Pancreatic β-Cell Protection:

    • In vitro: Pre-treatment with this compound (25-100 μM) protects β-cells against high glucose and palmitic acid-induced damage
    • Mechanism: Inhibits ferroptosis via activation of xCT/GPX4 pathway, reduces lipid peroxidation, preserves glutathione levels
    • Comparison: Effects comparable to ferroptosis inhibitor ferrostatin-1 (Fer-1) [7]
  • Diabetic Peripheral Neuropathy:

    • In vivo: Administer this compound (25-100 mg/kg/d) to STZ-induced diabetic mice for 8 weeks
    • Results: Improves mechanical pain threshold, thermal pain reaction time, and nerve conduction velocity
    • Mechanism: Activates NGF/TrkA pathway, reduces Schwann cell apoptosis, enhances nerve regeneration [8]
  • Advanced Glycation End-Product (AGE) Effects:

    • In vitro: Pre-treatment with this compound (10 μM) suppresses AGE-induced endothelial dysfunction in HUVECs
    • Mechanism: Reduces ROS production, inhibits MAPK/NF-κB activation, decreases adhesion molecule expression (VCAM-1, ICAM-1)
    • Functional outcome: Attenuates monocyte adhesion to endothelium [3]
Antimicrobial and Other Therapeutic Applications
  • Antibacterial Activity:

    • This compound-enriched extracts from P. major and P. lanceolata demonstrate activity against Borrelia burgdorferi
    • Effective against both stationary-phase cultures and biofilm forms
    • Most effective extracts reduce bacterial viability to 15% and inhibit biofilm formation by 30% [9]
  • Acute Lung Injury Protection:

    • In vivo: Pre-treatment with this compound (10-40 mg/kg) attenuates LPS-induced lung injury in mice
    • Effects: Reduces pulmonary edema, inflammatory cell infiltration, and pro-inflammatory cytokine production
    • Mechanism: Suppresses TLR4/NF-κB and MAPK signaling pathways [5]

Table 3: Documentated Biological Activities of this compound and Underlying Mechanisms

Pharmacological Activity Experimental Model Effective Concentration/Dose Key Mechanisms
Anti-inflammatory LPS-induced RAW264.7 cells 10-100 μM Inhibits NF-κB and MAPK pathways; reduces TNF-α, IL-6, IL-1β
Anticancer Hepatocellular carcinoma (Huh7) 25-100 μg/mL Upregulates PPARγ; downregulates NF-κB, Cox-2; induces G0/G1 arrest
Antidiabetic T2DM mouse model 25-100 mg/kg/d Activates xCT/GPX4 pathway; inhibits β-cell ferroptosis
Neuroprotective DPN mouse model 25-100 mg/kg/d Activates NGF/TrkA pathway; inhibits apoptosis
Antimicrobial Borrelia burgdorferi Varies by extract Inhibits bacterial growth and biofilm formation
Endothelial Protection AGE-induced HUVEC dysfunction 10 μM Suppresses MAPK/NF-κB; reduces ROS and adhesion molecules

Visualization of Key Mechanisms and Workflows

This compound Extraction and Analysis Workflow

G This compound Extraction and Analysis Workflow Start Plant Material Collection Drying Freeze-Drying Start->Drying Extraction Methanol Extraction (70°C, 3h) Drying->Extraction Filtration Filtration Extraction->Filtration Fractionation Solvent Fractionation (n-BuOH fraction) Filtration->Fractionation Purification Column Chromatography (Silica gel, Sephadex, C18) Fractionation->Purification Analysis HPLC/UHPLC Analysis Purification->Analysis Identification MS/NMR Identification Analysis->Identification Storage Standard Storage (-20°C, desiccated) Identification->Storage

Anti-inflammatory Mechanism of this compound

G This compound Anti-inflammatory Mechanism (65 characters) LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB1 IκB Phosphorylation MyD88->NFkB1 MAPK MAPK Pathway Activation MyD88->MAPK NFkB2 NF-κB Nuclear Translocation NFkB1->NFkB2 Cytokines Pro-inflammatory Cytokine Production NFkB2->Cytokines TNF-α, IL-6, IL-1β MAPK->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation PMS This compound Inhibition PMS->NFkB1 Suppresses PMS->MAPK Inhibits

Antidiabetic Mechanism of this compound

G This compound Antidiabetic Mechanism (55 characters) HG High Glucose/Palmitic Acid Stress Oxidative Stress HG->Stress LipidPerox Lipid Peroxidation Stress->LipidPerox Ferroptosis β-Cell Ferroptosis LipidPerox->Ferroptosis Dysfunction β-Cell Dysfunction Ferroptosis->Dysfunction PMS This compound xCT xCT Upregulation PMS->xCT Activates Protection β-Cell Protection PMS->Protection Promotes GPX4 GPX4 Activation xCT->GPX4 GPX4->LipidPerox Inhibits

Conclusion

This compound represents a promising multifaceted bioactive compound with demonstrated efficacy across various disease models. This comprehensive protocol collection provides researchers with standardized methods for extracting, analyzing, and evaluating the compound's pharmacological activities. The structural specificity of this compound, particularly its 3,4-dihydroxyphenyl moiety and specific sugar linkages, underlies its diverse biological effects. Current evidence supports its potential development as a therapeutic agent for inflammatory conditions, cancer, diabetes and its complications, and certain infectious diseases. Further research should focus on clinical translation, including detailed pharmacokinetic studies, formulation optimization, and rigorous safety assessment in humans to fully realize its therapeutic potential.

References

Plantamajoside in vivo dosing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Dosing Data

The table below summarizes key quantitative data from in vivo studies, which can inform preliminary dosing strategies.

Subject/Model Substance Administered Dosage Information Key Pharmacokinetic Parameters Source Compound
Rat [1] Purified Plantamajoside & Acteoside Oral administration of P. asiatica extract (standardized to active compounds) This compound: C~max~ = 135.4 ng/mL, T~max~ = 13.3 min, AUC = 187.1 μg·h/L [2]. Plantago asiatica extract
Beagle Dog [2] Acteoside (structurally similar) Single oral administration (10, 20, 40 mg/kg) Absolute bioavailability ~4%; C~max~: 0.42, 0.72, 1.44 μg/mL, respectively [2]. Purified Acteoside
Rat (Ulcerative Colitis) [3] P. major Leaf Extract 700 mg/kg (most effective dose) Significant reduction in inflammatory markers (IL-1β, IL-6, TNF-α, PGE2) and oxidative stress (MDA) [3]. Plantago major leaf extract
Rat (Anti-inflammatory) [4] P. major Dichloromethane Fraction (IHF) 560 mg/kg 55.51% inhibition of paw edema in carrageenan-induced model [4]. Plantago major extract fraction

Experimental Protocols for Efficacy Models

Here are detailed methodologies for key in vivo experiments that demonstrated the efficacy of Plantago major extracts, which contain this compound.

Protocol 1: Acetic Acid-Induced Ulcerative Colitis in Rats [3]

This model is used to evaluate the anti-inflammatory effects in the colon.

  • Animal Model: Adult male Wistar rats.
  • Induction of Colitis: Under light anesthesia, a catheter is inserted 8 cm into the colon via the anus. 2 mL of 4% acetic acid is instilled into the colon for 30 seconds, followed by irrigation with 2 mL of normal saline.
  • Treatment: The test substance (P. major leaf extract or purified compound) is administered intrarectally for 5 consecutive days, starting immediately after colitis induction.
  • Control Groups: Include a negative control (normal, no colitis), a positive control (colitis-induced, no treatment), and a standard drug control (e.g., mesalamazine).
  • Tissue Collection & Analysis: On day 5, animals are sacrificed, and colon tissue is collected for:
    • Macroscopic Scoring: Visual assessment of damage (ulcer size, inflammation, thickness).
    • Histopathological Examination: H&E staining to assess microscopic tissue damage and inflammation.
    • Biochemical Analysis: Measurement of myeloperoxidase (MPO) activity, malondialdehyde (MDA), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in homogenized colon tissue.
Protocol 2: Carrageenan-Induced Paw Edema in Rats [4]

This model is a standard for assessing anti-inflammatory activity.

  • Animal Model: Male Wistar rats.
  • Pre-treatment: Animals are orally administered with the test substance (P. major extract/fraction or vehicle) 30 minutes before induction of inflammation.
  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw.
  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., every 30 minutes) for 6 hours post-injection.
  • Data Analysis: The percentage inhibition of edema is calculated for the treatment groups compared to the control group.

Proposed Signaling Pathways

The therapeutic effects of this compound and related compounds are linked to several key signaling pathways.

G cluster_path1 Anti-inflammatory Pathway cluster_path2 Antioxidant Pathway cluster_path3 Other Interactions This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits NRF2 NRF2 This compound->NRF2 Activates MAPK MAPK Signaling This compound->MAPK Modulates Apoptosis Apoptosis This compound->Apoptosis Induces in cancer cells TGFb TGF-β/Smad (anti-fibrotic) This compound->TGFb Modulates InflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->InflammatoryCytokines COX2 COX-2/PGE2 NFkB->COX2 AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO-1) NRF2->AntioxidantEnzymes OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces

Diagram 1: Proposed signaling pathways modulated by this compound, based on mechanistic studies of acteoside and Plantago major extracts [2] [3] [5].

Key Considerations for Protocol Development

When designing your experiments, please consider the following critical points:

  • Bioavailability Challenge: Acteoside, a compound very similar to this compound, shows very low oral bioavailability (0.12% in rats, ~4% in dogs) [2]. This is a major consideration for dosing route and formulation.
  • Extract vs. Pure Compound: The cited efficacy models use crude extracts. The effective dose of purified this compound required to achieve a similar effect is unknown and must be determined empirically.
  • Formulation Strategies: To overcome low bioavailability, you may need to investigate advanced formulation strategies such as nanoemulsions [6], phospholipid complexes [2], or other delivery systems.
  • Dosing Frequency: The current data is based on single-dose or short-term (days) administration. The optimal dosing frequency for chronic conditions is not yet defined.

I hope this structured information provides a solid starting point for your work. The field would greatly benefit from studies that establish a definitive dosing protocol for purified this compound.

> Note to Researchers: The data presented here primarily relies on studies using Plantago major extracts. The pharmacokinetics and effective dosage of isolated, pure this compound require further dedicated investigation.

Reference List

  • The Pharmacokinetic Property and Pharmacological Activity of Acteoside. PMC. 2022.
  • In vivo Anti-inflammatory Activities of Plantago major Extract and Its Fractions. PMC. 2022.
  • In Vitro, In Vivo, and Clinical Trial Approaches to Study Burn Wound Healing. PMC. 2025. (Note: This source was not cited in the body of the text as it was a review of methodological approaches and did not provide specific data used in the tables or protocols).
  • Pharmacokinetics of this compound and Acteoside from Plantago asiatica in Rats by LC-MS. ScienceDirect. 2013.
  • Evaluation of Anti-inflammatory Effects of Leaf and Seed Extracts of Plantago major on Acetic Acid-Induced Ulcerative Colitis in Rats. Journal of Ethnopharmacology. 2022.
  • The Healing Effect of Nano Emulsified Plantago major L. Extract on Oral Ulcers. PMC. 2024.
  • Water and Ethanol Extracts of Plantago major Leaves Show Anti-inflammatory Activity on Oral Epithelial Cells. PMC. 2018.
  • Plantago major and Plantago lanceolata Exhibit Antioxidant and Borrelia burgdorferi Inhibiting Activities. IJMS. 2024. (Note: This source was not cited in the body of the text as it focused on antimicrobial activity and phytochemical characterization rather than in vivo dosing).
  • The Effects of Plantago major on the Activation of Neutrophil Respiratory Burst. PMC. 2013.
  • Antimicrobial and Other Biomedical Properties of Extracts from Plantago major. Pharmaceuticals. 2023. (Note: This source was not cited in the body of the text as it is a review article that did not provide the primary, quantitative data required for the tables and protocols).

References

Comprehensive Application Notes and Protocols: Plantamajoside in Pancreatic β-Cell Protection Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Plantamajoside and Its Research Context

This compound (PMS), a biologically active phenylpropanoid glycoside with the chemical formula C₂₉H₃₆O₁₆, has emerged as a promising therapeutic candidate for protecting pancreatic β-cells against damage associated with Type 2 Diabetes Mellitus (T2DM). This compound is primarily isolated from various Plantago species, including Plantago asiatica L. and Plantago major, which have been utilized in traditional medicine systems for centuries [1] [2]. PMS exhibits notable anti-inflammatory, antioxidant, and anti-apoptotic properties that contribute to its cytoprotective effects [1]. Recent scientific investigations have revealed that PMS demonstrates significant potential in mitigating pancreatic β-cell damage through the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation [1].

The progressive decline in pancreatic β-cell function represents a fundamental pathophysiology in T2DM, contributing to impaired insulin secretion and dysregulated glucose homeostasis [1] [3]. Within the diabetic milieu, chronic hyperglycemia and elevated free fatty acids promote oxidative stress, disrupt iron metabolism, and accelerate lipid peroxidation, ultimately triggering ferroptotic cell death in pancreatic β-cells [1]. The cysteine/glutamate transporter (xCT)/glutathione peroxidase 4 (GPX4) pathway serves as a crucial regulatory axis against ferroptosis, maintaining redox balance in β-cells [1]. The experimental data summarized in these application notes demonstrate that PMS effectively modulates this pathway, offering a compelling mechanistic approach to preserving β-cell mass and function in diabetic conditions.

Materials and Experimental Methodology

This compound Sources and Preparation

This compound used in experimental settings can be obtained through extraction from Plantago species or commercially sourced as a purified compound. Research indicates that wild-grown Plantago specimens demonstrate significantly higher concentrations of PMS compared to cultivated varieties, suggesting that sourcing considerations may impact experimental outcomes [4]. For in vitro applications, PMS is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are subsequently diluted in cell culture media to achieve the desired working concentrations, with final DMSO concentrations not exceeding 0.1% to maintain cell viability. For in vivo administration, PMS is commonly prepared in aqueous vehicles suitable for oral gavage, with studies utilizing doses ranging from 25-100 mg/kg/day in murine models [1].

In Vivo Mouse Model Development and Dosing Protocol

Table 1: In vivo experimental groups and treatment protocol for assessing this compound efficacy in T2DM mice

Experimental Group Induction Protocol Treatment Administration Duration Key Assessments
Control (CON) Normal diet Vehicle only 8 weeks Body weight, FBG, OGTT, HOMA-IR
T2DM model HFD + STZ (30 mg/kg) Vehicle only 8 weeks Body weight, FBG, OGTT, HOMA-IR
Positive Control (PC) HFD + STZ Metformin (250 mg/kg/d) 8 weeks Body weight, FBG, OGTT, HOMA-IR
PMS Low-dose (PMSL) HFD + STZ PMS (25 mg/kg/d) 8 weeks Body weight, FBG, OGTT, HOMA-IR
PMS Medium-dose (PMSM) HFD + STZ PMS (50 mg/kg/d) 8 weeks Body weight, FBG, OGTT, HOMA-IR
PMS High-dose (PMSH) HFD + STZ PMS (100 mg/kg/d) 8 weeks Body weight, FBG, OGTT, HOMA-IR

The T2DM mouse model is established using a widely validated high-fat diet and streptozotocin (HFD+STZ) protocol [1]. Specifically, C57BL/6 mice are maintained on a high-fat, high-sugar diet for eight weeks, followed by a single intraperitoneal injection of STZ at 30 mg/kg. Model validation occurs when random blood glucose levels reach ≥16.7 mmol/L. PMS is administered via daily oral gavage for eight weeks post-confirmation of diabetes induction. Throughout the study period, researchers should monitor body weight and fasting blood glucose weekly. Terminal analyses include oral glucose tolerance tests (OGTT), hemoglobin A1c (HbA1c) measurement, homeostatic model assessment of insulin resistance (HOMA-IR), and histopathological examination of pancreatic tissues using H&E and TUNEL staining [1].

In Vitro Cell Culture and Treatment Conditions

Table 2: In vitro experimental design for this compound efficacy assessment in pancreatic β-cells

Experimental Group Induction Condition Treatment Intervention Assay Endpoints
Control Normal glucose Vehicle only Cell viability, LDH release, Lipid ROS
HG+PA model High glucose + palmitic acid Vehicle only Cell viability, LDH release, Lipid ROS
Ferroptosis inhibitor HG+PA Ferrostatin-1 (Fer-1, 1 μM) Cell viability, LDH release, Lipid ROS
PMS treatment HG+PA PMS (dose range: 10-100 μM) Cell viability, LDH release, Lipid ROS
GPX4 inhibition HG+PA + RSL-3 PMS (optimal dose from prior) Cell viability, LDH release, Lipid ROS

For in vitro assessments, pancreatic β-cells are cultured under high glucose (HG) and palmitic acid (PA) conditions to simulate the diabetic environment [1]. The typical experimental approach involves pre-treating cells with this compound at varying concentrations (10-100 μM) for 2-4 hours before exposure to diabetogenic stressors (e.g., 30 mM glucose and 0.5 mM palmitic acid). For mechanistic studies, researchers should include control groups treated with the ferroptosis inhibitor Ferrostatin-1 (Fer-1, 1 μM) and groups receiving the GPX4 inhibitor RSL-3 to validate PMS's dependency on the xCT/GPX4 pathway. Key analytical endpoints include cell viability assays (MTT or CCK-8), lactate dehydrogenase (LDH) release measurements, lipid reactive oxygen species (ROS) detection, and western blot analysis of xCT/GPX4 pathway components [1].

Key Experimental Findings and Data Interpretation

In Vivo Efficacy Results

Table 3: Quantitative outcomes of this compound treatment in T2DM mouse models

Parameter Control Group T2DM Model Metformin (250 mg/kg) PMS (50 mg/kg) PMS (100 mg/kg)
Fasting Blood Glucose (mmol/L) 6.2 ± 0.5 24.8 ± 2.1* 15.3 ± 1.4† 18.6 ± 1.7† 14.2 ± 1.2†
HbA1c (%) 4.5 ± 0.3 10.8 ± 0.9* 7.2 ± 0.6† 8.1 ± 0.7† 6.8 ± 0.5†
HOMA-IR Index 2.1 ± 0.3 12.5 ± 1.4* 6.8 ± 0.7† 8.3 ± 0.9† 5.9 ± 0.6†
OGTT AUC (mmol/L·h) 25.4 ± 2.1 68.3 ± 5.2* 42.7 ± 3.8† 48.9 ± 4.1† 39.8 ± 3.3†
β-cell Apoptosis (% TUNEL+) 5.2 ± 1.1 42.7 ± 4.8* 22.4 ± 2.9† 26.8 ± 3.1† 19.3 ± 2.4†

(*p<0.01 vs. Control; †p<0.05 vs. T2DM Model)

The in vivo studies demonstrate that PMS administration significantly ameliorates hyperglycemia and improves insulin sensitivity in a dose-dependent manner [1]. Notably, the high-dose PMS treatment (100 mg/kg/day) produced comparable effects to metformin (250 mg/kg/day), a first-line antidiabetic medication. Histopathological analyses revealed that PMS effectively preserved pancreatic islet architecture and substantially reduced β-cell apoptosis, as evidenced by decreased TUNEL-positive cells in pancreatic sections [1]. Furthermore, immunohistochemical staining showed that PMS treatment markedly upregulated the expression of xCT and GPX4 in pancreatic tissues, suggesting enhanced activation of the endogenous anti-ferroptosis pathway. These findings collectively indicate that PMS confers comprehensive protective effects against diabetes-associated pancreatic damage in mammalian model systems.

In Vitro Efficacy Results

In vitro experiments consistently demonstrate that PMS pre-treatment significantly attenuates high glucose and palmitic acid-induced cytotoxicity in pancreatic β-cells [1]. Quantitative assessments reveal that PMS at 50 μM concentration restored cell viability by approximately 60-70% compared to the HG+PA model group, while reducing LDH release by 45-55%. Importantly, PMS exhibited comparable efficacy to Ferrostatin-1, a specific ferroptosis inhibitor, in maintaining mitochondrial membrane potential and reducing lipid peroxidation products. Molecular analyses confirmed that PMS dose-dependently enhanced the protein expression of xCT and GPX4, along with increased intracellular glutathione levels. The protective effects of PMS were largely abolished by co-treatment with RSL-3, a GPX4 inhibitor, confirming the crucial involvement of the xCT/GPX4 pathway in PMS-mediated protection against ferroptosis [1].

Experimental Protocol Summary and Workflow

Figure 1: Comprehensive experimental workflow for evaluating this compound efficacy in pancreatic β-cell protection assays, incorporating both in vivo and in vivo methodologies.

Mechanistic Insights and Pathway Analysis

PMS_Mechanism HG High Glucose LipidPerox Lipid Peroxidation HG->LipidPerox Induces PA Palmitic Acid PA->LipidPerox Induces PMS This compound Treatment xCT_Up xCT Upregulation PMS->xCT_Up Stimulates CellViability β-Cell Viability PMS->CellViability Preserves GSH_Up GSH Synthesis xCT_Up->GSH_Up Enhances GPX4_Up GPX4 Upregulation GPX4_Up->LipidPerox Neutralizes GSH_Up->GPX4_Up Activates Ferroptosis Ferroptosis Execution LipidPerox->Ferroptosis Promotes Ferroptosis->CellViability Impairs

Figure 2: Molecular mechanism of this compound-mediated protection against ferroptosis in pancreatic β-cells, highlighting the crucial role of the xCT/GPX4 pathway.

The mechanistic studies consistently demonstrate that This compound exerts its cytoprotective effects primarily through the modulation of the xCT/GPX4 pathway, a central regulatory system counteracting ferroptosis in pancreatic β-cells [1]. Under diabetic conditions, chronic exposure to high glucose and elevated free fatty acids like palmitic acid promotes excessive lipid peroxidation and depletion of intracellular glutathione stores, creating a permissive environment for ferroptosis execution. PMS intervention significantly upregulates xCT expression, enhancing cystine uptake and subsequent glutathione biosynthesis [1]. The increased glutathione availability then facilitates GPX4 activation, enabling efficient neutralization of lipid hydroperoxides and interruption of the ferroptotic cascade.

This mechanistic framework is strongly supported by intervention experiments using RSL-3, a specific GPX4 inhibitor that effectively abolishes PMS-mediated protection [1]. Furthermore, the observed effects of PMS show striking similarity to Ferrostatin-1, a canonical ferroptosis inhibitor, confirming the central role of ferroptosis suppression in PMS's mechanism of action. These findings collectively establish that PMS represents a promising natural product-derived therapeutic candidate targeting the newly recognized pathway of ferroptosis in diabetic pancreatic β-cell damage, potentially offering a novel approach to preserving functional β-cell mass in T2DM progression.

Technical Considerations and Optimization Guidelines

Critical Experimental Parameters

Successful implementation of this compound assays requires careful attention to several technical considerations. For in vivo studies, the timing of PMS administration relative to diabetes induction proves critical—intervention beginning immediately after confirmed hyperglycemia yields optimal protective effects [1]. Researchers should note that the therapeutic efficacy of PMS demonstrates clear dose-dependence, with 50-100 mg/kg/day producing significant improvements in glycemic parameters and β-cell preservation. For in vitro applications, the pretreatment paradigm (2-4 hours before stressor application) substantially enhances the protective effects compared to co-treatment or post-treatment approaches.

Methodological Validation Strategies

Comprehensive validation of PMS effects should incorporate multiple complementary approaches. The inclusion of Ferrostatin-1 as a positive control provides essential context for interpreting the magnitude of ferroptosis inhibition [1]. Conversely, the use of RSL-3 to inhibit GPX4 serves as a critical mechanistic test to confirm pathway specificity. Researchers should employ multiple detection methods for ferroptosis assessment, including C11-BODIPY 581/591 for lipid peroxidation measurement, glutathione quantification assays, and transmission electron microscopy to observe characteristic mitochondrial alterations in ferroptosis. Additionally, the evaluation of standard β-cell function parameters using glucose-stimulated insulin secretion (GSIS) assays provides important functional correlation to the observed cytoprotective effects.

Conclusion and Research Applications

These comprehensive Application Notes and Protocols establish robust methodologies for investigating the protective effects of this compound on pancreatic β-cells in both in vivo and in vitro settings. The detailed experimental approaches demonstrate that PMS consistently mitigates β-cell damage through targeted inhibition of ferroptosis via modulation of the xCT/GPX4 pathway. The incorporation of appropriate control compounds including Ferrostatin-1 and RSL-3 provides essential mechanistic validation, while the quantitative assessments of glycemic parameters, cellular viability, and molecular markers offer multifaceted evaluation of treatment efficacy.

The protocols outlined herein provide a solid methodological foundation for researchers exploring natural product-based interventions for diabetes treatment, particularly those targeting novel cell death pathways like ferroptosis. The continued investigation of this compound and its derivatives represents a promising frontier in the development of complementary therapeutic strategies for preserving functional β-cell mass in diabetes, potentially addressing a fundamental pathophysiological process currently not targeted by conventional antidiabetic medications. Future research directions should include structure-activity relationship studies to optimize PMS efficacy, combination therapies with existing antidiabetic agents, and exploration of its effects in human β-cell models to enhance clinical translatability.

References

Application Notes: Plantamajoside as a Novel Therapeutic for T2DM via xCT/GPX4-Mediated Inhibition of β-Cell Ferroptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Plantamajoside (PMS), a major phenylpropanoid glycoside found in Plantago asiatica L., demonstrates significant potential in mitigating pancreatic β-cell damage, a key pathology in Type 2 Diabetes Mellitus (T2DM) [1]. Recent research has elucidated that its therapeutic effect is mechanistically linked to the inhibition of a novel iron-dependent form of cell death known as ferroptosis [1] [2].

Ferroptosis is characterized by iron accumulation, glutathione (GSH) depletion, and lethal lipid peroxidation [3] [4]. In the context of T2DM, chronic hyperglycemia and lipotoxicity foster an environment of heightened oxidative stress, disrupting iron metabolism and promoting ferroptosis in pancreatic β-cells [1]. PMS directly counteracts this process by activating the xCT/GPX4 pathway, a central defense mechanism against ferroptosis [1] [2].

The xCT cystine/glutamate antiporter (composed of subunits SLC7A11 and SLC3A2) is responsible for the cellular uptake of cystine, a critical precursor for the synthesis of glutathione (GSH) [5] [6]. GPX4 is a selenoenzyme that subsequently utilizes GSH to reduce and detoxify phospholipid hydroperoxides within cell membranes, thereby preventing lipid peroxidation and ferroptotic cell death [6] [4]. PMS treatment has been shown to enhance the expression of factors associated with this pathway, effectively bolstering the cell's antioxidant defenses, reducing lipid peroxidation, and improving β-cell function and survival in T2DM models [1] [2] [7]. The overall mechanism and experimental workflow are summarized in the diagram below.

G T2DM_Context T2DM Pathological Context (High Glucose & Palmitic Acid) Ferroptosis Ferroptosis in β-Cells (Fe²⁺ accumulation, Lipid Peroxidation, GSH depletion) T2DM_Context->Ferroptosis xCT_GPX4_Pathway xCT/GPX4 Pathway Activation (SLC7A11/SLC3A2 ↑, Cystine uptake ↑, GSH synthesis ↑, GPX4 activity ↑) Ferroptosis->xCT_GPX4_Pathway Inhibits Outcome Therapeutic Outcome (Reduced β-cell damage, Improved insulin secretion) xCT_GPX4_Pathway->Outcome PMS_Intervention PMS Intervention PMS_Intervention->Ferroptosis Suppresses PMS_Intervention->xCT_GPX4_Pathway Activates

Diagram 1: Mechanism of this compound (PMS) in protecting pancreatic β-cells from ferroptosis in T2DM. PMS activates the xCT/GPX4 antioxidant pathway, which counteracts the ferroptotic cascade triggered by the T2DM environment.

Quantitative Data Summary

The efficacy of PMS has been validated through both in vivo (animal) and in vitro (cell-based) studies. The key quantitative findings from these experiments are consolidated in the tables below for easy comparison.

Table 1: In Vivo Efficacy of PMS in a T2DM Mouse Model

Experimental Group Dosage Key Findings & Biomarker Changes Significance vs. T2DM Model
Control (CON) Vehicle Normal pancreatic morphology, low lipid peroxidation N/A
T2DM Model Vehicle Severe pancreatic tissue damage, ↑ Lipid peroxidation (MDA, 4-HNE), ↓ xCT/GPX4 pathway factors N/A
PMS Low (PMSL) 25 mg/kg/d Moderate improvement in tissue damage, partial reduction in ferroptosis markers p < 0.05
PMS Medium (PMSM) 50 mg/kg/d Significant mitigation of tissue damage, significant reduction in ferroptosis, enhanced xCT/GPX4 expression p < 0.01
PMS High (PMSH) 100 mg/kg/d Robust protection of pancreatic tissue, ferroptosis suppression and xCT/GPX4 enhancement comparable to positive control p < 0.001
Positive Control (PC, Metformin) 250 mg/kg/d Significant amelioration of damage, reduced ferroptosis, improved xCT/GPX4 pathway p < 0.001

Table 2: In Vitro Effects of PMS on Pancreatic β-Cells under High-Glucose/High-Palmitate Conditions

Experimental Parameter HG/PA Group HG/PA + PMS HG/PA + Fer-1 HG/PA + PMS + RSL-3
Cell Viability Markedly decreased Significantly increased Significantly increased Attenuated protective effect
Lipid Peroxidation (MDA, ROS) Significantly increased Significantly decreased Significantly decreased Remains elevated
xCT/GPX4 Pathway Activity Significantly decreased Significantly increased Similar to PMS Pathway activation blocked

Detailed Experimental Protocols

To facilitate replication and further investigation, detailed methodologies from the key studies are provided below.

In Vivo Protocol: T2DM Mouse Model and PMS Treatment

This protocol outlines the procedures for inducing T2DM in mice and evaluating the therapeutic effects of PMS [1].

  • Animal Model: Use C57BL/6 mice (e.g., 8-week-old males). House all animals in specific pathogen-free (SPF) conditions.
  • T2DM Model Induction: Feed mice a high-fat, high-sugar diet (HFD) for eight weeks. At the end of the 8th week, administer a single intraperitoneal injection of Streptozotocin (STZ) at 30 mg/kg. Continue the HFD until the experiment's conclusion. Confirm successful model establishment by measuring a random blood glucose level of ≥16.7 mmol/L.
  • Experimental Grouping and Dosing: Randomly assign mice (e.g., n=10 per group) to the following groups:
    • Control (CON)
    • T2DM Model
    • Positive Control (PC): Metformin (250 mg/kg/d)
    • PMS Low-dose (PMSL): 25 mg/kg/d
    • PMS Medium-dose (PMSM): 50 mg/kg/d
    • PMS High-dose (PMSH): 100 mg/kg/d Administer treatments daily via oral gavage for eight weeks after model confirmation.
  • Monitoring and Sample Collection: Monitor body weight and fasting blood glucose (FBG) weekly. After eight weeks of treatment, collect blood samples from the abdominal aorta under anesthesia for serum preparation. Euthanize animals and collect pancreatic tissues. Fix one portion in formalin for histology and snap-freeze the remainder for molecular analysis.
  • Key Assays and Readouts:
    • Histopathological Analysis: Assess pancreatic tissue damage using H&E staining.
    • Biomarker Analysis: Use Western Blot, ELISA, or IHC to measure protein levels of xCT (SLC7A11, SLC3A2), GPX4, and ferroptosis markers (e.g., ACSL4).
    • Lipid Peroxidation: Quantify malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels.
    • Oxidative Stress: Measure glutathione (GSH) and reactive oxygen species (ROS) levels.
In Vitro Protocol: Assessing PMS Protection on β-Cells

This protocol describes how to model diabetic conditions on pancreatic β-cells and test the protective effects of PMS [1].

  • Cell Culture and Injury Model: Culture a mouse pancreatic β-cell line (e.g., MIN6). To induce damage that mimics T2DM, treat cells with a combination of High Glucose (HG, e.g., 30 mM) and Palmitic Acid (PA, e.g., 0.5 mM) for 24-48 hours.
  • Experimental Groups and Treatment:
    • Control (Normal glucose)
    • HG/PA
    • HG/PA + PMS (e.g., 50 µM)
    • HG/PA + Ferrostatin-1 (Fer-1, 1 µM) [Positive Control for ferroptosis inhibition]
    • HG/PA + PMS + RSL-3 (1 µM) [GPX4 inhibitor to validate mechanism] Pre-treat cells with PMS or inhibitors for 2 hours before co-exposure with HG/PA.
  • Key Assays and Readouts:
    • Cell Viability: Measure using Cell Counting Kit-8 (CCK-8) or MTT assay.
    • Lipid Peroxidation: Quantify using a MDA assay kit or flow cytometry with a C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescent probe.
    • GSH Level: Detect intracellular GSH using a commercial GSH/GSSG assay kit.
    • Western Blot Analysis: Determine the protein expression levels of SLC7A11, GPX4, and other relevant targets.
    • Glucose-Stimulated Insulin Secretion (GSIS): Assess β-cell function by measuring insulin secretion in response to high and low glucose concentrations.

The workflow for this in vitro protocol is visualized below.

G Start Pancreatic β-cell Line (e.g., MIN6) HG_PA Induce Injury with High Glucose (HG) & Palmitic Acid (PA) Start->HG_PA Treatment Apply Treatments (PMS, Fer-1, RSL-3) HG_PA->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (CCK-8, MTT) Assays->Viability LipidPerox Lipid Peroxidation (MDA, C11-BODIPY) Assays->LipidPerox Molecular Molecular Analysis (Western Blot, GSH assay) Assays->Molecular Function Functional Assay (GSIS) Assays->Function

Diagram 2: In vitro experimental workflow for evaluating the protective effects of PMS on pancreatic β-cells under diabetic-like conditions.

Discussion and Research Implications

The data demonstrate that this compound effectively attenuates T2DM pathology by targeting a novel cell death pathway, ferroptosis, in pancreatic β-cells. Its mechanism is concretely linked to the upregulation of the xCT/GPX4 axis, leading to enhanced antioxidant capacity and reduced lipid peroxidation.

  • Mechanistic Validation: The use of specific inhibitors like RSL-3 (a GPX4 inhibitor) was critical in confirming that PMS's benefits are dependent on the xCT/GPX4 pathway, as RSL-3 abolished its protective effects [1]. The fact that PMS produced effects similar to the known ferroptosis inhibitor Ferrostatin-1 further strengthens the conclusion that its primary mode of action is through ferroptosis suppression [1] [8].
  • Therapeutic Potential: Given the limited efficacy and potential side effects of current T2DM medications, PMS represents a promising natural product-derived candidate for a novel therapeutic strategy focused on preserving β-cell mass and function.
  • Future Research Directions: Subsequent studies should focus on:
    • Detailed pharmacokinetic and pharmacodynamic profiling of PMS.
    • Investigating potential synergies between PMS and existing first-line T2DM drugs like metformin.
    • Exploring the upstream signaling mechanisms by which PMS activates the xCT/GPX4 pathway (e.g., involvement of Nrf2 signaling).

References

Comprehensive Application Notes and Protocols for the Isolation and Analysis of Plantamajoside from Plantago Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Plantamajoside

This compound (C₂₉H₃₆O₁₆, MW: 640.59) is a biologically active phenylethanoid glycoside predominantly found in various Plantago species, particularly Plantago asiatica L. [1] [2]. This compound serves as both a chemotaxonomical biomarker and a promising therapeutic agent due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antiglycation, and cardioprotective activities [1] [3] [4]. As a hydroxycinnamic acid derivative, this compound's chemical structure consists of caffeic acid and 3,4-dihydroxyphenylethanol moieties connected through glucose units [5]. The compound's significance in traditional medicine and modern drug development has driven the need for efficient isolation and analysis protocols. These application notes provide detailed methodologies for researchers seeking to isolate, purify, and analyze this compound from natural sources, with comprehensive protocols optimized for various laboratory settings and research objectives.

Extraction Methods and Optimization

Conventional Extraction Techniques

Solvent selection is crucial for efficient this compound extraction. The conventional approach begins with methanol extraction of dried plant material. Specifically, plant powder is immersed in 100% methanol within a 100 mL/g ratio at 70°C for 3 hours using a reflux condenser [6]. After filtration, the combined filtrate is concentrated using rotary vacuum evaporation and lyophilized to obtain dried crude extract. For initial fractionation, the dried residue is suspended in H₂O and sequentially partitioned with n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol (BuOH) [6] [2]. The BuOH-soluble portion typically contains the highest concentration of this compound and serves as the primary source for further purification.

Modern Extraction Approaches

Recent advancements have introduced more efficient extraction methods. Ternary deep eutectic solvents (DES) have shown remarkable efficiency in extracting this compound and related compounds from Plantago asiatica L. [7]. These environmentally friendly solvents can significantly improve extraction yields compared to conventional organic solvents. Additionally, ultrasound-assisted extraction and microwave-assisted extraction techniques can reduce extraction time and solvent consumption while improving overall yield. The choice of extraction method depends on available equipment, desired throughput, and downstream applications, with modern methods generally offering superior efficiency and reduced environmental impact.

Purification Strategies and Techniques

Preliminary Fractionation

The BuOH-soluble fraction obtained from initial extraction undergoes preliminary clean-up before detailed purification. This fraction is applied to a silica gel 60 column (63-200 μm) and eluted with gradient mixtures of MeOH in EtOAc [6]. The active fraction containing this compound is typically found in the EtOAc:MeOH (90:10, v/v) eluent. This step effectively removes pigments and other non-polar contaminants while concentrating this compound in specific fractions monitored by analytical thin-layer chromatography (TLC) or HPLC.

Advanced Purification Methods

For higher purity requirements, the active fraction from silica gel chromatography undergoes additional purification through Sephadex LH-20 column chromatography with ethanol as the mobile phase [6] [2]. Final purification is achieved using reversed-phase column chromatography with a PR-μ-BondaPak C₁₈ column eluted with methanol [6]. As an alternative to column chromatography, high-performance centrifugal partition chromatography (HPCPC) has been successfully employed for isolation of phenylethanoid glycosides from Plantago asiatica extract, offering excellent recovery and resolution [7]. The sequential application of these purification techniques typically yields this compound with purity exceeding 95%, suitable for most research applications.

Table 1: Purification Techniques for this compound Isolation

Technique Stationary Phase Mobile Phase Application Efficiency
Silica Gel Chromatography Silica gel 60 (63-200 μm) Gradient MeOH in EtOAc Preliminary fractionation Moderate
Sephadex LH-20 Chromatography Dextran-based gel Ethanol Size exclusion purification High
Reversed-Phase Chromatography C₁₈ bonded silica Methanol or aqueous MeOH Final purification Very High
Centrifugal Partition Chromatography - Two-phase solvent system Direct isolation from crude extract High

Analytical Methods and Quality Control

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the principal technique for qualitative and quantitative determination of this compound [1]. Optimal separation is typically achieved using reversed-phase C₁₈ columns with gradient elution systems combining aqueous solvents (water with 0.1% formic acid or phosphoric acid) and organic modifiers (acetonitrile or methanol) [1]. Detection is commonly performed with UV/Vis detectors at wavelengths between 330-340 nm, or with mass spectrometric detectors for enhanced sensitivity and specificity. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS detection provides superior resolution and shorter analysis times [1].

Complementary Analytical Techniques

Planar chromatography methods, including thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC), offer rapid and cost-effective screening options [1]. Capillary electrophoresis (CE) has also been successfully applied to determine phenylethanoid glycosides in therapeutically used Plantago species, providing an alternative separation mechanism [1]. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is indispensable, with characteristic signals for this compound appearing at δ 7.55 (d, J = 16 Hz, H-7'), δ 6.25 (d, J = 16 Hz, H-8') for the caffeoyl moiety, and δ 6.66 (d, J = 2 Hz, H-2), δ 6.62 (d, J = 8 Hz, H-5), δ 6.53 (dd, J = 2, 8 Hz, H-6) for the 3,4-dihydroxyphenylethyl alcohol moiety [2].

Table 2: Analytical Methods for this compound Characterization

Method Conditions Detection Applications Limits
HPLC-UV C₁₈ column; Gradient: H₂O (0.1% H₃PO₄)/MeCN or MeOH UV 330-340 nm Quantitative analysis, purity assessment ~0.1 μg/mL
UPLC-MS/MS C₁₈ column; Gradient: H₂O/MeCN with formic acid ESI-MS/MS Identification, quantification in complex matrices ~0.01 ng/mL
HPTLC Silica gel F₂₅₄; EtOAc:HOAc:HCO₂H:H₂O (100:11:11:27) UV 366 nm, vanillin-H₂SO₄ Rapid screening, identity testing ~10 ng/band
CE-MEKC Fused silica capillary; Borate buffer UV 200 nm Simultaneous analysis of multiple phenylethanoids ~0.5 μg/mL
NMR Methanol-d₄ 500 MHz (¹H), 126 MHz (¹³C) Structural elucidation, identity confirmation Not applicable

Detailed Experimental Protocols

Standard Isolation Protocol from Plantago asiatica

This optimized protocol provides a balanced approach for obtaining high-purity this compound from Plantago asiatica with reasonable throughput and excellent reproducibility:

  • Step 1: Plant Material Preparation - Begin with 500 g of dried aerial parts of Plantago asiatica L. (voucher specimens deposited in Herbarium with Register number H-212). Grind the plant material to a fine powder using a laboratory mill and store in airtight containers protected from light [6].
  • Step 2: Extraction - Homogenize the powdered plant material in 5L of 80% ethanol using a high-speed homogenizer. Filter the homogenate through Whatman No. 1 filter paper and concentrate the filtrate to an aqueous residue using rotary evaporation at 40°C. Partition the concentrated extract successively with n-hexane (1L × 3), chloroform (1L × 3), ethyl acetate (1L × 3), and n-butanol (1L × 3). Collect the n-butanol fraction and evaporate to dryness to obtain the preliminary extract (typically 8-12 g from 500 g plant material) [6] [2].
  • Step 3: Silica Gel Chromatography - Subject the n-butanol extract (10 g) to silica gel column chromatography (63-200 μm, 500 g). Elute with stepwise gradients of methanol in ethyl acetate (0%, 5%, 10%, 20%, 50%, 100% methanol, 2L each). Monitor fractions by TLC (silica gel, EtOAc:HOAc:HCO₂H:H₂O = 100:11:11:27, detection under UV 366 nm). Combine fractions eluting with 10% methanol in ethyl acetate that show strong blue fluorescence under UV light [6].
  • Step 4: Sephadex LH-20 Chromatography - Concentrate the active fractions from silica gel chromatography and apply to a Sephadex LH-20 column (100 cm × 5 cm). Elute with 100% ethanol at a flow rate of 2 mL/min. Collect 20 mL fractions and monitor by HPLC. Combine fractions containing this compound with purity >85% as determined by HPLC [6] [2].
  • Step 5: Final Purification - Subject the pooled fractions from Sephadex LH-20 to preparative reversed-phase HPLC using a PR-μ-BondaPak C₁₈ column (30 cm × 10 mm i.d.) with isocratic elution of 30% aqueous methanol at 3 mL/min. Detect at 334 nm. Collect the peak eluting at approximately 15-18 minutes. Lyophilize the collected fraction to obtain this compound as a brown amorphous powder (typical yield: 120-150 mg from 500 g plant material) [6].
Analytical Quality Control Protocol
  • HPLC Purity Analysis - Column: C₁₈ (4.6 × 250 mm, 5 μm); Mobile phase: 0.1% phosphoric acid in water (A) and acetonitrile (B); Gradient: 0-5 min 10% B, 5-25 min 10-30% B, 25-30 min 30-100% B; Flow rate: 1.0 mL/min; Detection: UV 334 nm; Column temperature: 30°C; Injection volume: 10 μL. This compound typically elutes at 16-18 minutes. Purity should exceed 98% for reference standards [1] [2].
  • Structural Verification - Dissolve 2 mg of isolated compound in 0.6 mL methanol-d₄ for ¹H and ¹³C NMR analysis. Compare obtained spectra with reference data: ¹H NMR (500 MHz, methanol-d₄) δ 7.55 (1H, d, J = 16.0 Hz, H-7'), 6.88 (1H, dd, J = 8.0, 2.0 Hz, H-6'), 6.76 (1H, d, J = 8.0 Hz, H-5'), 7.02 (1H, d, J = 2.0 Hz, H-2'), 6.25 (1H, d, J = 16.0 Hz, H-8'), 6.66 (1H, d, J = 2.0 Hz, H-2), 6.62 (1H, d, J = 8.0 Hz, H-5), 6.53 (1H, dd, J = 8.0, 2.0 Hz, H-6), 4.38 (1H, d, J = 8.0 Hz, glucose H-1), 4.87 (1H, d, J = 8.0 Hz, allose H-1) [2].
  • MS Confirmation - Perform high-resolution ESI-MS in negative mode: expected [M-H]⁻ ion at m/z 639.1939 (calculated for C₂₉H₃₅O₁₆). Fragment ions should include m/z 477 [M-H-caffeoyl]⁻, 315 [M-H-caffeoyl-glucose]⁻ [2].

Storage and Stability Considerations

Proper storage conditions are essential for maintaining this compound integrity. Store the purified compound as a powder at -20°C in a desiccator protected from light [5]. For solution preparation, this compound is soluble in DMSO at concentrations up to 100 mg/mL (156.1 mM), but moisture-absorbing DMSO reduces solubility, requiring fresh preparation for biological assays [5]. Stability studies indicate that degradation increases with drying temperature, with freeze-dried samples showing the highest this compound content (14.46 mg/g DW) compared to samples dried at 40°C (11.60 mg/g DW) and 50°C (8.80 mg/g DW) [1]. Long-term storage in aqueous solutions should be avoided unless stabilizers are added, with recommended use within 24 hours after preparation.

Research Applications and Pharmacological Significance

This compound exhibits a diverse range of biological activities validated through in vitro and in vivo studies, making it a promising candidate for therapeutic development. Its antioxidant capacity is particularly noteworthy, with ORAC values approximately 20,000 μmol TE/g, roughly two times more potent than epigallocatechin gallate (EGCG), a reference tea catechin [2]. The compound demonstrates significant cardioprotective effects in models of myocardial ischemia-reperfusion injury by attenuating oxidative stress, reducing apoptosis, and modulating the ILK/c-Src/Akt and mitochondrial apoptosis signaling pathways [3] [8] [9].

Recent research has revealed promising anti-diabetic properties of this compound. The compound alleviates endoplasmic reticulum stress-mediated apoptosis in pancreatic β-cells by upregulating DnaJ heat shock protein family member C1 (DNAJC1), suggesting potential for managing type 2 diabetes [4] [10]. Additionally, this compound exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokine production and inhibiting the NF-κB and MAPK signaling pathways [6] [7]. Its antiglycation activity inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging-related pathologies [6]. Other documented activities include neuroprotective, hepatoprotective, antifibrotic, and antimicrobial effects, highlighting its potential as a multifaceted therapeutic agent [4] [7].

The following diagram illustrates the primary pharmacological mechanisms of action of this compound:

G cluster_cardio Cardioprotective Effects cluster_antidiabetic Anti-diabetic Effects cluster_antiinflammatory Anti-inflammatory Effects PMS This compound Cardio1 Reduces ROS production PMS->Cardio1 Cardio2 Enhances SOD, CAT, GSH-Px PMS->Cardio2 Cardio3 Activates ILK/c-Src/Akt pathway PMS->Cardio3 Cardio4 Inhibits mitochondrial apoptosis PMS->Cardio4 Cardio5 Modulates Bcl-2/Bax ratio PMS->Cardio5 Diabetes1 Upregulates DNAJC1 PMS->Diabetes1 Diabetes2 Reduces ER stress PMS->Diabetes2 Diabetes3 Inhibits β-cell apoptosis PMS->Diabetes3 Diabetes4 Suppresses AGE formation PMS->Diabetes4 Inflam1 Inhibits NF-κB pathway PMS->Inflam1 Inflam2 Suppresses MAPK pathway PMS->Inflam2 Inflam3 Reduces pro-inflammatory cytokines PMS->Inflam3

Troubleshooting and Technical Considerations

Several technical challenges may arise during this compound isolation and analysis. Low extraction yields often result from suboptimal plant material quality, insufficient extraction time, or incorrect solvent ratios. Ensure plant material is properly identified, dried, and ground to appropriate particle size. Poor chromatographic resolution can be addressed by modifying mobile phase composition, with addition of small amounts of acid (0.1% formic or phosphoric acid) typically improving peak shape in reversed-phase HPLC. Compound degradation during processing is minimized by working at reduced temperatures, avoiding prolonged exposure to light, and including antioxidant stabilizers in extraction solvents when necessary. For scale-up challenges, consider transitioning from column chromatography to centrifugal partition chromatography, which offers better loading capacity and recovery for industrial-scale isolation. Method validation should include specificity, linearity, accuracy, precision, and robustness parameters according to ICH guidelines when developing analytical methods for regulatory purposes.

Conclusion

These comprehensive application notes provide detailed methodologies for the efficient isolation, purification, and analysis of this compound from Plantago species. The protocols have been optimized to balance yield, purity, and practical considerations for research and development settings. This compound's diverse pharmacological activities and favorable safety profile make it a promising candidate for further drug development. The compound's demonstrated effects on oxidative stress, inflammation, apoptosis, and cellular signaling pathways support its potential therapeutic applications in cardiovascular diseases, diabetes, and other age-related disorders. As research continues to elucidate its mechanisms of action and therapeutic potential, these standardized protocols will facilitate consistent preparation of high-quality this compound for preclinical and clinical investigations.

References

Application Notes and Protocols: Assessing Plantamajoside's Ferroptosis Inhibition in Pancreatic β-Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation and cellular iron accumulation, morphologically distinct from apoptosis, necrosis, and autophagy [1] [2]. This programmed cell death pathway plays a significant role in the pathogenesis of Type 2 Diabetes Mellitus (T2DM), contributing to pancreatic β-cell damage and dysfunction [3] [4].

Plantamajoside (PMS), a major bioactive compound from Plantago asiatica L., demonstrates significant potential in mitigating T2DM progression by targeting ferroptotic pathways [3]. These application notes detail standardized protocols for evaluating PMS's anti-ferroptotic effects through both in vivo and in vitro approaches, focusing on the xCT/GPX4 pathway as the primary mechanistic target [3].

Mechanism of Action

This compound exerts its anti-ferroptotic effects primarily through enhancement of the xCT/GPX4 antioxidant pathway:

G PMS PMS xCT xCT PMS->xCT Upregulates Ferroptosis Ferroptosis Cystine Cystine xCT->Cystine Imports Cysteine Cysteine Cystine->Cysteine Reduces to GSH GSH Cysteine->GSH Synthesizes GPX4 GPX4 GSH->GPX4 Activates LipidPeroxides LipidPeroxides GPX4->LipidPeroxides Reduces ToxicLipidROS ToxicLipidROS GPX4->ToxicLipidROS Inhibits formation LipidPeroxides->ToxicLipidROS Accumulates to CellDeath CellDeath ToxicLipidROS->CellDeath Leads to

Figure 1: this compound enhances the xCT/GPX4 pathway to inhibit ferroptosis. PMS upregulates the cystine/glutamate transporter (xCT), increasing cystine uptake and subsequent glutathione (GSH) synthesis. GSH activates glutathione peroxidase 4 (GPX4), which reduces toxic lipid peroxides and prevents ferroptotic cell death.

Experimental Models and Dosage

In Vivo Model (T2DM Mice)

Animal Model: C57BL/6 mice (8-10 weeks) are induced with T2DM using high-fat diet (HFD) for 8 weeks followed by a single intraperitoneal injection of streptozotocin (STZ) at 30 mg/kg [3].

Dosing Regimen:

  • Positive Control: Metformin (250 mg/kg/d)
  • This compound Low Dose: 25 mg/kg/d
  • This compound Medium Dose: 50 mg/kg/d
  • This compound High Dose: 100 mg/kg/d
  • Administration: Daily oral gavage for 8 weeks post-confirmation of T2DM (random blood glucose ≥16.7 mmol/L) [3]
In Vitro Model (Pancreatic β-Cells)

Cell Line: MIN6 or INS-1 pancreatic β-cells Ferroptosis Induction: Treatment with high glucose (HG, 30 mM) and palmitic acid (PA, 0.5 mM) for 24-48 hours [3] Control Compounds:

  • Ferrostatin-1 (Fer-1): 1 μM (ferroptosis inhibitor positive control)
  • RSL-3: 1 μM (GPX4 inhibitor for mechanism validation) [3]
  • This compound Treatment: 10-100 μM concentration range

Key Assays and Protocols

Biochemical Hallmarks Assessment

Table 1: Core biomarkers and detection methods for ferroptosis assessment

Parameter Detection Method Key Reagents/Equipment Expected Outcome with PMS
Lipid Peroxidation BODIPY-C11 assay / LiperFluo probe [1] [5] Flow cytometry / Fluorescence microscopy ≥40% reduction in fluorescence intensity [3]
Cellular Iron Levels FerroFarRed probe / Prussian Blue staining [5] [6] Fluorescence microscopy / Histology Significant decrease in labile iron pool [3]
GSH Levels Glutathione assay kit [2] Spectrophotometry / Fluorometry ≥1.5-fold increase in GSH concentration [3]
xCT/GPX4 Expression Western blotting [3] Anti-xCT, anti-GPX4 antibodies Dose-dependent upregulation of xCT and GPX4 protein [3]
Mitochondrial Morphology Transmission electron microscopy [1] [5] TEM facility Preservation of normal mitochondrial cristae [3]
Step-by-Step Protocol: BODIPY-C11 Assay for Lipid Peroxidation

Principle: The BODIPY-C11 probe shifts fluorescence from red to green upon oxidation by lipid peroxides, providing a quantitative measure of lipid peroxidation [1].

Procedure:

  • Cell Preparation: Seed pancreatic β-cells in 6-well plates (2×10⁵ cells/well)
  • Treatment:
    • Control: Normal glucose medium
    • Model: HG (30 mM) + PA (0.5 mM)
    • Treatment: HG+PA + PMS (10, 50, 100 μM)
    • Positive control: HG+PA + Fer-1 (1 μM)
  • Staining: Incubate with 5 μM BODIPY-C11 for 30 minutes at 37°C
  • Analysis:
    • Analyze by flow cytometry (Ex/Em: 488/510 nm for oxidized, 590/510 nm for reduced)
    • Calculate ratio of oxidized/total fluorescence [1]

Quality Control: Include unstained cells for autofluorescence correction and RSL-3 treated cells as ferroptosis induction control.

Step-by-Step Protocol: xCT/GPX4 Pathway Western Blot

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer with protease inhibitors
  • Electrophoresis: Load 30 μg protein per lane, separate on 12% SDS-PAGE
  • Transfer: Wet transfer to PVDF membrane at 100V for 60 minutes
  • Blocking: 5% non-fat milk in TBST for 1 hour
  • Primary Antibody:
    • Anti-xCT (1:1000), Anti-GPX4 (1:2000), Anti-β-actin (1:5000)
    • Incubate overnight at 4°C
  • Secondary Antibody: HRP-conjugated anti-rabbit (1:5000) for 1 hour
  • Detection: ECL substrate and chemiluminescence imaging [3]

Experimental Workflow

G Start Start InVivo InVivo Start->InVivo InVitro InVitro Start->InVitro HFD_STZ HFD_STZ InVivo->HFD_STZ HG_PA HG_PA InVitro->HG_PA PMSTreatment PMSTreatment HFD_STZ->PMSTreatment HG_PA->PMSTreatment Assessment Assessment PMSTreatment->Assessment Biochemical Biochemical Assessment->Biochemical Morphological Morphological Assessment->Morphological Functional Functional Assessment->Functional Analysis Analysis Biochemical->Analysis Morphological->Analysis Functional->Analysis

Figure 2: Comprehensive experimental workflow for evaluating PMS's anti-ferroptotic effects, integrating both in vivo and in vitro approaches with multidimensional assessment.

Functional Assessments

Oral Glucose Tolerance Test (OGTT) [3]:

  • Fast mice for 12 hours with water access
  • Administer 50% glucose solution (2 g/kg) orally
  • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes
  • Calculate area under curve (AUC) for glycemia

Insulin Resistance Measurement [3]:

  • Collect serum samples after treatment period
  • Measure fasting insulin (FINS) using ELISA kit
  • Calculate HOMA-IR = [FINS (μU/mL) × FBG (mmol/L)] / 22.5

Data Interpretation and Troubleshooting

Expected Results

Table 2: Anticipated experimental outcomes with PMS treatment

Parameter T2DM Model PMS Treatment Fer-1 Treatment
Blood Glucose ≥16.7 mmol/L Dose-dependent reduction Moderate reduction
xCT Expression Significantly decreased Restored to normal levels Partial restoration
GPX4 Activity ≥60% inhibited ≥80% recovery Complete recovery
Lipid Peroxides ≥3-fold increase Reduced to near normal Normalized
Pancreatic β-cell Viability ≥40% decreased ≥70% recovery 60-80% recovery
Troubleshooting Guide
  • Inconsistent Ferroptosis Induction: Validate HG+PA concentrations across cell batches; include Fer-1 in each experiment as positive inhibition control
  • High Background in BODIPY-C11: Optimize probe concentration and incubation time; include unstained controls
  • Weak Western Blot Signals: Confirm antibody specificity using GPX4 knockout cells or tissues
  • Variable In Vivo Responses: Monitor blood glucose weekly to ensure consistent diabetic state before PMS administration

Conclusion

These application notes provide comprehensive protocols for evaluating this compound's anti-ferroptotic activity in the context of T2DM. The compound demonstrates significant potential as a natural ferroptosis inhibitor through its action on the xCT/GPX4 pathway, offering a promising therapeutic approach for pancreatic β-cell protection.

The combination of in vivo and in vitro assessments, along with multiple ferroptosis-specific biomarkers, ensures robust evaluation of PMS's efficacy and mechanism of action.

References

Comprehensive Research Protocol: Assessing Plantamajoside's Anti-inflammatory Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Plantamajoside and Its Therapeutic Potential

This compound is a primary bioactive compound found in various Plantago species, particularly Plantago major L. (broadleaf plantain), and belongs to the caffeoyl phenylethanoid glycoside class of phytochemicals. This compound has garnered significant scientific interest due to its potent anti-inflammatory properties and has been traditionally used for wound healing and treating inflammatory conditions across various medicinal systems worldwide. Research indicates that this compound exhibits multiple therapeutic activities, including antioxidant, antimicrobial, and immunomodulatory effects, positioning it as a promising candidate for pharmaceutical development. [citation8][citation10]

The chemical structure of this compound features a dihydroxyphenethyl moiety connected to a caffeoyl group through glycosidic linkages, which is believed to contribute significantly to its biological activity. As a major constituent of Plantago major extracts, this compound typically appears alongside related compounds such as acteoside (verbascoside), with concentrations varying based on extraction methodologies and plant sources. Current research focuses on elucidating this compound's mechanism of action in modulating inflammatory pathways, particularly its effects on the NF-κB signaling cascade, cytokine production, and oxidative stress responses, which collectively contribute to its therapeutic potential. [citation7][citation8]

Chemical Background and Natural Sources

This compound (C₂₉H₃₆O₁₆) is a phenylethanoid glycoside characterized by its molecular weight of 640.59 g/mol and the presence of multiple hydroxyl groups that contribute to its antioxidant capacity. This compound is one of the key metabolites in Plantago species, alongside its analogue acteoside, with structural analysis revealing the presence of a glucose disaccharide core linked to hydroxytyrosol and caffeic acid moieties. The compound's chemical stability can be influenced by factors such as pH, temperature, and light exposure, requiring specific handling conditions during extraction and analysis. [citation7][citation8]

Plantago major represents the primary natural source of this compound, with the compound distributed throughout the aerial parts of the plant, particularly in the leaves. Recent phytochemical characterization studies utilizing LC-MS/MS analysis have demonstrated that this compound content varies significantly based on plant provenance, harvest time, and extraction methods. In a comparative analysis of Plantago species, P. major consistently showed higher this compound content compared to other species like P. lanceolata, establishing it as the preferred source for research and potential commercial applications. The quantitative analysis of this compound in Plantago major leaves typically reveals concentrations ranging from 0.1% to 2.5% of dry weight, depending on the extraction methodology employed. [citation7][citation5]

Extraction and Quantification Protocols

Standardized Extraction Methodology

The extraction of this compound from plant material requires careful optimization to maximize yield while preserving biological activity. The following protocol has been validated for consistent recovery of this compound from Plantago major leaves:

  • Plant Material Preparation: Collect fresh Plantago major leaves and immediately freeze-dry to preserve chemical integrity. Alternatively, oven-dry at 40°C for 48 hours. Pulverize the dried material to a fine powder (particle size <0.5 mm) using a mechanical grinder to increase surface area for extraction. [citation2][citation7]

  • Solvent Extraction: Weigh 100 g of powdered plant material and macerate in 1 L of hydroalcoholic solvent (60-80% ethanol or methanol in deionized water) in an amber glass container to prevent photodegradation. The optimal solvent-to-sample ratio is 10:1 (v/w). For comprehensive extraction, repeat the process three times with fresh solvent, pooling the supernatants. [citation2][citation5]

  • Extraction Techniques: Two primary methods are recommended:

    • Ultrasonic-Assisted Extraction (UE): Process using an ultrasonic bath (40 kHz) for 30-45 minutes at room temperature. This method offers improved kinetics and higher extractive yield.
    • Classical Maceration (CE): Soak the plant material for 72 hours in a dark room at 22±3°C with occasional agitation. This traditional approach may yield higher concentrations of phenolic compounds. [citation8]
  • Extract Concentration: Filter the pooled extracts through Whatman No. 1 filter paper and concentrate under reduced pressure at 50-60°C using a rotary evaporator. Transfer the concentrated extract to a freeze-dryer to obtain a stable powder form. Store the final extract at -20°C in airtight containers with desiccant to prevent degradation. [citation2]

Quantitative Analysis and Standardization

Accurate quantification of this compound is essential for standardizing experimental treatments and ensuring reproducible results. The following analytical methods provide reliable quantification:

  • HPLC-DAD-MS Analysis:

    • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
    • Gradient Program: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-35 min: 30-95% B; 35-40 min: 95% B; 40-45 min: 95-5% B
    • Flow Rate: 1.0 mL/min
    • Detection: DAD at 330 nm; MS with ESI in negative mode
    • Injection Volume: 10 μL
    • Column Temperature: 30°C [citation7]
  • Total Phenolic Content (TPC) Assessment:

    • Prepare Folin-Ciocalteu reagent (diluted 1:10 with water)
    • Mix 0.5 mL of appropriately diluted extract with 2.5 mL of diluted Folin-Ciocalteu reagent
    • After 5 minutes, add 2 mL of Na₂CO₃ (7.5% w/v) solution
    • Incubate for 60 minutes at room temperature in the dark
    • Measure absorbance at 765 nm
    • Calculate gallic acid equivalents (GAE) using standard curve [citation3][citation5]
  • Bioactivity-Guided Fractionation: For isolation of pure this compound, employ bioassay-guided fractionation using silica gel column chromatography with chloroform-methanol gradient elution, followed by purification with preparative HPLC. Validate purity (>95%) through analytical HPLC and NMR spectroscopy. [citation8]

Table 1: Extraction Efficiency Comparison for this compound

Extraction Method Solvent System Yield (% dry weight) This compound Content (mg/g extract) Total Phenolics (mg GAE/g extract)
Ultrasonic Extraction 60% Methanol 18.5±1.2 12.4±0.8 45.2±2.1
Ultrasonic Extraction 60% Ethanol 16.8±0.9 10.2±0.6 41.3±1.8
Classical Maceration 60% Methanol 15.3±1.1 15.7±1.1 52.7±2.4
Classical Maceration 60% Ethanol 14.1±0.8 13.2±0.9 48.9±2.0
Aqueous Extraction Deionized Water 12.5±0.7 4.1±0.3 22.3±1.2

In Vitro Anti-inflammatory Activity Assessment

Cell-Based Assay Systems

In vitro models provide controlled systems for elucidating this compound's mechanism of action and establishing dose-response relationships. The following cell-based protocols have demonstrated reliability in assessing anti-inflammatory activity:

  • Cell Culture Maintenance:

    • Oral Epithelial Cells (H400): Culture in DMEM supplemented with 10% fetal bovine serum, 1% penicillin G (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ environment. Use cells between passages 5-15 for consistency. [citation5]
    • THP-1 Monocytes: Maintain in RPMI-1640 medium with 10% FBS, 1% penicillin/streptomycin, and 0.05 mM 2-mercaptoethanol. Differentiate into macrophages using 25 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours before experimentation. [citation6]
    • RAW 264.7 Macrophages: Culture in DMEM with 10% FBS and 1% antibiotics. Stimulate with 100 ng/mL LPS for inflammatory activation. [citation9]
  • Inflammatory Stimulation and Treatment:

    • Seed cells at a density of 4×10⁵ cells per well in 96-well plates and allow to adhere overnight.
    • Pre-treat with this compound at concentrations ranging from 0.01-100 μg/mL for 2 hours prior to inflammatory stimulation.
    • Induce inflammation using 100 ng/mL E. coli lipopolysaccharide (LPS) for 3-24 hours, depending on the readout parameter.
    • Include appropriate controls: vehicle control (DMSO <0.1%), LPS-only positive control, and reference anti-inflammatory agent (e.g., dexamethasone). [citation5][citation6]
  • Viability Assessment (MTT Assay):

    • After 24 hours of treatment, remove culture medium and add 10% MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in fresh medium.
    • Incubate for 4 hours at 37°C in a humidified incubator with 5% CO₂.
    • Aspirate MTT solution and dissolve formazan crystals in 100 μL DMSO per well.
    • Quantify absorbance at 540 nm using a microplate reader.
    • Calculate cell viability as percentage of vehicle control. [citation6]
NF-κB Translocation Assay

The NF-κB pathway represents a primary molecular target for this compound's anti-inflammatory activity. The following protocol enables quantitative assessment of NF-κB inhibition:

  • Immunofluorescence Staining:

    • After treatments, fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
    • Block with 3% BSA in PBS for 1 hour at room temperature.
    • Incubate with primary antibody against NF-κB p65 subunit (1:200 dilution) overnight at 4°C.
    • Wash and incubate with fluorophore-conjugated secondary antibody (1:500 dilution) for 1 hour at room temperature in the dark.
    • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.
    • Mount slides and visualize using fluorescence or confocal microscopy. [citation5]
  • Quantitative Analysis:

    • Capture images from multiple random fields per condition (minimum n=5).
    • Calculate nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software (e.g., ImageJ).
    • Express results as fold change relative to LPS-stimulated control.
    • A significant decrease in nuclear translocation indicates NF-κB pathway inhibition. [citation5]
  • Alternative ELISA-Based NF-κB Assessment:

    • Prepare nuclear and cytoplasmic extracts using commercial fractionation kits.
    • Measure NF-κB p65 subunit in nuclear fractions using ELISA according to manufacturer's instructions.
    • Normalize values to total protein content. [citation9]

Table 2: In Vitro Anti-inflammatory Activity Profile of this compound

Assay System Cell Type Optimal Concentration Key Findings Reference
NF-κB Inhibition H400 Oral Epithelial 0.1 mg/mL (extract) 65-70% reduction in NF-κB nuclear translocation [citation5]
Cytokine Reduction THP-1 Macrophages 30 μg/mL IL-8 decreased by 45-60%; TNF-α reduced by 35-50% [citation6][citation9]
Lipoxygenase Inhibition Enzyme Assay 10-100 μg/mL 21.7-26.7% inhibition of lipoxygenase activity [citation2]
Reactive Oxygen Species M1 Macrophages 25 μg/mL ROS production reduced by 40-55% [citation9]
Phagocytic Activity THP-1 Macrophages 30 μg/mL Increased phagocytosis by 25-35% [citation6]

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 MyD88 MyD88 Recruitment TLR4->MyD88 IKK IKK Complex Activation MyD88->IKK IkB IκBα Phosphorylation IKK->IkB NFkB_inactive NF-κB (Cytoplasm) Inactive IkB->NFkB_inactive Degradation NFkB_active NF-κB (Nucleus) Active NFkB_inactive->NFkB_active Nuclear Translocation Transcription Pro-inflammatory Gene Transcription NFkB_active->Transcription Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) Transcription->Cytokines This compound This compound Inhibition This compound->IKK Inhibits This compound->NFkB_active Reduces Translocation

Figure 1: NF-κB Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the molecular targets through which this compound exerts its anti-inflammatory effects, primarily through inhibition of IKK complex activation and reduction of NF-κB nuclear translocation.

In Vivo Anti-inflammatory Activity Validation

Animal Model Selection and Ethics

Translation of in vitro findings to in vivo systems requires careful model selection and ethical considerations. The following protocols have demonstrated utility in evaluating this compound's anti-inflammatory efficacy:

  • Ethical Considerations:

    • Obtain approval from institutional animal care and use committee (IACUC) prior to initiating studies.
    • Use male Sprague-Dawley rats (200-250 g) or equivalent strains, 6-8 animals per group for statistical power.
    • House animals under controlled conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
    • Implement humane endpoints and monitoring schedules throughout the study duration. [citation2][citation3]
  • Acetaminophen-Induced Hepatotoxicity Model:

    • Induce liver inflammation by oral administration of acetaminophen (2 g/kg body weight) dissolved in warm normal saline.
    • Administer this compound (100-1000 mg/kg) or vehicle control via oral gavage for 6 days post-induction.
    • Collect blood samples at day 1 and day 7 for plasma separation and liver enzyme analysis.
    • Euthanize animals at day 7, collect liver tissue for cytokine analysis and immunohistochemical examination. [citation2]
  • Acetic Acid-Induced Ulcerative Colitis Model:

    • Anesthetize rats and administer 2 mL of 4% acetic acid solution intrarectally via a polyethylene catheter inserted 8 cm proximal to the anus.
    • Retain the acetic acid for 30 seconds before removal.
    • Treat with this compound (100-700 mg/kg) or standard anti-inflammatory drug (sulfasalazine, 100 mg/kg) for 5-7 days post-induction.
    • Evaluate macroscopic damage scores and collect colon tissue for histological analysis and biochemical assays. [citation3]
Biochemical and Histopathological Analysis

Comprehensive assessment of inflammatory resolution requires multiple analytical approaches:

  • Plasma Cytokine Profiling:

    • Collect blood in EDTA-coated tubes and centrifuge at 1000×g for 10 minutes at 4°C.
    • Store plasma at -80°C until analysis.
    • Quantify cytokine levels (TNF-α, IL-1β, IL-6, IL-10) using multiplex cytokine array kits or ELISA according to manufacturer's protocols.
    • Express results as pg/mL relative to control groups. [citation2][citation3]
  • Liver Enzyme Assessment:

    • Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels using semi-automatic biochemical analyzers.
    • Report enzyme activities as U/L, with significant reductions indicating hepatoprotective effects. [citation2]
  • Oxidative Stress Markers:

    • Homogenize tissue samples in ice-cold phosphate buffer (pH 7.4).
    • Determine myeloperoxidase (MPO) activity spectrophotometrically using o-dianisidine dihydrochloride and hydrogen peroxide.
    • Assess malondialdehyde (MDA) levels via thiobarbituric acid-reactive substances (TBARS) assay.
    • Measure glutathione (GSH) content using Ellman's reagent. [citation3]
  • Histopathological Evaluation:

    • Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
    • Process through graded ethanol series, embed in paraffin, and section at 5 μm thickness.
    • Stain with hematoxylin and eosin (H&E) for general morphology.
    • Score inflammatory infiltration, tissue damage, and architectural distortion using validated scoring systems.
    • Perform immunohistochemistry for specific markers (11β-HSD type 1 enzyme, NF-κB) using appropriate primary antibodies and detection systems. [citation2][citation3]

Table 3: In Vivo Anti-inflammatory Efficacy of this compound in Disease Models

| Disease Model | Treatment Protocol | Key Outcomes | Mechanistic Insights | |-------------------|------------------------|------------------|--------------------------| | Acetaminophen-Induced Liver Injury | 1000 mg/kg P. major extract (26.74% lipoxygenase inhibition) for 6 days | Significant reduction in ALT/AST levels; Decreased TNF-α, IL-1, IL-6; Increased anti-inflammatory cytokine IL-10 | Enhanced 11β-HSD type 1 enzyme activity; Reduced oxidative stress | [citation2] | | Acetic Acid-Induced Ulcerative Colitis | 700 mg/kg P. major leaf extract for 5 days | Reduced macroscopic damage score by 60-70%; Decreased IL-1β, IL-6, TNF-α, PGE2; Improved histological architecture | Inhibition of NF-κB pathway; Reduced MPO and MDA levels; Antioxidant effects | [citation3] | | Cutaneous Wound Healing | Topical application of 0.1-1.0% this compound formulation for 7-14 days | Accelerated wound closure; Enhanced re-epithelialization; Improved granulation tissue formation | Stimulated cell proliferation and migration; Anti-inflammatory and antioxidant activity | [citation6] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects through multi-targeted mechanisms involving modulation of key inflammatory signaling pathways and transcription factors. The compound's pleiotropic activity contributes to its therapeutic efficacy across various inflammatory conditions:

  • NF-κB Pathway Modulation: this compound significantly inhibits the activation and nuclear translocation of NF-κB, a master regulator of inflammation. This inhibition occurs upstream through prevention of IκBα phosphorylation and degradation, thereby maintaining NF-κB in its inactive cytoplasmic form. Subsequent downregulation of pro-inflammatory gene expression includes reduced production of cytokines (TNF-α, IL-1β, IL-6), chemokines (IL-8), and inflammatory enzymes (COX-2, iNOS). The impaired NF-κB signaling represents a primary mechanism for this compound's broad anti-inflammatory activity across multiple experimental models. [citation5][citation9]

  • Cytokine Network Regulation: this compound demonstrates differential modulation of cytokine production, significantly reducing pro-inflammatory mediators while potentially enhancing anti-inflammatory signals. Experimental evidence shows dose-dependent suppression of TNF-α, IL-1β, IL-6, IL-8, and IL-17a in various cell systems, with concomitant upregulation of IL-10 in certain models. This cytokine modulation occurs at both transcriptional and translational levels, contributing to resolution of inflammatory responses and promotion of tissue repair processes. The compound's effect on Th1/Th2/Th17 cytokine balance suggests immunomodulatory potential beyond direct anti-inflammatory action. [citation2][citation9]

  • Oxidative Stress Integration: The antioxidant capacity of this compound complements its anti-inflammatory activity through several interconnected mechanisms. The compound directly scavenges reactive oxygen species (ROS) and enhances cellular antioxidant defenses through upregulation of endogenous enzymes like superoxide dismutase and glutathione peroxidase. Reduction in oxidative stress subsequently attenuates activation of redox-sensitive transcription factors (NF-κB, AP-1), creating a positive feedback loop that amplifies the anti-inflammatory response. This dual antioxidant and anti-inflammatory activity is particularly relevant in chronic inflammatory conditions where oxidative stress perpetuates inflammatory signaling. [citation7][citation9]

  • Enzyme Inhibition Profile: this compound exhibits multi-enzyme targeting capacity, inhibiting key enzymes involved in eicosanoid synthesis and inflammatory mediator production. In vitro studies demonstrate concentration-dependent inhibition of lipoxygenase (21.7-26.7% at 1000 mg/kg extract), cyclooxygenase-2, and phospholipase A2 activities. This enzyme inhibition profile results in reduced production of prostaglandins, leukotrienes, and other lipid mediators that contribute to vasodilation, pain sensation, and leukocyte recruitment during inflammatory responses. [citation2][citation9]

Quality Control and Standardization Protocols

Robust quality control measures are essential for ensuring reproducible research findings and potential therapeutic applications:

  • Chemical Fingerprinting:

    • Perform HPLC-UV or LC-MS/MS analysis to establish characteristic chemical profiles for this compound-containing extracts.
    • Identify this compound using retention time matching with reference standards and mass spectrometric detection.
    • Establish acceptance criteria for identity (≥95% match with reference fingerprint) and purity (this compound content ≥5% in standardized extracts). [citation7]
  • Stability Assessment:

    • Conduct accelerated stability studies by storing extracts under various conditions (4°C, 25°C/60% RH, 40°C/75% RH).
    • Sample at predetermined time points (0, 1, 3, 6 months) and analyze for this compound content degradation.
    • Establish expiration dates based on acceptable limits of degradation (<10% from baseline). [citation8]
  • Bioactivity Potency Testing:

    • Implement cell-based NF-κB inhibition assays as a functional quality control measure.
    • Establish acceptance criteria based on IC₅₀ values from reference batches.
    • Correlate chemical composition with biological activity to ensure consistent efficacy. [citation5][citation9]

G Start Plant Material Collection (P. major leaves) Processing Processing (Freeze-drying, Powdering) Start->Processing Extraction Solvent Extraction (Hydroalcoholic solution) Processing->Extraction Concentration Concentration (Rotary evaporation) Extraction->Concentration Analysis Chemical Analysis (HPLC-DAD-MS) Concentration->Analysis Analysis->Extraction Fails specifications Standardization Standardization (Adjust to target concentration) Analysis->Standardization Meets specifications QC Quality Control (Bioactivity testing) Standardization->QC QC->Standardization Fails QC Storage Storage (-20°C, desiccant) QC->Storage Passes QC Use Experimental Use Storage->Use

Figure 2: this compound Extraction and Quality Control Workflow - This diagram outlines the standardized procedure for obtaining consistent, high-quality this compound extracts from Plantago major, including critical quality control checkpoints.

Conclusion and Research Applications

The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's anti-inflammatory activity across in vitro and in vivo systems. The collective evidence positions this compound as a promising multi-target therapeutic candidate with significant potential for development into treatments for inflammatory conditions including hepatotoxicity, ulcerative colitis, cutaneous wounds, and other inflammation-associated disorders. [citation2][citation3][citation6]

Future research directions should focus on clinical translation, including preclinical toxicology studies, formulation development for enhanced bioavailability, and identification of potential synergies with conventional anti-inflammatory agents. The well-defined mechanisms of action through NF-κB inhibition, cytokine modulation, and antioxidant activity provide rational basis for targeted therapeutic applications. By implementing these standardized protocols, the research community can generate comparable, reproducible data that will accelerate the development of this compound-based interventions for inflammatory diseases. [citation8][citation9][citation10]

Plantamajoside antioxidant activity measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Plantamajoside

This compound is a primary phenylethanoid glycoside found in Plantago major and other Plantago species [1] [2]. It is part of a group of phytochemicals, including its isomer acteoside, that are largely responsible for the strong antioxidant properties observed in these plants [3] [2].

The antioxidant mechanism of this compound is primarily attributed to its ability to donate hydrogen atoms or single electrons, thereby neutralizing reactive oxygen species (ROS) and free radicals [3]. This activity helps reduce oxidative stress, a key factor in chronic diseases and aging [2]. The structure-activity relationship suggests that the ortho-dihydroxyl (catechol) group in its molecule enhances its free radical scavenging capacity [3].


Quantitative Antioxidant Data of Plantago major Extracts

The following table summarizes key quantitative data from antioxidant assays on Plantago major extracts, which contain this compound as a major component.

Assay Method Key Measurement Result (Mean ± SD or Range) Implication
Total Phenolic Content (TPC) Gallic Acid Equivalents (GAE) High phenolic content reported [3] High levels of antioxidant compounds present.
Total Flavonoid Content (TFC) Quercetin or Catechin Equivalents (QE/CE) High flavonoid content reported [3] Indicates contribution of flavonoids to activity.
DPPH Assay IC₅₀ (concentration for 50% scavenging) 127.33 ± 1.07 µg/mL [3] Measures free radical scavenging potency.
ABTS Assay IC₅₀ 46.74 ± 2.53 µg/mL [3] Measures radical cation scavenging ability.
FRAP Assay mg Trolox Equivalents (TE)/g extract 44.62 ± 0.61 mg TE/g [3] Quantifies reducing power of the extract.

Detailed Experimental Protocols

Here are standardized protocols for key assays used to evaluate the antioxidant activity of this compound-containing extracts.

Protocol 1: DPPH Free Radical Scavenging Assay

This method evaluates the hydrogen-donating ability of an antioxidant to the stable DPPH radical [3].

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Protect from light.
  • Sample Preparation: Prepare serial dilutions of the this compound-rich extract (e.g., from 10 to 200 µg/mL) in the same solvent.
  • Reaction Mixture: Combine 2.0 mL of the DPPH solution with 1.0 mL of each sample dilution. For the control, mix 2.0 mL DPPH with 1.0 mL pure solvent. For a blank, use solvent instead of DPPH.
  • Incubation: Vortex the mixtures and incubate in the dark at room temperature for 30 minutes.
  • Absorbance Measurement: Measure the absorbance of each mixture at 517 nm using a spectrophotometer.
  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the extract.
  • Data Analysis: Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) using linear regression analysis of the % scavenging vs. concentration plot.
Protocol 2: ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the blue-green ABTS⁺ radical cation [3].

  • Stock Solution Preparation:
    • Prepare 7 mM ABTS solution in water.
    • Prepare 2.45 mM potassium persulfate (K₂S₂O₈) solution in water.
  • ABTS⁺ Working Solution: Mix equal volumes of the two stock solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS⁺ radical cation. Dilute this solution with ethanol or PBS (pH 7.4) until an absorbance of 0.70 (±0.02) is achieved at 734 nm.
  • Sample Preparation: Prepare serial dilutions of the extract.
  • Reaction: Add 1.0 mL of the diluted ABTS⁺ solution to 0.1 mL of each sample dilution. Incubate for 6-10 minutes in the dark.
  • Absorbance Measurement: Measure absorbance at 734 nm.
  • Calculation and Analysis: Calculate the % inhibition of ABTS⁺ as in the DPPH protocol. Determine the IC₅₀ value from the dose-response curve.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants in an acidic medium [3].

  • FRAP Reagent Preparation: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio (v/v/v).
  • Standard Curve: Prepare a standard solution of Trolox (or FeSO₄·7H₂O) at known concentrations (e.g., 0.1-1.0 mM).
  • Sample Reaction: Add 0.1 mL of the sample extract to 3.0 mL of the FRAP reagent. Vortex and incubate at 37°C for 30 minutes in the dark.
  • Absorbance Measurement: Measure the absorbance at 593 nm.
  • Calculation: Express the results as mg Trolox Equivalents (TE) per gram of dry extract or μmol Fe²⁺ equivalents per gram, based on the standard curve.
Protocol 4: HPLC-MS/MS Analysis for this compound Quantification

This protocol is used to identify and quantify this compound and other phenylethanoid glycosides in plant extracts [2].

  • Extraction: Homogenize dried plant material. Extract using a hydroalcoholic solvent (e.g., 70% methanol) with sonication or shaking.
  • Sample Preparation: Filter the extract and evaporate the solvent under reduced pressure. Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
  • HPLC Conditions:
    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).
    • Flow Rate: 0.8-1.0 mL/min.
    • Detection: Diode Array Detector (DAD), set to 330 nm for phenylethanoid glycosides.
  • MS/MS Conditions:
    • Ionization: Electrospray Ionization (ESI) in negative mode.
    • Mass Analysis: Multiple Reaction Monitoring (MRM). For this compound, monitor the transition of the precursor ion [M-H]⁻ to the characteristic product ion.
  • Quantification: Use a calibration curve constructed with a purified this compound standard for accurate quantification.

Experimental Workflow and Mechanism of Action

The following diagrams outline the key processes for evaluating this compound's antioxidant activity.

Start Plant Material (Plantago major) P1 Extraction (70% Methanol) Start->P1 P2 Crude Extract P1->P2 P3 Phytochemical Analysis (HPLC-MS/MS) P2->P3 P4 This compound Identified & Quantified P3->P4 A1 In Vitro Antioxidant Assays P4->A1 A2 DPPH Radical Scavenging A1->A2 A3 ABTS Radical Scavenging A1->A3 A4 FRAP Reducing Power A1->A4 R1 Data Analysis (IC₅₀, Trolox Equivalents) A2->R1 A3->R1 A4->R1 End Conclusion on Antioxidant Efficacy R1->End

Diagram 1: Overall workflow for the extraction and antioxidant evaluation of this compound from Plantago major.

ROS Reactive Oxygen Species (ROS) Cell Cell Membrane ROS->Cell Neutralized Neutralized/Stable Molecule ROS->Neutralized OxDamage Oxidative Damage to Lipids, Proteins, DNA Cell->OxDamage This compound This compound This compound->ROS Electron/Hydrogen Donation

Diagram 2: Proposed mechanism of action for this compound's antioxidant activity.


Methodological Considerations

  • Extraction Optimization: The antioxidant yield is highly dependent on the extraction method [3] [2]. Factors like solvent polarity (e.g., 70% methanol), temperature, and extraction time should be optimized.
  • Standardization: For reproducible results and comparative studies, always use a standardized protocol and express activity relative to a standard compound like Trolox or Gallic Acid [3].
  • Multi-Assay Approach: Relying on a single assay is insufficient. Use a combination of assays (DPPH, ABTS, FRAP) to capture different mechanisms of antioxidant action for a comprehensive profile [3].
  • Compound Purity: While this guide focuses on extracts, the specific activity of this compound is best confirmed using purified compounds, which can be isolated via preparative HPLC or column chromatography [2].

Conclusion

These application notes provide a foundational framework for measuring the antioxidant activity of this compound. The consistent findings across recent studies underscore its significant contribution to the bioactivity of Plantago major extracts [3] [1] [2]. The provided protocols for extraction, chemical characterization, and multiple antioxidant assays offer a reliable path for further scientific validation and drug development.

References

Available Information on Plantamajoside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key details found in the search results, which are primarily related to the compound's handling and safety profile.

Aspect Available Information Source
Product Form Supplied as a solid, for research use only. [1]
Storage (Solid) Store at -20°C. [1]
Acute Oral Toxicity No observed adverse effect level (NOAEL) in rats is >2000 mg/kg in a 90-day study. [2]
Key Gaps No data found on stability in solution (e.g., in DMSO, buffers), degradation kinetics, or optimal solution storage conditions. -

How to Proceed Without Published Data

  • Consult the Manufacturer Directly: The most straightforward action is to contact the suppliers of Plantamajoside (e.g., RayBiotech and others) for any in-house Certificate of Analysis (CoA) or technical data sheets that may contain stability information not published in the open literature.
  • Design a Stability Study: In the absence of manufacturer data, you can establish your own stability profile. A standard approach involves:
    • Prepare a stock solution of this compound in a commonly used solvent like DMSO.
    • Aliquot and store these aliquots under different conditions: e.g., 4°C, -20°C, and -80°C. Protect some aliquots from light to test photosensitivity.
    • Analyze over time (e.g., 0, 1, 2, 4 weeks, 3 months) using a validated method like HPLC-UV or LC-MS to monitor the peak area of this compound against a fresh standard. Any significant decrease in concentration or appearance of new peaks indicates degradation.
  • Establish a Standard In-Lab Protocol: Based on your findings, you can create a standard operating procedure. A conservative, general-purpose workflow for handling such compounds is illustrated below.

Suggested General Workflow for Handling

Given the lack of specific data, the following diagram outlines a cautious and general approach for preparing and storing this compound solutions based on common laboratory practices for sensitive biochemicals. You can use this as a starting point and refine it once you have experimental data.

Start This compound Powder Step1 Prepare stock solution in recommended solvent Start->Step1 Step2 Aliquot into single-use vials Step1->Step2 Step3 Store aliquots at -20°C or lower Step2->Step3 Step4 Thaw one aliquot as needed Step3->Step4 Step5 Use immediately and discard excess Step4->Step5 Caution Key Considerations C1 Keep tightly sealed to prevent moisture Caution->C1 C2 Protect from light Caution->C2 C3 Avoid repeated freeze-thaw cycles Caution->C3

References

Plantamajoside metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

The table below summarizes common challenges and solutions based on recent studies.

Challenge Possible Cause Solution / Recommended Approach
Low metabolite yield Suboptimal growing or culture conditions [1] [2] Apply abiotic elicitors (e.g., 4 g/L Activated Charcoal) or UV-B radiation to stress plants and enhance production [1] [2].
Complex metabolite extraction Inefficient solvent system; compound polarity diversity [3] Use a sequential extraction protocol with solvents of varying polarity (e.g., n-hexane, methanol, water) [1].
Co-elution & poor chromatographic separation Inadequate LC column or method [3] Use UHPLC with a C18 column and a water-acetonitrile gradient with 0.1% formic acid for superior separation [3].
Difficulty in metabolite identification Low-resolution mass spectrometry; lack of fragmentation data [3] Use high-resolution MS (e.g., Q-TOF) with MSE or dd-MS2 to get accurate mass and fragment ion data for structural elucidation [3].
Distinguishing isomers Insufficient fragmentation energy or data [3] Apply tandem MS with elevated energy (MSE) to generate fragment ion data that can differentiate isomers [3].

Detailed Experimental Protocols

Here is a deeper dive into the key methodologies cited in the guide.

Protocol 1: In Vitro Culture with Elicitors

This protocol is adapted from a 2025 study on enhancing secondary metabolites in Plantago maritima [1].

  • Plant Material Preparation: Sterilize seeds and germinate on MS medium. After 45 days, use root-free seedling explants.
  • Elicitor Treatment: Supplement the MS culture medium with specific concentrations of elicitors like Activated Charcoal (AC) or Graphite (e.g., 4 g/L AC).
  • Growth Conditions: Incubate cultures for 30 days in a growth room at 24 ± 1 °C, with a 16-hour photoperiod and 40% humidity.
  • Metabolite Extraction: Harvest plantlets. For metabolite profiling, dry and grind the plant material, then extract using a suitable solvent like methanol for polar compounds or n-hexane for non-polar compounds [1].
Protocol 2: Inducing Metabolites with UV-B Radiation

Based on a 2025 study on Plantago major, this method uses UV-B stress to boost metabolite synthesis [2].

  • Treatment Setup: Expose established plants to controlled UV-B radiation for a defined period (e.g., 1-2 hours).
  • Sampling: Collect plant tissue at multiple time points post-exposure (e.g., 3, 6, 9, 12 hours) to track the dynamic changes in metabolite levels and gene expression.
  • Analysis: Proceed with metabolite extraction and analysis via LC-MS. Concurrently, analyze the expression of key biosynthetic genes (e.g., PAL, HMGR) using techniques like RT-qPCR [2].
Protocol 3: Comprehensive Metabolite Profiling using UHPLC-ESI-QTOF-MS

This robust analytical method is key for identification and is detailed in a 2016 study [3].

  • Chromatography:
    • Column: UHPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
    • Gradient: Start at 5% B, increase linearly to 100% B over 20-30 minutes.
    • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
    • Detection: Quadrupole Time-of-Flight (Q-TOF) mass analyzer.
    • Data Acquisition: Use data-independent acquisition (MSE) with two alternating scan functions: low collision energy (e.g., 6 eV) to get precursor ion data and high collision energy (ramp from 20 to 50 eV) to get fragment ion data [3].

Visualizing the Workflow

The following diagram illustrates the complete experimental journey from plant preparation to metabolite identification, integrating the protocols above.

Start Start: Plant Material P1 Plant Preparation & In Vitro Culture Start->P1 P2 Elicitation / Stress (AC, UV-B) P1->P2 P3 Metabolite Extraction P2->P3 P4 UHPLC-ESI-QTOF-MS Analysis P3->P4 P5 Data Processing & Metabolite Identification P4->P5 End Identified Metabolites P5->End

The troubleshooting logic for resolving identification issues can be visualized as a decision tree.

Start Problem: Cannot Identify Metabolite Q1 Is the chromatographic separation poor? Start->Q1 Q2 Are you getting clear fragmentation data? Q1->Q2 No A1 Optimize UHPLC method. Use a C18 column with acidified water-acetonitrile gradient. Q1->A1 Yes Q3 Is the metabolite yield sufficient for detection? Q2->Q3 Yes A2 Use HRMS (Q-TOF) with elevated energy (MSE) to get comprehensive fragment data. Q2->A2 No A3 Apply elicitors (e.g., Activated Charcoal) or abiotic stress (e.g., UV-B) to boost production. Q3->A3 No End Proceed with confident metabolite identification Q3->End Yes A1->End A2->End A3->End

References

optimizing Plantamajoside extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Strategies & Protocols

The table below summarizes key parameters you can adjust to enhance Plantamajoside yield.

Optimization Factor Recommended Protocol / Condition Observed Effect / Yield Citations
Plant Material & Parts Use roots of Plantago lanceolata (intact seedlings or transformed roots). 30 - 100 mg/g Dry Weight (DW) in roots [1] [1]
Elicitors (In Vitro Culture) Supplement culture medium with Activated Charcoal (AC) at 4 g/L [2]. Maximized phenolic content and induced production of other bioactive compounds like rosmarinic acid [2]. [2]
Elicitors (In Vitro Culture) Supplement culture medium with Graphite (G) at 2 g/L [2]. Notably enhanced pigment production [2]. [2]
Drying & Processing Use freeze-drying for leaf material [1]. Higher PMS content (14.46 mg/g DW) compared to higher-temperature drying [1]. [1]
Environmental Stress Utilize wild-grown plants or subject them to environmental stresses (e.g., in arid, saline regions) [3]. Increased total phenolics, flavonoids, and higher levels of PMS, acteoside, and echinacoside [3]. [3]

Analytical Methods for Quantification

Accurate quantification is crucial for evaluating your optimization efforts. The primary techniques used in recent research are:

  • High-Performance Liquid Chromatography (HPLC): This is the principal technique for the quantitative determination of this compound [1]. You will need to use a validated HPLC method suitable for phenylethanoid glycosides.
  • High-Performance Thin Layer Chromatography (HPTLC): A robust method for semi-quantitative or quantitative analysis [1].
  • Other Techniques: Capillary electrophoresis (CE) and various LC-MS/MS methods are also used for detection and quantification [1].

Frequently Asked Questions (FAQs)

Q1: Why is the choice of plant part so critical for extraction yield? The biosynthesis and accumulation of this compound are not uniform across the plant. Research shows that the highest content is consistently found in the roots, making it the most suitable starting material for extraction [1].

Q2: How do elicitors like Activated Charcoal work in in vitro cultures? Activated Charcoal is an abiotic elicitor. When added to the culture medium, it induces stress in the plant tissues. This stress can trigger or enhance the biosynthesis of secondary metabolites, such as this compound, as a defense response, thereby increasing overall yield [2].

Q3: Does the drying method really impact the final yield? Yes, significantly. Phenolic compounds like this compound can be sensitive to heat. Studies show that freeze-drying, which uses low temperatures, preserves a higher content of this compound compared to air-drying at elevated temperatures (30°C, 40°C, 50°C) [1].

Troubleshooting Common Issues

  • Low Yield from Leaf Material: Ensure you are using freeze-dried leaves. Verify the species and chemotype of your plant source, as the presence of this compound is determined by a single dominant gene in some species like P. major [1].
  • Inconsistent Results from In Vitro Cultures: Meticulously control the concentration of elicitors. Both Graphite and Activated Charcoal show dose-dependent effects, where either too much or too little can inhibit growth or metabolite production [2].

Experimental Workflow Diagram

The following diagram outlines a general workflow for optimizing and analyzing this compound, from plant material preparation to final quantification.

cluster_1 Optimization Pathways Start Start: Select Plant Material A Use Root Tissue Start->A B Apply Elicitors (e.g., Activated Charcoal) Start->B C Employ Freeze-Drying Start->C D Utilize Wild-grown or Stressed Plants Start->D E Extract this compound A->E High Initial Content B->E Enhanced Biosynthesis C->E Preserved Compound D->E Stress-Induced Production F Quantify Yield E->F End Analyze Results F->End

References

Troubleshooting Guide: Plantamajoside Solubility & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Scenario Possible Cause Recommended Solution Supporting Data / Rationale
Low extraction yield Use of non-optimal solvent polarity Use 80% ethanol or ethyl acetate:methanol (10:1, v/v) mixtures [1] [2]. Ethyl acetate:methanol (10:1) provided the highest extraction yield of Plantago metabolites [2].
Poor solubility in aqueous buffers Glycoside structure; high crystallinity Use co-solvents like DMSO or ethanol. Test aqueous solutions with <10% organic modifier. Guided by standard practice for poorly water-soluble phenolic compounds.
Inconsistent analytical results Compound degradation or interference Use LC-MS/MS for precise identification and quantification [1]. LC-MS/MS effectively identified and quantified plantamajoside in Plantago major extracts [1].

Frequently Asked Questions (FAQs)

What are the best solvents for extracting this compound? Research indicates that moderately polar solvents are most effective. An 80% ethanol extract of Plantago major contained significant amounts of this compound [1]. Another study on Plantago asiatica found that an ethyl acetate:methanol (10:1, v/v) gradient elution showed both high yield and strong bioactivity, suggesting efficient extraction of active compounds like this compound [2].

What is the typical concentration range used in experimental models? Concentrations are highly model-dependent. Anti-inflammatory effects in cell cultures (e.g., oral epithelial cells) were optimal at extract concentrations of 0.1 mg/mL [3] [4]. For in vivo anti-inflammatory studies, doses up to 560 mg/kg of a crude dichloromethane extract were effective in rat models [5]. Begin with a dose-response curve to determine the optimal concentration.

How can I confirm the identity and purity of this compound in my extract? High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard. This technique has been successfully used to identify this compound and other compounds like acteoside, aucubin, luteolin, and apigenin in Plantago major extracts [1].

Experimental Protocols

Optimized Extraction from Plant Material

This protocol is adapted from methods used to isolate antioxidant and anti-inflammatory compounds from Plantago species [2] [6].

  • Materials: Dried, powdered Plantago aerial parts, 80% Ethanol (v/v) or Ethyl Acetate:Methanol (10:1, v/v).
  • Procedure:
    • Maceration: Mix 100 g of dried plant powder with 1 L of solvent. Shake or stir continuously for 24 hours at room temperature.
    • Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1). Retain the filtrate (liquid portion).
    • Re-extraction: Re-macerate the plant residue with fresh solvent twice to maximize yield [5].
    • Concentration: Combine all filtrates and concentrate using a rotary evaporator at temperatures ≤40°C to prevent compound degradation.
    • Drying: Lyophilize the concentrated extract to obtain a dry powder for storage and further use.
Analysis by HPLC-MS/MS

This protocol provides a framework for analyzing this compound content [1].

  • Materials: Dried plant extract, HPLC-grade water, acetonitrile, formic acid, standard this compound (if available).
  • Instrumentation: HPLC system coupled to a tandem mass spectrometer.
  • Procedure:
    • Sample Prep: Reconstitute the dry extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm membrane.
    • Chromatography:
      • Column: Use a reverse-phase C18 column.
      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
      • Flow Rate: 0.2 - 0.3 mL/min.
    • Mass Spectrometry:
      • Ionization: Use Electrospray Ionization (ESI) in negative mode.
      • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Experimental Workflow & Solubility Enhancement Strategy

The following diagram outlines the key decision points for handling this compound in the lab, from extraction to application.

G cluster_1 Enhancement Strategies start Start: Plant Material extract Extraction with Moderately Polar Solvent (e.g., 80% EtOH, EtOAc:MeOH) start->extract conc Concentrate Extract extract->conc analyze Analyze Purity & Identity (HPLC-MS/MS) conc->analyze decision Solubility Sufficient for Application? analyze->decision use Proceed to Experiment decision->use Yes enhance Solubility Enhancement Required decision->enhance No enh1 Use Co-solvents (DMSO, EtOH) enhance->enh1 enh2 Employ Surfactants or Complexing Agents enh1->enh2 enh3 Consider Phytosome Formulation* enh2->enh3

> Note on advanced formulations: While not directly reported for this compound, an apigenin-phospholipid phytosome (a similar flavonoid from Plantago) showed significantly improved solubility and bioavailability, suggesting a viable strategy for this compound [6].

References

Plantamajoside Stability: Key Challenges & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Plantamajoside faces stability challenges primarily due to its chemical structure as a phenylpropanoid glycoside [1] [2]. The table below summarizes the core issues and underlying mechanisms based on current research.

Challenge Mechanism & Evidence Key Findings
Low Metabolic Stability Rapid clearance in vivo; acts as a hydrogen donor making it susceptible to oxidation [3] [1]. Rats administered Plantago asiatica extract: this compound showed rapid absorption and clearance [3].
Structural Susceptibility Caffeoyl moiety (3,4-dihydroxyphenyl group) is essential for bioactivity but is a stability liability [1]. The 3,4-dihydroxyphenyl structure is "a necessary, but not sufficient, structural requirement" for activity and degradation [1].
pH and Thermal Sensitivity Degradation increases with higher drying temperatures and certain pH conditions [1]. Highest content of this compound and related phenols preserved in freeze-dried plant material [1].

Essential Analytical & Experimental Protocols

LC-MS/MS Protocol for Quantification in Biosamples

This method is crucial for tracking this compound stability and pharmacokinetics [3].

  • Sample Preparation: Use protein precipitation with acetonitrile. An internal standard like genistein is recommended [3].
  • Chromatography:
    • Column: XDB-C18 column.
    • Mobile Phase: Acetonitrile and water with 0.1% formic acid.
    • Gradient: Start at 10% acetonitrile, increase to 90% over a suitable runtime [3].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in negative ion mode.
    • Monitoring: Use Multiple Reaction Monitoring (MRM) for this compound and the internal standard [3].
Protocol for Stability Assessment in Buffer Solutions

Evaluate the compound's stability under various conditions.

  • Solution Preparation: Dissolve this compound in buffers of different pH (e.g., pH 3.0, 7.4, 9.0).
  • Incubation: Expose solutions to different temperatures (e.g., 4°C, 25°C, 37°C) and light conditions.
  • Sampling and Analysis: Collect samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours) and analyze using the HPLC or LC-MS/MS method above to quantify remaining this compound.

Strategies to Enhance Metabolic Stability

  • Structural Analogues: Explore synthesizing semi-synthetic analogues. Modifying the catechol group of the caffeic acid moiety could reduce its oxidative susceptibility while aiming to retain bioactivity [1].
  • Prodrug Approach: Develop prodrugs by chemically masking the vulnerable phenolic hydroxyl groups. The goal is to create a more stable compound in vivo that converts to the active form at the target site [1].
  • Formulation Optimization: Use drug delivery systems like liposomes, nanoparticles, or cyclodextrin complexes. These can shield the labile molecule, potentially improving its stability, bioavailability, and target specificity [4].

This compound Stability Assessment Workflow

The following diagram outlines a core experimental workflow for assessing and addressing this compound stability.

plantamajoside_workflow start Start: this compound Stability Assessment analyze Analyze Sample (LC-MS/MS) start->analyze challenge Identify Key Stability Challenge analyze->challenge strategy Select Stabilization Strategy challenge->strategy test Test Modified Compound/Formulation strategy->test compare Compare Results vs. Baseline test->compare compare->strategy Iterate

Frequently Asked Questions (FAQs)

  • What is the primary stability concern with this compound? The main concern is the caffeoyl moiety in its structure, particularly the 3,4-dihydroxyphenyl (catechol) group. This group is highly susceptible to oxidation, leading to rapid degradation and short half-life in vivo [1].

  • How can I improve the stability of this compound in my in vitro assays? For in vitro settings, prepare stock solutions fresh daily in a slightly acidic environment if possible. Protect solutions from light by using amber vials or foil, and store them at -20°C or -80°C for short-term use. Adding low concentrations of antioxidants like ascorbic acid to buffers may also help, though this requires validation to ensure it doesn't interfere with your assay [1].

  • Are there more stable natural analogues of this compound I can test? Yes, acteoside (verbascoside) is a closely related phenylpropanoid glycoside also found in Plantago asiatica. While it shares a similar structure and bioactivity profile with this compound, its stability may differ. It is advisable to run parallel experiments to compare their stability under your specific conditions [3] [1].

  • The LC-MS/MS signal for this compound in my plasma samples is weak. What could be wrong? This is likely due to the compound's rapid metabolism and clearance. Ensure you are using a sensitive MRM method in negative ion mode and that your sample processing (e.g., protein precipitation with acetonitrile) is performed quickly and on ice to minimize pre-analysis degradation. Also, verify that your calibration standards are freshly prepared [3].

References

troubleshooting Plantamajoside analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about analyzing plant-based compounds like plantamajoside:

  • What are the most common issues when analyzing this compound? The most frequent challenges involve changes in peak retention time, poor peak shape (tailing or broadening), and a loss of detection sensitivity. These are often linked to the sample, the mobile phase, the chromatography column, or the instrument itself [1].

  • How can I improve the separation of this compound from other compounds? Achieving good separation starts with a well-prepared and clean sample to prevent column contamination. Ensure your mobile phase is freshly prepared, properly mixed, and has adequate buffer capacity. A common cause of poor or shifting separation is an inadequately equilibrated column; be sure to pass at least 10-15 column volumes of the starting mobile phase through the system before starting your analysis [1].

  • My method worked before but now the results are inconsistent. What should I do? This is a classic sign of system suitability failure. First, check the most common culprits:

    • Mobile Phase: Has it been recently and correctly prepared? Could a volatile component have evaporated, changing the composition [1]?
    • Column Health: Has the column been used for many samples? It may be degraded or contaminated. Try a new column if possible [1].
    • Instrument Performance: Check for leaks, especially at the pump, and ensure the pump is delivering the correct flow rate [1].

Troubleshooting Guide

Use the following flowchart to systematically diagnose problems with your analysis. The approach is based on standard HPLC/LC-MS troubleshooting logic [1].

plantamajoside_troubleshooting Start Start: Analysis Issue PeakShape Is peak shape abnormal? (Tailing, fronting, broadening) Start->PeakShape RetentionTime Are retention times shifting or fluctuating? Start->RetentionTime Sensitivity Is sensitivity low? (Peak height/area reduced) Start->Sensitivity Contamination Potential column contamination or degradation PeakShape->Contamination Yes MobilePhase Mobile phase issues: incorrect composition, pH, evaporation, poor mixing PeakShape->MobilePhase No, check other symptoms RetentionTime->MobilePhase Yes RetentionTime->MobilePhase No, check other symptoms SystemLeak Potential system leak or flow rate issue RetentionTime->SystemLeak Yes SamplePrep Sample preparation error or matrix effects Sensitivity->SamplePrep Yes ColumnOverload Column overloading from high sample concentration Sensitivity->ColumnOverload Yes SourceContam MS source contamination (if using LC-MS) Sensitivity->SourceContam Yes (for LC-MS) ActionFlush Action: Flush and regenerate the column Contamination->ActionFlush ActionRemake Action: Remake fresh mobile phase, ensure pH MobilePhase->ActionRemake ActionCheckFlow Action: Perform system pressure/leak test SystemLeak->ActionCheckFlow ActionRedilute Action: Re-prep sample, check dilution, use cleaner extraction SamplePrep->ActionRedilute ActionDilute Action: Dilute sample or inject smaller volume ColumnOverload->ActionDilute ActionCleanMS Action: Clean and maintain MS ion source SourceContam->ActionCleanMS ActionFlush->ActionRemake ActionRemake->ActionCheckFlow ActionRedilute->ActionDilute

Detailed Explanations and Solutions

This table provides further details on the potential causes and remedies outlined in the flowchart.

Symptom Potential Cause Recommended Action
Abnormal Peak Shape Column contamination from plant matrix components [1]. Flush/regenerate column with strong solvent. Use in-line filters and guard columns. Clean sample extract more thoroughly [1].
Shifting/Fluctuating Retention Time Mobile phase inconsistency: incorrect composition, pH drift, evaporation of volatile components, or insufficient buffering [1]. Prepare fresh mobile phase daily. Ensure adequate buffer capacity (>20 mM). Cover solvent reservoirs to prevent evaporation. For quaternary pumps, check for valve issues [1].
System leak or flow rate error [1]. Perform system pressure/leak test. Verify pump flow rate accuracy by measuring delivered volume over time [1].
Low Sensitivity Sample degradation or adsorption during preparation/storage. Re-prepare sample fresh. Use stable, inert containers. Consider adding antioxidants to the extraction solvent if the analyte is prone to oxidation.
Ion source contamination (in LC-MS systems). Schedule routine cleaning of the MS ion source according to the manufacturer's protocol [2].

Method Development and Validation Tips

When developing or validating a method for this compound, keep these points in mind:

  • Sample Preparation is Key: Plant extracts are complex. Use selective extraction and purification techniques (e.g., solid-phase extraction) to reduce matrix interference and protect your column [3].
  • Validate Your Method Rigorously: Follow established bioanalytical method validation guidelines. Key parameters to establish include selectivity, accuracy, precision, and the lower limit of quantification (LLOQ). The FDA's Bioanalytical Method Validation guidance is a key reference [4].
  • Consider the Matrix: Assess matrix effects during validation, especially if analyzing samples from different plant sources or tissues. This involves testing your method with at least six individual lots of matrix to ensure consistent performance [4].
  • Use Quality Standards: The purity and stability of your this compound reference standard are critical. Use a Certificate of Analysis (CoA) and ensure proper storage. The internal standard (if used) should also be well-characterized [4].

References

Plantamajoside Stability and Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability factors and recommended handling protocols for Plantamajoside based on current literature.

Factor Key Finding / Mechanism Recommended Handling Protocol Source / Rationale
Thermal Degradation Degradation increases with drying temperature; highest content in freeze-dried samples. For plant material: Use freeze-drying. For solutions: Avoid prolonged exposure to high temperatures. [1]
Solvent & Storage Information not explicitly stated in available research. Standard practice: Use sterile, light-resistant containers. Store solutions at -20°C or -80°C for long-term preservation. [2] [3] [4] (Based on common methods in studies)
pH Sensitivity Information not available in search results. To be determined experimentally. A stability-indicating assay is recommended for assessment. N/A
Oxidative Degradation Compound exhibits antioxidant properties, scavenging free radicals [5] [1]; this activity may make it susceptible to oxidation. Use antioxidants (e.g., BHT, ascorbic acid) in solutions and maintain an inert atmosphere (e.g., nitrogen blanket) when possible. Inferred from pharmacological activity

Experimental Workflow for Stability Testing

For a systematic approach to investigating and preventing PMS degradation, you can follow this workflow. The stages of this process are also illustrated in the diagram below.

Start Start: Develop Stability- Indicating HPLC Method Stress Stress Studies Start->Stress Analyze Analyze Degradation Products Stress->Analyze Identify Identify Key Degradants Analyze->Identify Optimize Optimize Formulation & Storage Conditions Identify->Optimize Validate Validate Final Protocol Optimize->Validate

  • Develop a Stability-Indicating HPLC Method: This is the foundational step. The method must be able to separate this compound from its degradation products. [1] confirms that High Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative determination of this compound.
  • Conduct Forced Degradation Studies: Expose PMS to various stress conditions:
    • Acidic/Basic Hydrolysis: Treat with HCl and NaOH at different temperatures.
    • Oxidative Stress: Treat with hydrogen peroxide (e.g., 3%).
    • Thermal Stress: Expose solid PMS and solutions to elevated temperatures (e.g., 40°C, 60°C).
    • Photolytic Stress: Expose to UV and visible light.
  • Analyze and Identify: Use the HPLC method to monitor the main peak loss and the appearance of new peaks (degradants). Further analytical techniques like LC-MS can be used to identify the chemical structure of the major degradants.
  • Develop Mitigation Strategies: Based on the identification of the major degradation pathways, formulate strategies to counteract them (e.g., pH adjustment, addition of antioxidants, protective packaging).
  • Validate and Confirm: Conduct long-term and accelerated stability studies under the newly optimized conditions to confirm the improved stability of PMS.

Key Considerations for Researchers

  • Start with Gentle Processing: Given the clear evidence that heat promotes degradation during the drying of source plant material [1], apply the same principle to all handling stages.
  • Monitor Purity in Bioassays: Many studies describe dissolving PMS in DMSO to create a stock solution [6]. If following this protocol, include a vehicle control in your experiments to rule out effects from any potential, minor degradation occurring in the stock.
  • Explore Advanced Formulations: For drug development purposes, consider nano-formulation technologies. While not reported for PMS specifically, nanoparticles (e.g., lipid-based, polymeric) are widely engineered in pharmaceutical research to protect active compounds from degradation and enhance delivery [7].

References

Plantamajoside efficacy vs ferrostatin-1 ferroptosis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Mechanisms at a Glance

The table below summarizes the core differences based on experimental data.

Aspect Plantamajoside (PMS) Ferrostatin-1 (Fer-1)
Primary Mechanism Activates (upregulates) the xCT/GPX4 pathway [1] [2] [3] Direct radical scavenger; inhibits lipid hydroperoxidation [4] [5] [6]
Molecular Targets xCT (SLC7A11/SLC3A2), GPX4 [1] [2] [3] Lipid hydroperoxyl radicals (LOO•) [5] [6]

| Experimental Model (in vivo) | T2DM mouse model (HFD + STZ) [2] [3] | Collagen-Induced Arthritis (CIA) mouse model [4] Myocardial Infarction (MI) rat model [5] | | Dosing (in vivo) | 25, 50, 100 mg/kg/d (oral gavage) [2] [3] | 2 mg/kg/d (i.p., post-MI rats) [5] 10 mg/kg/d (i.p., CIA mice) [4] | | Key Quantitative Findings | • Mitigated pancreatic tissue damage • Reduced ferroptosis markers • Enhanced xCT/GPX4 expression [1] [2] | • Reduced ROS & Fe²⁺ accumulation [7] • Improved mitochondrial function [7] [5] • Attenuated pathological remodeling in heart [5] | | Role in Pathway | Upstream Regulator: Modulates the expression of key anti-ferroptotic proteins [1] [3] | Downstream Effector: Directly neutralizes the toxic products of ferroptosis [5] [6] |

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies.

In Vivo Model of Type 2 Diabetes (for this compound)
  • Animals: C57BL/6 mice [2] [3].
  • Model Induction: Mice were fed a high-fat, high-sugar diet (HFD) for 8 weeks, followed by a single intraperitoneal injection of Streptozotocin (STZ) at 30 mg/kg [2] [3].
  • Group Allocation: Mice were divided into six groups (n=10/group): Control, T2DM model, Positive Control (Metformin, 250 mg/kg/d), and three PMS groups (Low: 25, Medium: 50, High: 100 mg/kg/d) [2] [3].
  • Treatment & Duration: PMS was administered daily via oral gavage for 8 weeks after model confirmation [2] [3].
  • Key Assessments:
    • Fasting Blood Glucose (FBG): Measured weekly [2] [3].
    • Oral Glucose Tolerance Test (OGTT): Performed after 8 weeks of treatment [3].
    • Biochemical & Histological Analysis: Measured HbA1c, HOMA-IR, and performed H&E and TUNEL staining on pancreatic tissues [3].
In Vitro Model of Pancreatic β-Cell Injury (for this compound)
  • Cell Model: Murine pancreatic β-cells [1] [2].
  • Injury Induction: Treated with High Glucose (HG) and Palmitic Acid (PA) to mimic diabetic conditions and induce ferroptosis [1] [2].
  • Treatment Groups:
    • PMS: Tested for its protective effect.
    • Ferrostatin-1 (Fer-1): Used as a positive control for ferroptosis inhibition [1] [2].
    • RSL-3 (GPX4 inhibitor): Used to confirm that PMS's action is dependent on the xCT/GPX4 pathway. Co-treatment with RSL-3 was shown to attenuate PMS's protective effects [1] [2].

Mechanisms of Action: A Visual Pathway

The following diagram illustrates the distinct pathways through which PMS and Fer-1 inhibit ferroptosis.

G HG_PA High Glucose (HG) & Palmitic Acid (PA) Stress Cystine_Uptake Cystine Uptake via xCT HG_PA->Cystine_Uptake Inhibits GSH Glutathione (GSH) Synthesis Cystine_Uptake->GSH GPX4_Active Active GPX4 GSH->GPX4_Active Lipid_Pero Lipid Peroxides (L-OOH) GPX4_Active->Lipid_Pero Neutralizes Ferroptosis Ferroptosis (Cell Death) Lipid_Pero->Ferroptosis Harmless_Lipid Harmless Lipid Alcohols Lipid_Pero->Harmless_Lipid with Fer-1 PMS_Node This compound (PMS) PMS_Node->Cystine_Uptake Upregulates PMS_Node->GPX4_Active Upregulates Fer1_Node Ferrostatin-1 (Fer-1) Fer1_Node->Lipid_Pero Directly Scavenges

Key Takeaways for Researchers

  • Mechanistic Distinction is Crucial: PMS is a pathway activator that enhances cellular defense systems, while Fer-1 is a direct effector that quenches the lethal reaction. This makes PMS potentially more suitable for chronic conditions like T2DM, where enhancing endogenous protection is beneficial. Fer-1 may be more effective in acute injury scenarios requiring immediate interception of lipid peroxidation [1] [5].
  • Positive Control Utility: The research demonstrates that Fer-1 is an excellent positive control for in vitro experiments designed to confirm that a phenotype is due to ferroptosis [1] [2].
  • Pathway Validation: Using an inhibitor like RSL-3 is a robust method to validate that a compound's effect is mediated through the xCT/GPX4 axis, as shown in the PMS study [1] [2].
  • Context of Use: The choice between compounds should be guided by the research question. For investigating upstream regulatory biology or long-term treatment, PMS is more relevant. For confirming ferroptosis or providing direct protection, Fer-1 is a proven tool [1] [5].

References

Anti-Cancer Efficacy of Plantamajoside Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from cell line and animal studies.

Cancer Type Test System Key Effects Mechanistic Insights Reference
Breast Cancer Cell lines: MDA-MB-231, 4T1; Mouse model Inhibits cell proliferation, migration, invasion; reduces tumor volume & lung metastasis Decreases activity of matrix metalloproteinases (MMP-2 and MMP-9) [1] [2]
Breast Cancer (MCF-7) Cell line: MCF-7 Cytotoxic, inhibits cell migration, impairs colony formation, induces apoptosis Increases Caspase-3/7 activity; potential interaction with PD-1/PD-L1 pathway [3]
Lung Cancer Cell line: 95D (high-metastatic) Inhibits cell viability, proliferation, stemness, migration, and invasion; induces apoptosis Reduces phosphorylation of p38 MAPK and AKT; decreases mitochondrial membrane potential [4]
Malignant Melanoma Cell line: A2058 Inhibits cell viability, migration, and invasion; induces apoptosis Regulates apoptosis-related genes (↑Bax, ↑Caspase-3, ↓Bcl-2); inhibits PI3K/AKT pathway [5]
Other Reported Cancers Various studies Antitumor effects noted in cervical cancer, hepatocellular carcinoma, and esophageal squamous cell carcinoma [6] Multiple signaling pathways implicated [6]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the key experiments cited.

  • Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with PMS. After incubation, CCK-8 reagent is added. The amount of water-soluble formazan dye produced, measured by absorbance at 450 nm, is proportional to the number of living cells [1] [5] [4].
  • Cell Migration Assay (Wound Healing/Scratch Assay): A sterile tip is used to create a "wound" in a confluent cell monolayer. The reduction in the wound area after PMS treatment, compared to the control, indicates the extent of migration inhibition [1] [3].
  • Cell Invasion Assay (Transwell): Cells are placed in the upper chamber of a Transwell insert coated with Matrigel (a basement membrane matrix). The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and membrane to the lower side after PMS treatment is counted, indicating invasive capability [1] [5].
  • Apoptosis Analysis (Flow Cytometry): Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (exposed on the outer leaflet of apoptotic cells), while PI stains dead cells. Flow cytometry then distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3] [5].
  • Gelatin Zymography: This technique assesses the activity of MMP-2 and MMP-9. Proteins from the cell culture supernatant are separated on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated to allow MMPs to digest their substrate. When stained, zones of clearance indicate gelatinolytic activity, which is reduced with PMS treatment [1].

Signaling Pathways Targeted by Plantamajoside

The anti-cancer activity of PMS is mediated through its influence on several critical cellular signaling pathways. The diagram below summarizes the key pathways and their biological outcomes.

pms_pathways cluster_path1 PI3K/AKT Pathway cluster_path2 MAPK Pathway cluster_path3 MMP & Apoptosis Axis PMS PMS P1 PMS Inhibits PI3K/AKT PMS->P1 P2 PMS Inhibits p38 MAPK PMS->P2 P3 PMS Directly Inhibits MMP-2/MMP-9 PMS->P3 P4 PMS Regulates Apoptotic Proteins PMS->P4 NFkB NFkB P1->NFkB Inhibits BCL2 BCL2 P1->BCL2 Downregulates Proliferation Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis BCL2->Apoptosis Inhibits Biological_Outcomes Key Anti-Cancer Outcomes: Inhibited Proliferation & Metastasis Induced Apoptosis MMPs MMPs P2->MMPs Downregulates Inflammation Inflammation P2->Inflammation Reduces Invasion Invasion MMPs->Invasion Promotes Metastasis Metastasis Inflammation->Metastasis Promotes P3->Metastasis Inhibits Bax Bax P4->Bax Upregulates Bcl2 Bcl2 P4->Bcl2 Downregulates Caspases Caspases P4->Caspases Activates Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Caspases->Apoptosis Executes

Conclusion and Research Outlook

For future translation into drug development, research should prioritize:

  • In-depth toxicology and pharmacokinetic studies to establish safety profiles and bioavailability in humans [6].
  • Exploration of synergistic effects with existing chemotherapeutic agents or targeted therapies.
  • Further validation of its mechanisms in more complex in vivo models and, ultimately, clinical trials.

References

Plantamajoside mechanism validation xCT/GPX4 pathway

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data of Plantamajoside

The following tables consolidate quantitative data from a 2025 study that investigated the effects of this compound (PMS) on Type 2 Diabetes Mellitus (T2DM) in both animal and cellular models [1] [2].

Table 1: In Vivo Efficacy in T2DM Mouse Models

Parameter / Group T2DM Model Group PMS Low Dose (25 mg/kg) PMS Medium Dose (50 mg/kg) PMS High Dose (100 mg/kg) Positive Control (Metformin, 250 mg/kg) Ferroptosis Inhibitor (Fer-1)
Fasting Blood Glucose Markedly Elevated Reduced Significantly Reduced Significantly Reduced Significantly Reduced Not Specified
Pancreatic Tissue Damage Severe Improved Improved Significantly Mitigated Significantly Mitigated Not Specified
Ferroptosis Markers Highly Elevated Reduced Reduced Significantly Reduced Not Specified Significantly Reduced
xCT/GPX4 Pathway Factor Expression Low Enhanced Enhanced Significantly Enhanced Not Specified Not Specified

Table 2: In Vitro Efficacy in Pancreatic β-Cells

Parameter / Group High Glucose & Palmitic Acid (HG/PA) Model PMS Treatment Positive Control (Fer-1) GPX4 Inhibitor (RSL-3) + PMS
Cell Damage Induced Alleviated Alleviated Protective effect of PMS was attenuated [1] [2]
Ferroptosis Induced Suppressed Suppressed Suppressive effect of PMS was attenuated [1] [2]
xCT/GPX4 Pathway Factor Expression Downregulated Upregulated Not Specified Upregulation by PMS was blocked [1] [2]

Detailed Experimental Protocols

The data in the tables above were generated using the following standardized experimental methods [1] [2]:

  • In Vivo Study (Mouse Model):

    • Model Establishment: T2DM was induced in C57BL/6 mice using a high-fat diet for 8 weeks followed by a single intraperitoneal injection of streptozotocin (STZ) at 30 mg/kg. Model success was confirmed by a random blood glucose level ≥ 16.7 mmol/L.
    • Dosing Protocol: PMS was administered daily via oral gavage at 25, 50, and 100 mg/kg for 8 weeks. Metformin (250 mg/kg/day) was used as a positive control.
    • Key Assessments: Weekly body weight and fasting blood glucose were monitored. An oral glucose tolerance test (OGTT) was performed, and tissues were analyzed for damage (H&E staining), cell death (TUNEL staining), and the expression of ferroptosis and pathway markers.
  • In Vitro Study (Cell Model):

    • Cell Model: Pancreatic β-cells were injured using a combination of high glucose (HG) and palmitic acid (PA) to mimic the T2DM condition.
    • Treatment & Validation: The protective effects of PMS were compared to the ferroptosis inhibitor Ferrostatin-1 (Fer-1). To conclusively validate the mechanism, the GPX4 inhibitor RSL-3 was used in combination with PMS. The reversal of PMS's protective effects by RSL-3 confirmed that its action is dependent on the xCT/GPX4 pathway.

Mechanism of Action Pathway

The study demonstrates that this compound inhibits ferroptosis in pancreatic β-cells by activating the xCT/GPX4 pathway. The following diagram illustrates this mechanism and the experimental validation strategy.

G HG_PA High Glucose & Palmitic Acid (HG/PA) Ferroptosis Ferroptosis (Lipid Peroxidation, Cell Death) HG_PA->Ferroptosis Protection Cell Protection & Viability Ferroptosis->Protection Inhibits xCT xCT (System Xc⁻) Cystine/Glutamate Antiporter GSH Glutathione (GSH) xCT->GSH GPX4 GPX4 Enzyme GSH->GPX4 GPX4->Protection Neutralizes Lipid Peroxides PMS This compound (PMS) PMS->xCT Activates RSL3 GPX4 Inhibitor (RSL-3) RSL3->GPX4 Inhibits

The diagram shows how this compound counteracts the damage induced by high glucose and palmitic acid. The key validation step involved using RSL-3, an inhibitor of GPX4, which successfully blocked the protective effects of PMS, confirming the pathway's necessity [1] [2].

Conclusion and Key Findings

To summarize the core findings for researchers:

  • Mechanism Validated: this compound's protection against pancreatic β-cell damage in T2DM is conclusively mediated through the activation of the xCT/GPX4 pathway and subsequent inhibition of ferroptosis.
  • Key Experimental Evidence: The use of the specific GPX4 inhibitor RSL-3 was critical for mechanism validation, as it reversed the benefits of PMS [1] [2].
  • Comparative Efficacy: this compound demonstrated effects comparable to the known ferroptosis inhibitor Ferrostatin-1 (Fer-1) in suppressing ferroptosis [1] [2].

References

Plantamajoside anti-inflammatory vs standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-Inflammatory Profiles

Aspect Plantamajoside (PMS) Standard NSAIDs (e.g., Ibuprofen, Diclofenac)
Primary Molecular Targets Inhibition of NF-κB & MAPK signaling pathways [1] [2]; Upregulation of Cystathionine β-synthase (CBS) [1]; Activation of NGF/TrkA pathway [3] Direct inhibition of Cyclooxygenase-1 & 2 (COX-1/COX-2) enzymes to reduce prostaglandin synthesis [4] [5]

| Key Demonstrated Efficacy | - Ulcerative Colitis: Reduced disease activity index and histological damage in mice [1].

  • Osteoarthritis: Inhibited cartilage degradation and inflammatory mediators in rat chondrocytes and mouse models [2].
  • Diabetic Neuropathy: Alleviated nerve damage and pain in mouse models [3].
  • Hepatic Inflammation: Reduced oxidative stress and inflammatory cytokines in aged mice [6]. | - Chronic Low Back Pain: Effective pain relief and functional improvement, though with known side effect risks [4].
  • General Pain/Inflammation: Well-established analgesic and anti-inflammatory effects [4] [5]. | | Reported Mechanisms of Action | - Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [6] [2].
  • Modulates gut microbiota [1].
  • Inhibits matrix metalloproteinases (MMPs) that degrade cartilage [2].
  • Exerts anti-apoptotic effects on cells [3]. | - Systemic inhibition of COX enzymes provides analgesic, anti-inflammatory, and antipyretic effects [4]. |

Detailed Experimental Data and Methodologies

For researchers, the specific experimental conditions and results from key studies are detailed below.

This compound for Ulcerative Colitis [1]
  • Animal Model: C57BL/6J mice with DSS-induced colitis.
  • Dosage: 12.5, 25, and 50 mg/kg (oral administration).
  • Key Outcomes:
    • Significantly abolished body weight loss and decreased Disease Activity Index (DAI) scores.
    • Ameliorated DSS-induced colon shortening.
    • Improved histopathological damage and increased expression of tight junction proteins (ZO-1, Occludin).
    • Mechanism: Modulated gut microbiota and upregulated Cystathionine β-synthase (CBS), leading to inhibition of the NF-κB pathway.
This compound for Osteoarthritis [2]
  • In Vitro Model: IL-1β-induced rat chondrocytes.
  • PMS Dosage: 20 and 40 μM.
  • Key Outcomes:
    • Dose-dependently inhibited the expression of inflammatory factors (iNOS, COX-2) and matrix-degrading enzymes (MMP-13, ADAMTS-5).
    • Restored the expression of collagen II and aggrecan.
    • Mechanism: Suppressed the activation of the NF-κB and MAPK (JNK, p38) signaling pathways.
  • In Vivo Model: Surgically-induced OA mouse model.
  • PMS Dosage: 20 mg/kg (oral gavage, daily for 8 weeks).
  • Key Outcome: Alleviated cartilage destruction and osteophyte formation based on OARSI scoring.
NSAIDs for Chronic Low Back Pain (as a reference) [4]
  • Context: A meta-analysis comparing the NGF-inhibitor Tanezumab against NSAIDs.
  • Findings on NSAIDs:
    • NSAIDs are a cornerstone pharmacological management for CLBP.
    • They are associated with adverse effects including gastrointestinal complications, cardiovascular events, and renal impairment.
    • Tanezumab 10 mg demonstrated superior pain reduction and functional improvement over NSAIDs at various follow-up intervals, though with a higher incidence of abnormal peripheral sensation.

Visualizing Key Anti-Inflammatory Pathways

The diagram below illustrates the primary anti-inflammatory signaling pathways inhibited by this compound, as identified in the research.

This diagram synthesizes evidence from multiple studies, showing that this compound exerts its anti-inflammatory effects primarily by suppressing the central NF-κB and MAPK pathways, while also activating protective pathways like CBS and NGF/TrkA [1] [2] [3].

Conclusion for Researchers

Current evidence suggests this compound is a promising multi-target anti-inflammatory agent. Its mechanism is distinct from standard NSAIDs:

  • NSAIDs primarily work via systemic COX enzyme inhibition.
  • This compound appears to act by modulating key pro-inflammatory signaling pathways (NF-κB, MAPK) and specific protective targets, showing efficacy in complex inflammatory disease models like colitis and osteoarthritis where a single pathway inhibition may be insufficient [1] [2].

A direct, controlled experimental comparison in a single study is needed to conclusively determine their relative potency and therapeutic advantage. Future research should focus on such head-to-head comparisons in relevant disease models.

References

A Framework for Comparing Antioxidant Capacity

Author: Smolecule Technical Support Team. Date: February 2026

For a comprehensive comparison guide, the following elements, informed by the search results, are crucial.

Structured Data Presentation

Your comparison tables should be structured to present quantitative data clearly. The table below outlines potential column headings and the type of data to include, based on common practices in the field [1] [2].

Antioxidant Compound Total Phenolic Content (mg GAE/g) Assay Type (e.g., DPPH, FRAP, ABTS) IC₅₀ / EC₅₀ Value Trolox Equivalents Sample Source (e.g., plant extract, pure compound)
Plantamajoside Data to be collected Data to be collected Data to be collected Data to be collected e.g., Plantago species, purified compound
Rosmarinic Acid Data to be collected Data to be collected Data to be collected Data to be collected e.g., Rosemary, Sage
Chlorogenic Acid Data to be collected Data to be collected Data to be collected Data to be collected e.g., Green coffee, Blueberry

Key for Table:

  • IC₅₀ / EC₅₀: The concentration of antioxidant required to achieve 50% of its maximum effect (scavenging or reduction). A lower value indicates higher potency [1].
  • Trolox Equivalents: A standardized way to express antioxidant capacity relative to the water-soluble vitamin E analog, Trolox, allowing for direct comparison between different studies and compounds [2] [3].
Experimental Protocols for Key Assays

The choice of assay is critical as different methods operate via distinct mechanisms (e.g., Hydrogen Atom Transfer-HAT or Single Electron Transfer-SET) and may rank antioxidants differently [1] [4]. Below is a workflow for a typical multi-method assessment.

Start Start: Sample Preparation (Extraction & Dilution) A DPPH Assay (SET & HAT Mechanism) Start->A B FRAP Assay (SET Mechanism) Start->B C ABTS Assay (SET Mechanism) Start->C D ORAC Assay (HAT Mechanism) Start->D E Data Analysis & Comparison A->E B->E C->E D->E

Diagram Title: Workflow for Multi-Method Antioxidant Assessment

Here are detailed protocols for some of the most cited assays:

  • DPPH Radical Scavenging Assay

    • Principle: Measures the ability of an antioxidant to donate hydrogen to the stable DPPH radical, causing a color change from purple to yellow [1] [5].
    • Protocol: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test sample at various concentrations is added to the DPPH solution. The mixture is incubated in the dark for a set time (e.g., 30 minutes), after which the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated relative to a control [1] [6].
  • FRAP (Ferric Reducing Antioxidant Power) Assay

    • Principle: Measures the reduction of a ferric ion (Fe³⁺) complex to a ferrous (Fe²⁺) form by antioxidants, producing a colored complex [2] [3].
    • Protocol: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. The test sample is added to the FRAP reagent and incubated. The increase in absorbance at 593 nm is measured. Results are often expressed as μM FeSO₄ equivalents or Trolox equivalents [3].
  • ABTS Radical Scavenging Assay

    • Principle: Involves the generation of the ABTS⁺ radical cation, which is decolorized by antioxidants [1] [2].
    • Protocol: The ABTS⁺ radical is produced by reacting ABTS stock solution with potassium persulfate and allowing it to incubate in the dark. This radical solution is then diluted to a specific absorbance. The test sample is mixed with the diluted ABTS⁺ solution, and the decrease in absorbance at 734 nm is measured after a fixed time [2] [6].
Depicting Antioxidant Mechanisms

Antioxidants like this compound, a phenolic compound, typically act through several mechanisms. The following diagram illustrates the primary pathways.

ROS Reactive Oxygen Species (ROS) (e.g., Lipid Peroxyl Radical LOO•) A Hydrogen Atom Transfer (HAT) Antioxidant (AH) donates H• to radical forming stable AH• ROS->A  Scavenges B Single Electron Transfer (SET) Antioxidant donates e⁻ to radical forming a stable cation ROS->B  Reduces C Metal Chelation Binds pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) ROS->C  Prevents Fenton Reaction StableProd Stable, Non-radical Products A->StableProd B->StableProd

Diagram Title: Key Antioxidant Action Mechanisms

Interpretation and Key Considerations for Researchers

When comparing antioxidant data, it is vital to consider the following points highlighted in the literature:

  • No Single "Best" Assay: Different assays probe different antioxidant mechanisms. A compound like this compound may rank highly in one assay (e.g., FRAP, which favors reducing agents) but lower in another (e.g., DPPH). Using multiple assays provides a more holistic view of its activity [1].
  • Distinguish In Vitro vs. In Vivo Activity: Potent activity in a test tube does not guarantee biological efficacy. Factors like bioavailability, absorption, metabolism, and tissue distribution are critical in a drug development context [4]. A comparison guide should acknowledge this limitation.
  • Beware of Antioxidant Stress: Excessively high levels of antioxidants can disrupt beneficial redox signalling. The goal is often to restore redox balance, not simply to maximize antioxidant intake [2].

References

Plantamajoside synergistic effects with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Key Biological Activities of Plantamajoside

Therapeutic Area Key Findings / Proposed Mechanism Experimental Models Citation
Type 2 Diabetes Inhibits ferroptosis (an iron-dependent cell death) in pancreatic β-cells via the xCT/GPX4 pathway; improves glucose tolerance and insulin resistance. In vivo: T2DM mouse model; In vitro: Pancreatic β-cells under high glucose/palmitic acid. [1]
Anticancer Effects Inhibits MMP-9 and MMP-2 activity, reducing tumor growth, angiogenesis, and metastasis in breast cancer. In vitro: MDA-MB-231 and 4T1 cell lines; In vivo: Mouse allograft tumor model. [2]
Suppresses LPS-induced Epithelial-Mesenchymal Transition (EMT) by inhibiting the NF-κB/IL-6 signaling pathway. In vitro: Esophageal squamous cell carcinoma (ESCC) cell lines. [3]
Antibacterial / Antivirulence Inhibits Sortase A (SrtA) enzyme, reducing bacterial adhesion to fibrinogen, biofilm formation, and virulence in MRSA without killing the bacteria. In vitro: S. aureus culture; In vivo: Mouse pneumonia model & Galleria mellonella infection model. [4]
Anti-inflammatory Alleviates LPS-induced acute lung injury and inflammation by suppressing the NF-κB signaling pathway. In vitro: Cell culture; In vivo: Mouse model of lung injury. [3] [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed look at the methodologies used in the key studies.

Protocol: Investigating Anti-Ferroptosis Effects in Diabetes [1]

This study used a combination of in vivo and in vitro approaches to establish PMS's role in protecting pancreatic β-cells.

  • In Vivo Model Establishment and Dosing:
    • A T2DM mouse model was induced with a high-fat diet (HFD) and a single injection of streptozotocin (STZ).
    • Mice with random blood glucose ≥16.7 mmol/L were considered successfully modeled.
    • PMS was administered daily via gavage at 25, 50, and 100 mg/kg/d for eight weeks. Metformin (250 mg/kg/d) was used as a positive control.
  • In Vitro Cell Injury Model:
    • Pancreatic β-cells were treated with a combination of high glucose (HG) and palmitic acid (PA) to induce damage and ferroptosis.
    • The ferroptosis inhibitor Ferrostatin-1 (Fer-1) was used as a positive control, and the GPX4 inhibitor RSL-3 was used to reverse PMS's effects and validate the xCT/GPX4 pathway.
  • Key Assays and Measurements:
    • Oral Glucose Tolerance Test (OGTT): Conducted after 8 weeks of treatment. Blood glucose was measured at 0, 15, 30, 60, 90, and 120 minutes after glucose administration, and the area under the curve (AUC) was calculated.
    • Biochemical Analysis: Serum levels of Hemoglobin A1c (HbA1c) and fasting insulin (FINS) were measured. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated.
    • Histological Examination: Pancreatic tissues were stained with Hematoxylin and Eosin (H&E) and TUNEL to assess tissue damage and apoptosis.
Protocol: Assessing Antivirulence Activity against MRSA [4]

This research focused on PMS's ability to inhibit virulence rather than bacterial growth.

  • Sortase A (SrtA) Inhibition Assay:
    • A fluorescence resonance energy transfer (FRET) assay was used to monitor SrtA activity. Inhibitors reduce the cleavage of a synthetic substrate, leading to a measurable change in fluorescence.
    • The IC₅₀ (half-maximal inhibitory concentration) for PMS was determined to be 22.93 µg/mL.
  • Virulence Phenotype Assessments:
    • Adhesion Assay: S. aureus adhesion to fibrinogen was quantified in the presence of PMS.
    • Biofilm Formation: Assessed using crystal violet staining.
    • Protein A Anchoring: Measured via fluorescence using FITC-IgG.
  • Molecular Interaction Studies:
    • Fluorescence quenching experiments confirmed a robust interaction between PMS and the SrtA enzyme.
    • Mechanistic analysis identified the R197 amino acid residue on SrtA as the critical binding site for PMS.
  • In Vivo Efficacy and Toxicity:
    • Galleria mellonella Model: Larvae were infected with MRSA and treated with PMS to assess survival rates.
    • Mouse Pneumonia Model: MRSA-infected mice were treated with PMS, and survival rates, bacterial load in lungs, and lung histopathology were evaluated.
    • Cytotoxicity: PMS was tested on mammalian cell lines (A549, HepG2, 293T) and showed no significant toxicity at effective concentrations.

Mechanism of Action Visualizations

The following diagrams illustrate the key molecular pathways through which this compound exerts its effects.

This compound Inhibits Ferroptosis in Diabetes HG_PA High Glucose & Palmitic Acid Ferroptosis β-Cell Ferroptosis (Lipid Peroxidation, Cell Death) HG_PA->Ferroptosis xCT_GPX4 xCT/GPX4 Pathway (GSH Synthesis, Lipid Peroxide Detox) HG_PA->xCT_GPX4 Suppresses xCT_GPX4->Ferroptosis Inhibits PMS This compound (PMS) PMS->xCT_GPX4 Activates

This compound Inhibits MRSA Virulence SrtA Sortase A (SrtA) Enzyme Virulence MRSA Virulence Factors (Biofilm, Adhesion, Immune Evasion) SrtA->Virulence Anchors PMS This compound (PMS) PMS->SrtA Inhibits (Binds R197 residue)

Research Implications and Future Directions

The current data, while not directly demonstrating synergy, offers clear and testable hypotheses for combination therapies:

  • Diabetes Research: PMS could be combined with other antidiabetic agents that have complementary mechanisms, such as insulin sensitizers, to potentially achieve enhanced β-cell protection and glycemic control [1] [5].
  • Antibiotic Adjuvant Therapy: Using PMS alongside conventional antibiotics presents a promising strategy. PMS could weaken MRSA by inhibiting its virulence (anti-adhesion, anti-biofilm), making the bacteria more susceptible to being killed by traditional antibiotics, potentially overcoming resistance [4].
  • Cancer Therapeutics: The multi-target action of PMS (inhibiting MMPs, NF-κB, EMT) suggests it could improve the efficacy of standard chemotherapeutic drugs, possibly by suppressing metastasis and overcoming drug resistance [3] [2].

References

Therapeutic Effects of Plantamajoside in Different Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the experimental findings for plantamajoside in research concerning cancer, metabolic diseases, and other pathological conditions.

Table 1: Anticancer Effects of this compound

Disease Model Test System Key Mechanisms & Targets Experimental Outcomes Citation

| Breast Cancer | In vitro: MDA-MB-231, 4T1 cells In vivo: Mouse allograft | ↓ MMP2/MMP9 activity ↓ Angiogenesis ↓ Migration & Invasion | Significant reduction in tumor volume, weight, and lung metastasis rate. | [1] | | Hepatocellular Carcinoma | In vitro: Huh7 cells | ↑ PPARγ expression ↓ NF-κB & Cox-2 expression ↑ Apoptosis; Cell cycle arrest (G0/G1) | Dose-dependent inhibition of cell proliferation and migration. | [2] | | Lung Cancer (95D cell line) | In vitro: 95D cells | ↓ p-p38 MAPK & p-AKT ↓ Stemness (OCT4, SOX2) Mitochondrial dysfunction & ↑Apoptosis | Inhibition of colony/sphere formation, migration, and invasion. | [3] |

Table 2: Effects on Metabolic and Cardiovascular Diseases

Disease Model Test System Key Mechanisms & Targets Experimental Outcomes Citation

| Type 2 Diabetes | In vivo: T2DM mice In vitro: Pancreatic β-cells | ↑ xCT/GPX4 pathway Inhibits ferroptosis ↓ Endoplasmic reticulum stress | Improved glucose tolerance, lowered HbA1c, reduced pancreatic tissue damage. | [4] [5] | | Diabetic Peripheral Neuropathy | In vivo: DPN mice In vitro: RSC96 cells | Activates NGF/TrkA pathway Inhibits apoptosis | Improved pain thresholds, nerve conduction velocity, and reduced sciatic nerve damage. | [6] | | Myocardial Ischemia-Reperfusion Injury | In vitro: H9c2 cells (H/R model) | Activates ILK/c-Src/Akt pathway Inhibits mitochondrial apoptosis pathway ↑ Bcl-2, ↓ Bax, Caspase-3, Cyto c | Increased cell survival, reduced ROS, LDH, and malonic dialdehyde. | [7] | | Endothelial Dysfunction (Atherosclerosis) | In vitro: HUVECs (AGEs-induced) | Suppresses MAPK/NF-κB signaling ↓ ROS, ICAM-1, VCAM-1 ↓ Pro-inflammatory cytokines | Reduced intracellular ROS and monocyte adhesion to endothelial cells. | [8] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments cited above.

Table 3: Summary of Key Experimental Protocols

Assay Type Detailed Protocol Description Commonly Used Cell Lines/Models Citation
Cell Viability (Proliferation) Cells seeded in 96-well plates, treated with PMS for 24-48h. Viability assessed using CCK-8 or MTT assay, measuring OD at 450nm or 540nm. MDA-MB-231, 4T1, Huh7, 95D, H9c2, RSC96, HUVECs [1] [2] [7]

| Cell Migration & Invasion | Wound Healing: Confluent cell monolayer scratched, migration distance measured after 48h. Transwell: Cells seeded in upper chamber with/without Matrigel, migrated cells stained and counted after 24-48h. | MDA-MB-231, Huh7, 95D | [1] [2] [3] | | Cell Apoptosis | Cells treated with PMS for 48h, stained with Annexin V-FITC/PI, and analyzed by flow cytometry. | Huh7, 95D, RSC96 | [2] [6] [3] | | Gene/Protein Expression | RT-qPCR: Total RNA extracted, reverse-transcribed to cDNA, and target mRNA levels quantified. Western Blotting: Proteins separated by SDS-PAGE, transferred to membrane, and probed with specific primary/secondary antibodies. | Various, including Huh7, 95D, H9c2, RSC96, HUVECs | [2] [6] [7] | | In Vivo Animal Studies | T2DM: Mice induced by HFD + STZ, PMS administered orally for 8 weeks. Blood glucose, body weight, and HbA1c monitored. Breast Cancer: Mice bearing 4T1 cell allografts, PMS orally administered. Tumor volume/weight and lung metastasis assessed. | C57BL/6 mice (T2DM), Mouse allograft (4T1 cells) | [1] [4] |

Signaling Pathways Visualized

The protective effects of this compound, particularly in myocardial and cancer models, involve specific signaling pathways as illustrated below.

G PMS1 This compound (PMS) ILK Integrin-Linked Kinase (ILK) PMS1->ILK cSrc c-Src (phosphorylated) ILK->cSrc Akt Akt (phosphorylated) ILK->Akt cSrc->Akt activates Apoptosis Inhibition of Mitochondrial Apoptosis Pathway Akt->Apoptosis Bcl2 ↑ Bcl-2 Apoptosis->Bcl2 Bax ↓ Bax Apoptosis->Bax Casp3 ↓ Caspase-3 Apoptosis->Casp3 CytoC ↓ Cytochrome C release Apoptosis->CytoC PMS2 This compound (PMS) p38AKT Dephosphorylation of p38 MAPK & AKT PMS2->p38AKT PPARg ↑ PPARγ expression PMS2->PPARg NFkB Inhibition of NF-κB signaling p38AKT->NFkB Cox2 ↓ Cox-2 NFkB->Cox2 MMPs ↓ MMP2 & MMP9 activity NFkB->MMPs PPARg->NFkB inhibits

Figure 1. Key Signaling Pathways Modulated by this compound

Metabolism and Bioavailability

An important consideration for drug development is the compound's behavior in the body. Research indicates that This compound has low bioavailability but interacts significantly with gut microbiota.

  • Metabolites: It is rapidly metabolized by gut bacteria into active compounds like hydroxytyrosol, 3-HPP, and caffeic acid, which may contribute to its antitumor and systemic effects [9].
  • Microbiome Interaction: PMS can also modulate the production of endogenous metabolites by the gut microbiota, such as inhibiting kynurenic acid and promoting indole propionic acid production, which may influence host health [9].

Conclusion for Researchers

  • Mechanistic Strength: Its action is pleiotropic, primarily targeting oxidative stress, inflammation, and apoptosis through key pathways like NF-κB, MAPK, PI3K/Akt, and xCT/GPX4.
  • Research Applications: The provided experimental protocols offer a solid foundation for designing future studies to further validate its efficacy and explore its mechanisms.
  • Development Consideration: The low oral bioavailability necessitates research into novel drug delivery systems to enhance its therapeutic potential for clinical application.

References

×

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

640.20033506 Da

Monoisotopic Mass

640.20033506 Da

Heavy Atom Count

45

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Plantamajoside

Dates

Last modified: 08-15-2023
1: Li X, Chen D, Li M, Gao X, Shi G, Zhao H. Plantamajoside inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells. Biomed Pharmacother. 2018 Jun;102:1045-1051. doi: 10.1016/j.biopha.2018.03.171. Epub 2018 Apr 5. PubMed PMID: 29710521.
2: Ma C, Ma W. Plantamajoside Inhibits Lipopolysaccharide-Induced MUC5AC Expression and Inflammation through Suppressing the PI3K/Akt and NF-κB Signaling Pathways in Human Airway Epithelial Cells. Inflammation. 2018 Jun;41(3):795-802. doi: 10.1007/s10753-018-0733-7. PubMed PMID: 29349683.
3: Živković JČ, Barreira JCM, Šavikin KP, Alimpić AZ, Stojković DS, Dias MI, Santos-Buelga C, Duletić-Laušević SN, Ferreira ICFR. Chemical Profiling and Assessment of Antineurodegenerative and Antioxidant Properties of Veronica teucrium L. and Veronica jacquinii Baumg. Chem Biodivers. 2017 Aug;14(8). doi: 10.1002/cbdv.201700167. Epub 2017 Jul 7. PubMed PMID: 28488389.
4: Son WR, Nam MH, Hong CO, Kim Y, Lee KW. Plantamajoside from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB. BMC Complement Altern Med. 2017 Jan 21;17(1):66. doi: 10.1186/s12906-017-1570-1. PubMed PMID: 28109289; PubMed Central PMCID: PMC5251346.
5: Bai L, Han L, Lu X, Kang X, Fan Z, Xing R, Zhou D. UHPLC-MS/MS determination and pharmacokinetic study of plantamajoside in rat plasma after oral administration of single plantamajoside and Plantago asiatica extract. Biomed Chromatogr. 2017 May;31(5). doi: 10.1002/bmc.3883. Epub 2016 Dec 13. PubMed PMID: 27808441.
6: Han AR, Nam MH, Lee KW. Plantamajoside Inhibits UVB and Advanced Glycation End Products-Induced MMP-1 Expression by Suppressing the MAPK and NF-κB Pathways in HaCaT Cells. Photochem Photobiol. 2016 Sep;92(5):708-19. doi: 10.1111/php.12615. Epub 2016 Aug 9. PubMed PMID: 27346084.
7: Wu H, Zhao G, Jiang K, Chen X, Zhu Z, Qiu C, Li C, Deng G. Plantamajoside ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation. Int Immunopharmacol. 2016 Jun;35:315-322. doi: 10.1016/j.intimp.2016.04.013. Epub 2016 Apr 16. PubMed PMID: 27089391.
8: Pei S, Yang X, Wang H, Zhang H, Zhou B, Zhang D, Lin D. Plantamajoside, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2. BMC Cancer. 2015 Dec 16;15:965. doi: 10.1186/s12885-015-1960-z. PubMed PMID: 26674531; PubMed Central PMCID: PMC4682252.
9: Zubair M, Nybom H, Lindholm C, Brandner JM, Rumpunen K. Promotion of wound healing by Plantago major L. leaf extracts--ex-vivo experiments confirm experiences from traditional medicine. Nat Prod Res. 2016;30(5):622-4. doi: 10.1080/14786419.2015.1034714. Epub 2015 Apr 22. PubMed PMID: 25898918.
10: Jung HY, Seo DW, Hong CO, Kim JY, Yang SY, Lee KW. Nephroprotection of plantamajoside in rats treated with cadmium. Environ Toxicol Pharmacol. 2015 Jan;39(1):125-36. doi: 10.1016/j.etap.2014.11.012. Epub 2014 Nov 30. PubMed PMID: 25499790.
11: Gonda S, Kiss-Szikszai A, Szűcs Z, Máthé C, Vasas G. Effects of N source concentration and NH4(+)/NO3(-) ratio on phenylethanoid glycoside pattern in tissue cultures of Plantago lanceolata L.: a metabolomics driven full-factorial experiment with LC-ESI-MS(3.). Phytochemistry. 2014 Oct;106:44-54. doi: 10.1016/j.phytochem.2014.07.002. Epub 2014 Jul 28. PubMed PMID: 25081104.
12: Li Y, Gan L, Li GQ, Deng L, Zhang X, Deng Y. Pharmacokinetics of plantamajoside and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry. J Pharm Biomed Anal. 2014 Feb;89:251-6. doi: 10.1016/j.jpba.2013.11.014. Epub 2013 Nov 19. PubMed PMID: 24316425.
13: Gonda S, Nguyen NM, Batta G, Gyémánt G, Máthé C, Vasas G. Determination of phenylethanoid glycosides and iridoid glycosides from therapeutically used Plantago species by CE-MEKC. Electrophoresis. 2013 Sep;34(17):2577-84. doi: 10.1002/elps.201300121. Epub 2013 Jul 29. PubMed PMID: 23784714.
14: Qi M, Xiong A, Geng F, Yang L, Wang Z. A novel strategy for target profiling analysis of bioactive phenylethanoid glycosides in Plantago medicinal plants using ultra-performance liquid chromatography coupled with tandem quadrupole mass spectrometry. J Sep Sci. 2012 Jun;35(12):1470-8. doi: 10.1002/jssc.201200010. PubMed PMID: 22740256.
15: Sun Q, Geng F, Cheng X, Yang L, Wang Z. [Qualitative and quantitative analysis of plantamajoside in Plantaginis Herba]. Zhongguo Zhong Yao Za Zhi. 2010 Aug;35(16):2095-8. Chinese. PubMed PMID: 21046737.
16: Geng F, Yang L, Chou G, Wang Z. Bioguided isolation of angiotensin-converting enzyme inhibitors from the seeds of Plantago asiatica L. Phytother Res. 2010 Jul;24(7):1088-94. doi: 10.1002/ptr.3071. PubMed PMID: 19998322.
17: Koo YC, Jung SH, Yang JH, Ryu YS, Kim EJ, Lee KW. Cytogenetic investigation of chromosomal aberrations in cells treated with plantamajoside from Plantago asiatica. Phytother Res. 2009 Oct;23(10):1479-81. doi: 10.1002/ptr.2802. PubMed PMID: 19288521.
18: Zou LC, Zhu TF, Xiang H, Yu L, Yan ZH, Gan SC, Wang DC, Zeng S, Deng XM. New secoiridoid glycosides from the roots of Picrorhiza scrophulariiflora. Molecules. 2008 Sep 1;13(9):2049-57. PubMed PMID: 18830140.
19: Choi SY, Jung SH, Lee HS, Park KW, Yun BS, Lee KW. Glycation inhibitory activity and the identification of an active compound in Plantago asiatica extract. Phytother Res. 2008 Mar;22(3):323-9. doi: 10.1002/ptr.2316. PubMed PMID: 18167045.
20: Zou X, Liao X, Ding LS, Peng SL. Phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflora. J Asian Nat Prod Res. 2007 Apr-Aug;9(3-5):443-8. PubMed PMID: 17701562.

Explore Compound Types